molecular formula C33H40N4O9S2 B3180486 Bis-sulfone-PEG3-azide CAS No. 1802908-01-5

Bis-sulfone-PEG3-azide

カタログ番号: B3180486
CAS番号: 1802908-01-5
分子量: 700.8 g/mol
InChIキー: IPFVUCCDSQHREM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis-sulfone-PEG3-azide is a useful research compound. Its molecular formula is C33H40N4O9S2 and its molecular weight is 700.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 700.22367121 g/mol and the complexity rating of the compound is 1180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N4O9S2/c1-25-3-11-30(12-4-25)47(40,41)23-29(24-48(42,43)31-13-5-26(2)6-14-31)32(38)27-7-9-28(10-8-27)33(39)35-15-17-44-19-21-46-22-20-45-18-16-36-37-34/h3-14,29H,15-24H2,1-2H3,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFVUCCDSQHREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N4O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001101530
Record name N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802908-01-5
Record name N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802908-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Bis-sulfone-PEG3-azide: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-sulfone-PEG3-azide is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly for the site-specific synthesis of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its application. By leveraging a bis-sulfone moiety for disulfide rebridging and a terminal azide (B81097) for bioorthogonal click chemistry, this linker enables the production of homogenous and stable ADCs with a defined drug-to-antibody ratio (DAR).[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and flexibility of the resulting conjugate.[2] This document serves as a resource for researchers and drug developers seeking to utilize this compound for the creation of next-generation targeted therapeutics.

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on the linker used to attach the cytotoxic payload to the monoclonal antibody.[3] Traditional conjugation methods often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs), which can lead to unpredictable pharmacokinetics and toxicity.[3]

This compound addresses these challenges by enabling a two-step, site-specific conjugation strategy.[1][4] The bis-sulfone group selectively reacts with the two cysteine thiols exposed upon reduction of a native disulfide bond in the antibody's hinge region, effectively rebridging the connection.[3][5] This is followed by the attachment of a drug molecule via the azide group using highly efficient and bioorthogonal click chemistry.[1][2][4] The result is a homogenous ADC with a precisely controlled DAR, typically of 4, leading to improved stability and therapeutic index.[5]

Chemical Properties and Structure

This compound is a versatile chemical linker characterized by three key functional components: a bis-sulfone group, a triethylene glycol (PEG3) spacer, and a terminal azide group.[2]

PropertyValueReference
Chemical Formula C₃₃H₄₀N₄O₉S₂[6]
Molecular Weight 700.82 g/mol [2][7]
CAS Number 1802908-01-5[6][7]
Appearance Colorless to light yellow liquid[2]
Purity Typically ≥95%[2]
Solubility Soluble in DMSO[7]
Storage -20°C for long-term storage[1][8]

Structure:

G Bis_sulfone Bis-sulfone Group (Disulfide Rebridging) PEG3 PEG3 Spacer (Solubility & Flexibility) Bis_sulfone->PEG3 Covalent Bond Azide Azide Group (Click Chemistry) PEG3->Azide Covalent Bond Linker This compound ADC_Synthesis_Workflow cluster_0 Stage 1: Antibody Preparation cluster_1 Stage 2: Linker Conjugation cluster_2 Stage 3: Payload Attachment Antibody Native Antibody Reduced_Antibody Reduced Antibody (Exposed Thiols) Antibody->Reduced_Antibody TCEP Reduction Azide_Antibody Azide-Functionalized Antibody Reduced_Antibody->Azide_Antibody This compound ADC Final Antibody-Drug Conjugate (ADC) Azide_Antibody->ADC Alkyne-Payload + Cu(I) Catalyst (Click Chemistry)

References

Bis-sulfone-PEG3-azide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-sulfone-PEG3-azide, a heterobifunctional crosslinker integral to modern bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). We will delve into its chemical structure, core properties, mechanism of action, and detailed experimental protocols for its application.

Core Chemical Structure and Functionality

This compound is a precisely engineered molecule featuring three key functional domains:

  • A Thiol-Reactive Bis-sulfone Group: This moiety serves as a bridging agent for sulfhydryl groups. It is particularly effective for re-bridging native disulfide bonds in proteins, such as antibodies, after mild reduction. The reaction proceeds via a rapid and stable bis-alkylation, offering a site-specific conjugation strategy that preserves the protein's structural integrity.

  • A Hydrophilic PEG3 Spacer: A triethylene glycol (PEG3) linker separates the two reactive ends. This spacer enhances the compound's aqueous solubility and flexibility, which can reduce steric hindrance during conjugation and improve the pharmacokinetic properties of the final bioconjugate.[1][2]

  • An Azide (B81097) Group for Click Chemistry: The terminal azide (N₃) group is a versatile handle for "click" chemistry. It allows for the efficient and highly specific covalent attachment of a second molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or an imaging agent) that bears a corresponding alkyne group. This reaction can be performed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

The IUPAC name for this compound is N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide.[5]

Physicochemical Properties

Quantitative data for this compound are summarized in the table below, providing key parameters for experimental design and execution.

PropertyValueSource(s)
CAS Number 1802908-01-5[1][5][6]
Molecular Formula C₃₃H₄₀N₄O₉S₂[5]
Molecular Weight ~700.8 g/mol [1][5]
Exact Mass 700.22367121 Da[5]
Purity Typically ≥95%[1][6]
Appearance Colorless to light yellow liquid[1]
Storage Conditions Recommended at -20°C for long-term storage. Can be stored at -80°C for up to 6 months.[1][4][6]
Solubility Soluble in DMSO, DMF, and other common organic solvents. Enhanced water solubility due to the PEG spacer.[1]

Mechanism of Action and Reaction Schematic

The utility of this compound lies in its two distinct and orthogonal reaction capabilities, enabling a sequential, two-step conjugation process.

Step 1: Thiol-Reactive Disulfide Bridging The conjugation process is initiated by the reaction of the bis-sulfone group with sulfhydryl moieties. In a typical application with an antibody, interchain disulfide bonds are first mildly reduced to yield free thiol (-SH) pairs. The bis-sulfone linker then reacts in a sequential Michael addition-elimination mechanism, resulting in a stable, covalent bridge that re-links the polypeptide chains. This process is highly efficient and helps maintain the overall structure of the antibody.

Step 2: Azide-Alkyne Click Chemistry Once the linker is attached to the primary biomolecule (e.g., an antibody), the terminal azide group becomes available for the second conjugation step. An alkyne-modified payload, such as a cytotoxic drug, can be "clicked" onto the azide, forming a stable triazole linkage. This reaction is known for its high yield, specificity, and biocompatibility, as it proceeds with minimal side reactions under mild conditions.[4]

The logical workflow for creating an Antibody-Drug Conjugate (ADC) using this linker is depicted below.

ADC_Workflow Figure 1: ADC Synthesis Workflow cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Payload Attachment (Click Chemistry) Ab Antibody (mAb) ReducedAb Reduced mAb (Free Thiols) Ab->ReducedAb Reduction (e.g., TCEP) Ab_Linker mAb-Linker Conjugate ReducedAb->Ab_Linker Linker Bis-sulfone -PEG3-azide Linker->Ab_Linker Bis-alkylation Ab_Linker_ref mAb-Linker Conjugate Payload Alkyne-Payload (e.g., Drug) ADC Final ADC Payload->ADC CuAAC or SPAAC Ab_Linker_ref->ADC

Figure 1: ADC Synthesis Workflow

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for the two key stages of conjugation using this compound. Researchers should optimize buffer conditions, concentrations, and reaction times for their specific biomolecules and payloads.

Protocol 1: Conjugation of Linker to an Antibody

This protocol describes the reduction of antibody disulfide bonds and subsequent conjugation with the bis-sulfone linker.

A. Materials and Reagents:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM stock).

  • This compound linker dissolved in a compatible organic solvent (e.g., DMSO) at a stock concentration of 10-20 mM.

  • Quenching Reagent: N-acetyl-L-cysteine (NAC) solution (e.g., 100 mM stock).

  • Reaction Buffer: A phosphate (B84403) or borate (B1201080) buffer, pH 7.5-8.0, containing an aminopolycarboxylate-based chelating agent (e.g., 1 mM DTPA) to prevent re-oxidation.

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette suitable for protein purification.

B. Experimental Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Reduction Step: Add a 2.0 to 2.5 molar excess of TCEP per disulfide bond to be reduced. For a typical IgG1, this targets the interchain disulfides. Incubate the reaction at 37°C for 1-2 hours with gentle agitation.

  • Linker Conjugation: Add a 3 to 5 molar excess of the this compound linker solution to the reduced antibody. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain protein stability.

  • Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or 4°C overnight with gentle agitation.

  • Quenching: Add a 10-fold molar excess of N-acetyl-cysteine (relative to the linker) to quench any unreacted bis-sulfone groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and other small molecules by purifying the antibody-linker conjugate using an appropriate SEC column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm successful conjugation and determine the linker-to-antibody ratio (LAR) using methods such as Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (MS).

Protocol 2: Click Chemistry for Payload Attachment

This protocol outlines the copper-catalyzed click reaction (CuAAC) to attach an alkyne-modified payload to the azide-functionalized antibody.

A. Materials and Reagents:

  • Purified antibody-linker conjugate from Protocol 1.

  • Alkyne-modified payload dissolved in a compatible solvent (e.g., DMSO).

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM stock in water).

  • Reducing Agent for Copper: Sodium Ascorbate (B8700270) solution (e.g., 250 mM stock, freshly prepared in water).

  • Copper Ligand: A copper-chelating ligand such as THPTA or BTTAA (e.g., 100 mM stock in water/DMSO).

  • Purification System: SEC column or dialysis cassette.

B. Experimental Procedure:

  • Reaction Setup: In a reaction vessel, combine the purified antibody-linker conjugate with the alkyne-payload. A 5 to 10-fold molar excess of the payload over the antibody is typically used.

  • Catalyst Preparation (Pre-mixing): In a separate tube, mix the CuSO₄ solution with the copper ligand (at a 1:5 molar ratio of Cu:Ligand). Add the sodium ascorbate solution (a 10-fold excess over copper) to reduce Cu(II) to the active Cu(I) state. The solution should turn colorless or light yellow.

  • Click Reaction: Add the prepared copper-catalyst mixture to the antibody/payload solution. The final concentration of copper is typically between 0.2 and 1 mM.

  • Incubation: Allow the reaction to proceed for 2-12 hours at room temperature, protected from light.

  • Purification: Purify the final Antibody-Drug Conjugate (ADC) to remove the catalyst, excess payload, and other reagents using SEC or dialysis.

  • Final Characterization: Analyze the purified ADC to determine the final Drug-to-Antibody Ratio (DAR), aggregation levels (by SEC), and purity (by HIC-HPLC and SDS-PAGE).

By providing a stable, site-specific bridge for antibodies and a versatile handle for payload attachment, this compound stands as a powerful tool in the construction of next-generation bioconjugates.[1][3][4]

References

An In-depth Technical Guide to the Synthesis and Characterization of Bis-sulfone-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Bis-sulfone-PEG3-azide, a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This document details a plausible multi-step synthetic pathway, outlines comprehensive experimental protocols, and presents methods for the thorough characterization of the final product and its intermediates. The guide is intended to equip researchers and drug development professionals with the necessary information to produce and validate this versatile linker for their specific applications.

Introduction

This compound is a key chemical entity employed as a cleavable linker in the construction of ADCs. Its unique architecture, featuring a bis-sulfone moiety for selective reaction with thiols, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group for "click" chemistry, offers a powerful tool for conjugating cytotoxic payloads to monoclonal antibodies. The bis-sulfone group can react with the two free thiols generated from a reduced interchain disulfide bond in an antibody, effectively re-bridging the structure. The PEG3 spacer enhances solubility and reduces steric hindrance, while the azide handle allows for the efficient and specific attachment of a payload via copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.[1] This guide will delineate a robust synthetic route and the analytical methods required to ensure the production of high-purity this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1802908-01-5[1]
Molecular Formula C₃₃H₄₀N₄O₉S₂[1]
Molecular Weight 700.82 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Purity Typically ≥95%[1]
Solubility Soluble in DMSO and other organic solvents[2]
Storage Store at -20°C for long-term stability[2]

Synthesis Workflow

The synthesis of this compound can be conceptualized as a three-stage process. The first stage involves the preparation of the bis-sulfone-containing carboxylic acid headgroup. The second stage is the synthesis of the amino-PEG3-azide linker. The final stage is the amide coupling of these two fragments to yield the target molecule.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Bis-sulfone Precursor cluster_1 Stage 2: Synthesis of PEG3-Azide Linker cluster_2 Stage 3: Final Coupling and Purification A Starting Materials for Bis-sulfone B Synthesis of Bis-((p-tolylsulfonyl)methyl)propanoic Acid A->B E Amide Coupling of Precursors B->E C Triethylene Glycol Derivative D Synthesis of 1-Amino-11-azido-3,6,9-trioxaundecane C->D D->E F Purification of This compound E->F G Final Product: This compound F->G

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Bis-((p-tolylsulfonyl)methyl)propanoic Acid
Stage 2: Synthesis of 1-Amino-11-azido-3,6,9-trioxaundecane

This synthesis can be achieved from commercially available starting materials in a multi-step process.

4.2.1. Materials

  • 1,11-dibromo-3,6,9-trioxaundecane or a suitable di-activated triethylene glycol derivative

  • Sodium azide (NaN₃)

  • Appropriate protecting groups for the hydroxyl or amino functionality (e.g., tert-butyldimethylsilyl chloride)

  • Reducing agent (e.g., triphenylphosphine (B44618) for Staudinger reaction or lithium aluminum hydride)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

4.2.2. Procedure (Illustrative)

  • Monosubstitution: React 1,11-dibromo-3,6,9-trioxaundecane with one equivalent of sodium azide in DMF to achieve mono-azidation. This step requires careful control of stoichiometry and reaction conditions to minimize the formation of the di-azide byproduct.

  • Protection: The remaining bromo or a resulting hydroxyl group is then protected. For instance, if a diol is used as a starting material, one hydroxyl group can be selectively protected.

  • Second Azidation: The other terminal group is then converted to an azide.

  • Deprotection: The protecting group is removed.

  • Selective Reduction: One of the azide groups is selectively reduced to an amine. The Staudinger reaction using triphenylphosphine followed by hydrolysis is a common method for this transformation.[3]

Purification: The product is purified by column chromatography on silica gel.

Stage 3: Amide Coupling and Final Purification

4.3.1. Materials

  • Bis-((p-tolylsulfonyl)methyl)propanoic acid

  • 1-Amino-11-azido-3,6,9-trioxaundecane

  • Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt).[4][5]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvents: Anhydrous DCM or DMF

  • Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)

4.3.2. Procedure

  • Activation of Carboxylic Acid: Dissolve Bis-((p-tolylsulfonyl)methyl)propanoic acid in anhydrous DCM or DMF. Add EDC (1.2 equivalents) and NHS (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to form the activated NHS ester.

  • Coupling Reaction: In a separate flask, dissolve 1-Amino-11-azido-3,6,9-trioxaundecane (1 equivalent) and DIPEA (2-3 equivalents) in anhydrous DCM or DMF. Add the solution of the activated carboxylic acid dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. If DCM is used as the solvent, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the tolyl groups, the methylene (B1212753) protons of the bis-sulfone backbone, the ethylene (B1197577) glycol units of the PEG3 spacer, and the methylene groups adjacent to the azide and amide functionalities. The integration of these signals should be consistent with the proposed structure.[6]

  • ¹³C NMR: The carbon NMR spectrum will provide further confirmation of the carbon skeleton, with distinct signals for the aromatic carbons, the sulfonyl-adjacent carbons, the PEG carbons, and the carbonyl carbon of the amide bond.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges

Functional Group¹H Chemical Shift (ppm) (Illustrative)¹³C Chemical Shift (ppm) (Illustrative)
Aromatic protons (tolyl)7.2 - 7.8125 - 145
Methylene protons (bis-sulfone)3.0 - 4.050 - 65
PEG3 methylene protons3.5 - 3.868 - 72
Methylene protons (adjacent to azide)~3.4~51
Methylene protons (adjacent to amide)~3.5~40
Methyl protons (tolyl)~2.4~21
Amide proton7.5 - 8.5-
Carbonyl carbon (amide)-165 - 175
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), should be employed to confirm the molecular weight of the product. The observed mass should correspond to the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ adduct.[7]

High-Performance Liquid Chromatography (HPLC)

The purity of the final compound should be assessed by reverse-phase HPLC. A high-purity product will exhibit a single major peak.

Application in Drug Development: Role in Signaling Pathways

This compound, as a cleavable linker, plays a crucial role in the mechanism of action of ADCs, which is intricately linked to cellular signaling pathways.

ADC_Mechanism A ADC binds to target antigen on cancer cell surface B Receptor-mediated endocytosis A->B C Trafficking to lysosome B->C D Linker Cleavage (e.g., by lysosomal proteases) C->D E Release of cytotoxic payload D->E F Payload interacts with intracellular target (e.g., DNA, microtubules) E->F G Induction of Apoptosis Signaling Pathway F->G H Cancer Cell Death G->H

Caption: Generalized signaling pathway for ADC-mediated cell killing.

The general mechanism of action for an ADC utilizing a cleavable linker is as follows:

  • Targeting and Binding: The antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[8]

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.

  • Linker Cleavage: The intracellular environment of the lysosome, which is characterized by a low pH and the presence of various proteases (e.g., cathepsins), facilitates the cleavage of the linker.[9][10] The bis-sulfone linkage itself is generally stable, and cleavage in this context would refer to other cleavable moieties that could be incorporated alongside it, or the degradation of the antibody scaffold.

  • Payload Release and Action: The active cytotoxic payload is released into the cytoplasm of the cancer cell.

  • Induction of Apoptosis: The payload then interacts with its intracellular target, such as microtubules or DNA, which disrupts critical cellular processes and ultimately triggers the apoptotic signaling cascade, leading to programmed cell death.[8]

Conclusion

This compound is a sophisticated and highly valuable heterobifunctional linker for the development of next-generation bioconjugates, particularly ADCs. This technical guide has provided a detailed, albeit inferred, synthetic pathway, along with protocols for its synthesis and comprehensive characterization. A thorough understanding of its synthesis and analytical validation is paramount for its successful application in the design of targeted therapeutics. The ability to produce this linker with high purity and to understand its role in the broader context of drug delivery and action will empower researchers to advance the field of targeted cancer therapy.

References

An In-depth Technical Guide to the Mechanism of Action of Bis-sulfone-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Bis-sulfone-PEG3-azide, a heterobifunctional linker integral to the advancement of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a sophisticated chemical tool designed for the precise and stable linkage of biomolecules. It is composed of three key functional components:

  • A Bis-sulfone Group: This moiety is highly reactive towards thiol groups, making it ideal for targeting cysteine residues in proteins.

  • A PEG3 Linker: A short polyethylene (B3416737) glycol spacer consisting of three ethylene (B1197577) glycol units, which enhances the solubility and biocompatibility of the resulting conjugate.[1]

  • An Azide (B81097) Group: This terminal azide provides a versatile handle for "click chemistry," allowing for the straightforward attachment of a second molecule of interest, such as a cytotoxic drug or a fluorescent probe, via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][2]

The primary application of this linker is in the site-specific conjugation of payloads to antibodies to create homogenous ADCs.[1][2][3][4] The bis-sulfone group enables the re-bridging of disulfide bonds within the antibody structure, leading to conjugates with a defined drug-to-antibody ratio (DAR) and enhanced stability.[5]

Core Mechanism of Action: Disulfide Re-bridging

The central mechanism of action of the bis-sulfone moiety involves a two-step process of disulfide reduction followed by bis-alkylation of the resulting free thiols.[5] This process effectively re-bridges the original disulfide bond with a stable, three-carbon thioether linkage.

Step 1: Reduction of Interchain Disulfide Bonds

Native antibodies, particularly of the IgG1 isotype, possess several interchain disulfide bonds that maintain their quaternary structure. These can be selectively reduced to yield pairs of free cysteine residues using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Step 2: Bis-alkylation with the Bis-sulfone Moiety

Following the reduction, the this compound linker is introduced. The bis-sulfone acts as a Michael acceptor and undergoes a sequential reaction with the two proximal thiol groups.[6] This results in the formation of two stable thioether bonds, effectively cross-linking the two cysteine residues.[5] This re-bridging maintains the structural integrity of the antibody while site-specifically attaching the linker.[5]

The azide end of the linker is then available for the conjugation of a payload molecule, which is typically modified with an alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[2][7]

Quantitative Data

The use of bis-sulfone linkers for ADC development has been shown to produce highly stable and homogenous conjugates. The following tables summarize key quantitative data from studies using similar bis-sulfone linkers.

Table 1: Conjugation Efficiency and Homogeneity

ParameterValueAntibody/FragmentReference
Conversion to ADC78%Trastuzumab[2][8]
Resulting Average DAR4Trastuzumab[2]
HomogeneityHigh (single drug per Fab)Fab from Trastuzumab[2]

Table 2: Stability of Bis-sulfone vs. Maleimide Conjugates

Linker TypeIncubation ConditionsChange in DARReference
Bis-sulfone Artificial serum, 37°C, 120 hoursNo decrease in DAR[2]
Maleimide Artificial serum, 37°C, 120 hoursDecrease in DAR[2]
Sulfone (THIOMAB) Human plasma, 37°C, 72 hours~20% loss of label[9]
Maleimide (THIOMAB, labile site) Human plasma, 37°C, 72 hours~80% loss of label[9]

Experimental Protocols

The following is a generalized protocol for the conjugation of a payload to an antibody using a bis-sulfone linker, based on methodologies described in the literature.[2][7] Researchers should optimize conditions for their specific antibody and payload.

Materials:

  • Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., DTT or TCEP)

  • This compound

  • Payload with a compatible click chemistry handle (e.g., DBCO-payload)

  • Reaction buffers (e.g., PBS, pH 7.4)

  • Desalting columns

  • Purification system (e.g., size exclusion or cation exchange chromatography)

Protocol:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.

    • Add a 10-50 fold molar excess of TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column, exchanging the buffer back to PBS.

  • Conjugation with this compound:

    • Immediately after desalting, add a 5-20 fold molar excess of this compound (dissolved in a compatible solvent like DMSO) to the reduced antibody solution.

    • Incubate at room temperature for 2-12 hours with gentle mixing.

  • Click Chemistry Reaction:

    • To the antibody-linker conjugate, add a 1.5-5 fold molar excess of the alkyne- or DBCO-modified payload.

    • If using a terminal alkyne, add the appropriate copper catalyst and ligand (for CuAAC). For SPAAC with DBCO, no catalyst is needed.

    • Incubate at room temperature for 1-4 hours, or as optimized for the specific reaction.

  • Purification and Characterization:

    • Purify the resulting ADC using size exclusion or cation exchange chromatography to remove excess reagents.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase HPLC, and mass spectrometry.[5][10] Confirm the integrity and binding affinity of the ADC using appropriate assays.

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

G cluster_reduction Step 1: Disulfide Reduction cluster_conjugation Step 2: Bis-Alkylation cluster_click Step 3: Click Chemistry Ab_SS plus1 + reducer TCEP or DTT arrow1 Reduction Ab_SH Ab_SH2 plus2 + linker This compound arrow2 Bis-Alkylation Ab_Linker Ab_Linker2 plus3 + payload Payload-Alkyne/DBCO arrow3 SPAAC or CuAAC ADC

Caption: Overall workflow for ADC synthesis using this compound.

G start Start: Antibody Solution reduction Reduce with TCEP/DTT start->reduction desalt1 Desalting Column (Remove TCEP/DTT) reduction->desalt1 add_linker Add this compound desalt1->add_linker conjugation1 Incubate (Bis-Alkylation) add_linker->conjugation1 add_payload Add Alkyne/DBCO-Payload conjugation1->add_payload conjugation2 Incubate (Click Reaction) add_payload->conjugation2 purify Purify ADC (e.g., SEC) conjugation2->purify characterize Characterize ADC (DAR, etc.) purify->characterize end End: Purified ADC characterize->end

Caption: Experimental workflow for ADC production.

G cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) receptor Cell Surface Antigen (Receptor) ADC->receptor 1. Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome drug_release Linker Cleavage & Payload Release lysosome->drug_release payload Cytotoxic Payload drug_release->payload target Intracellular Target (e.g., DNA, Tubulin) payload->target apoptosis Cell Death (Apoptosis) target->apoptosis

Caption: General ADC mechanism of action at the cellular level.

References

Understanding the bis-sulfone group reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Bis-Sulfone Group

Abstract

The bis-sulfone group is a versatile functional moiety that has garnered significant attention in organic synthesis and medicinal chemistry. Often described as a "chemical chameleon," its reactivity can be modulated to act as an electrophile, a leaving group, or a stabilizer for adjacent carbanions.[1][2] This versatility has made bis-sulfones invaluable building blocks, particularly in the field of bioconjugation for the development of advanced therapeutics like antibody-drug conjugates (ADCs). This guide provides a detailed exploration of the core reactivity principles of the bis-sulfone group, summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying chemical and logical processes.

Core Reactivity Principles

The reactivity of the bis-sulfone group is primarily governed by the strong electron-withdrawing nature of the two sulfonyl (-SO₂) groups. This electronic effect renders the adjacent carbon atoms electrophilic and the protons on the α-carbon acidic. The primary mechanism through which bis-sulfones react, especially with nucleophiles like thiols, is a sequential process of Michael addition and elimination.

In the context of bioconjugation, particularly for re-bridging disulfide bonds in proteins, a bis-sulfone reagent first undergoes an elimination to form a mono-sulfone Michael acceptor.[3] This highly reactive intermediate then sequentially reacts with the two thiol groups generated from a reduced disulfide bond, effectively creating a stable three-carbon bridge and re-linking the protein chains.[4] This method offers a stable, irreversible linkage, which is a significant advantage over other conjugation chemistries.[5]

Divinyl sulfone, a related compound, is also widely used for reacting with thiols and serves as a model for understanding this reactivity.[6][7] The reaction is highly efficient and can proceed under mild, biologically compatible conditions.[7]

Applications in Drug Development

The unique reactivity of the bis-sulfone group has made it a powerful tool in drug development, most notably in the construction of Antibody-Drug Conjugates (ADCs).[3]

2.1. Disulfide Bond Re-bridging in ADCs ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[3] The linker connecting these two components is critical for the stability and efficacy of the conjugate. Bis-sulfone linkers are used to re-bridge the interchain disulfide bonds of an antibody after mild reduction.[4][8]

This approach offers several advantages:

  • Homogeneity: It leads to a more homogeneous product with a defined drug-to-antibody ratio (DAR), as the conjugation occurs at specific, known sites.[8]

  • Stability: The resulting thioether bonds are more stable than conjugates formed using traditional maleimide (B117702) chemistry.[8]

  • Restored Structure: The disulfide bond is effectively replaced by a covalent bridge, helping to maintain the antibody's structural integrity.[4]

Bis-sulfone reagents containing polyethylene (B3416737) glycol (PEG) spacers and cleavable linkers have been developed to improve solubility and ensure the controlled release of the cytotoxic payload inside target cells.[8][9]

2.2. Other Applications Beyond ADCs, bis-sulfone derivatives have been synthesized and evaluated as inhibitors for various enzymes. For instance, novel bis-sulfone compounds have shown promising inhibitory activity against carbonic anhydrases (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), suggesting their potential as therapeutic agents for conditions like glaucoma and Alzheimer's disease.[10]

Key Chemical Reactions and Transformations

3.1. Thiol-Mediated Disulfide Bridging The cornerstone of bis-sulfone utility in bioconjugation is its reaction with thiols. The process begins with the mild reduction of a native disulfide bond in a protein to yield two free cysteine thiols. The bis-sulfone reagent is then introduced, which bridges these thiols in a sequential manner.

Disulfide_Bridging_Mechanism Mechanism of Thiol-Mediated Disulfide Bridging with a Bis-Sulfone Reagent cluster_0 Step 1: Disulfide Reduction cluster_1 Step 2: Conjugation P_SS_P Protein-S-S-Protein (Native Disulfide) P_SH_HS_P Protein-SH + HS-Protein (Reduced Thiols) P_SS_P->P_SH_HS_P Reduction Reducer Reducing Agent (e.g., DTT, TCEP) Reducer->P_SS_P Thiol1 Protein-SH P_SH_HS_P->Thiol1 BisSulfone R-SO2-CH2-X-CH2-SO2-R (Bis-Sulfone Reagent) MichaelAcceptor R-SO2-CH=X (Michael Acceptor Intermediate) BisSulfone->MichaelAcceptor Elimination Intermediate Protein-S-CH2-X-CH2-SO2-R (Mono-alkylation) Thiol1->MichaelAcceptor 1st Michael Addition Thiol2 HS-Protein FinalProduct Protein-S-CH2-X-CH2-S-Protein (Bridged Conjugate) Intermediate->Thiol2 2nd Michael Addition / Elimination

Caption: Mechanism of Thiol-Mediated Disulfide Bridging.

3.2. Julia-Kocienski Olefination While not a reaction of bis-sulfones per se, the Julia-Kocienski olefination is a critical transformation involving sulfones and highlights their utility in C-C bond formation.[11] It is a modified version of the Julia olefination that enables the one-pot synthesis of alkenes from heteroaryl sulfones and carbonyl compounds (aldehydes or ketones).[12][13] This reaction is prized for its typically high E-selectivity and tolerance of a wide range of functional groups, making it a powerful method in the synthesis of complex natural products and pharmaceuticals.[12][14]

Quantitative Reactivity Data

The efficiency of reactions involving sulfone groups is dependent on various factors, including pH, temperature, and the specific nature of the reactants.

Table 1: Kinetic Data for Vinyl Sulfone Reactivity with Thiols This table presents pseudo-first-order reaction rate constants for the immobilization of various bioactive ligands onto a vinyl sulfone-functionalized self-assembled monolayer (SAM).

LigandpHObserved Rate Constant (k_obs, min⁻¹)Reference
Glutathione (GSH)7.50.057[15][16]
ab-NTA8.50.011[15][16]
Mannose10.50.009[15][16]
Data from kinetic studies on a model system demonstrate the influence of the nucleophile and pH on reaction speed.

Table 2: Biological Activity of Novel Bis-Sulfone Derivatives This table summarizes the inhibitory constants (Ki) of a series of newly synthesized bis-sulfone compounds against key metabolic enzymes.

Compound SeriesTarget EnzymeKi Range (nM)Reference
2a-2jhCA I11.4 ± 3.4 to 70.7 ± 23.2[10]
2a-2jhCA II28.7 ± 6.6 to 77.6 ± 5.6[10]
2a-2jAChE18.7 ± 2.61 to 95.4 ± 25.52[10]
2a-2jBChE9.5 ± 2.1 to 95.5 ± 1.2[10]
These results highlight the potential of bis-sulfone scaffolds in designing potent enzyme inhibitors.

Table 3: Typical Reaction Parameters for Protein Crosslinking with Bis(bromomethyl) Sulfone This table outlines the key parameters and their typical ranges for crosslinking experiments using a thiol-reactive bis-sulfone agent.

ParameterTypical RangeNotesReference
Crosslinker:Protein Molar Ratio10:1 to 100:1Higher ratios can increase efficiency but also non-specific modifications.[17]
Reaction pH7.0 - 8.5Higher pH deprotonates thiols, increasing their nucleophilicity and the reaction rate.[17]
Reaction Temperature4°C to 25°CLower temperatures can help minimize protein degradation and side reactions.[17]
Incubation Time15 min to 2 hoursMust be optimized for the specific protein system to balance yield and sample integrity.[17]
Typical Crosslinking Yield5% - 40%Highly dependent on the accessibility of cysteine residues within the protein structure.[17]

Experimental Protocols

Protocol 1: General Synthesis of Bis-Sulfone Derivatives by Oxidation This protocol is adapted from the synthesis of novel bis-sulfone compounds from their bis-sulfide precursors.[10]

  • Dissolution: Dissolve the starting bis-sulfide compound in a suitable solvent mixture, such as dichloromethane/methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the cooled solution while stirring. The molar ratio of oxidant to sulfide (B99878) is critical for achieving full oxidation to the sulfone.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench any excess oxidant. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the pure bis-sulfone derivative.

  • Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[10]

Protocol 2: Disulfide Re-bridging for Antibody-Drug Conjugate (ADC) Synthesis This protocol outlines a general workflow for conjugating a bis-sulfone linker-payload to an antibody.[5][8]

  • Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

  • Reduction: Add a mild reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution in a 2-5 molar excess per disulfide bond to be reduced. Incubate at 37°C for 30-60 minutes.

  • Removal of Reductant: Remove the excess reducing agent immediately using a desalting column or tangential flow filtration (TFF) to prevent re-oxidation of the thiols.

  • Conjugation: Add the bis-sulfone linker-payload, dissolved in a co-solvent like DMSO, to the reduced antibody solution. A typical molar excess of the linker-payload is 5-20 fold over the antibody.

  • Incubation: Incubate the reaction mixture at room temperature (or 4°C) for 1-4 hours. The optimal time should be determined empirically.

  • Purification: Remove the excess, unreacted linker-payload and purify the resulting ADC using chromatography techniques such as protein A affinity, ion exchange, or size exclusion chromatography.

  • Analysis: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using methods like hydrophobic interaction chromatography (HIC), SDS-PAGE, and mass spectrometry.

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis via Disulfide Re-bridging start Start: Purified Antibody reduction 1. Mild Reduction (Add TCEP/DTT) start->reduction desalting 2. Buffer Exchange (Remove excess reductant) reduction->desalting conjugation 3. Conjugation (Add Bis-Sulfone Linker-Payload) desalting->conjugation purification 4. Purification (e.g., Protein A Chromatography) conjugation->purification analysis 5. Characterization (HIC, MS, SDS-PAGE) purification->analysis end Final Product: Purified ADC analysis->end

Caption: Experimental Workflow for ADC Synthesis.

Protocol 3: Protein Crosslinking with Bis(bromomethyl) Sulfone This protocol provides a general method for using bis(bromomethyl) sulfone to study protein-protein interactions.[17]

  • Sample Preparation: Prepare the purified protein sample or cell lysate in a suitable buffer (e.g., HEPES, PBS, pH 7.0-8.0) free of primary amines or thiols. The protein concentration is typically in the range of 1-10 µM.

  • Crosslinker Preparation: Prepare a fresh stock solution of bis(bromomethyl) sulfone in an anhydrous organic solvent like DMSO or DMF.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final 20- to 50-fold molar excess. Incubate the mixture for 30-120 minutes at 4°C or room temperature.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris or DTT, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

  • Analysis:

    • SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

    • Mass Spectrometry: For detailed interaction site mapping, perform proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis to identify the crosslinked peptides.

Crosslinking_Parameters Interdependence of Crosslinking Reaction Parameters cluster_params Controllable Parameters Yield Crosslinking Yield Specificity Reaction Specificity SideReactions Side Reactions SideReactions->Specificity decreases Concentration Crosslinker Concentration Concentration->Yield influences Concentration->Specificity influences pH Reaction pH pH->Yield influences Time Incubation Time Time->Yield influences Time->SideReactions influences Temp Temperature Temp->Yield influences Temp->SideReactions influences

Caption: Interdependence of Crosslinking Reaction Parameters.

Conclusion

The bis-sulfone group is a powerful and versatile functional handle in modern chemistry. Its well-defined reactivity with thiols has been expertly harnessed to create stable, homogeneous bioconjugates, significantly advancing the field of antibody-drug conjugates. The ability to fine-tune reaction conditions provides control over the conjugation process, while ongoing research continues to uncover new applications for bis-sulfone scaffolds as potent therapeutic agents. The data and protocols presented in this guide underscore the importance of the bis-sulfone group as a core component in the toolkit of researchers, chemists, and professionals in drug development.

References

A Technical Guide to Bis-sulfone-PEG3-azide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, precision, stability, and versatility are paramount. Bis-sulfone-PEG3-azide has emerged as a powerful heterobifunctional linker, enabling the site-specific conjugation of molecules to proteins, particularly antibodies, for the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the core attributes of this compound, including its chemical properties, reaction mechanisms, and detailed protocols for its application in bioconjugation.

This compound incorporates two key functional moieties: a bis-sulfone group and an azide (B81097) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer. The bis-sulfone serves as a thiol-reactive handle that can selectively re-bridge reduced disulfide bonds in proteins, offering a stable thioether linkage. The terminal azide group provides a versatile handle for "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the efficient and bioorthogonal attachment of a wide range of molecules, such as cytotoxic drugs, imaging agents, or other biomolecules.[1][2][3] The PEG3 spacer enhances the solubility and reduces the aggregation of the resulting bioconjugate.[1]

Core Properties and Data Presentation

This compound is a versatile linker with well-defined chemical and physical properties. A summary of its key characteristics and relevant quantitative data for its bioconjugation reactions are presented in the tables below.

PropertyValueReference
Chemical Formula C33H40N4O9S2
Molecular Weight 700.82 g/mol
CAS Number 1802908-01-5[4]
Purity Typically ≥95%[4]
Appearance Colorless to light yellow liquid
Storage -20°C for 1 month, -80°C for 6 months[2]
ParameterValueConditionsReference
Thioether Bond Stability Half-life doubled relative to maleimide (B117702) conjugate in human plasma. ~90% of sulfone conjugate remained intact after 1 month in human plasma at 37°C.Human plasma at 37°C[5][6]
Disulfide Re-bridging Efficiency Nearly quantitative (95%) conversion with 2 equivalents of a bis-sulfone reagent. 78% conversion to a DAR4 ADC with trastuzumab.Fab fragment of trastuzumab. Trastuzumab with MMAE bis-sulfone reagent.[7]
Disulfide Reduction Rate Rate constant of 889 ± 12 M⁻¹s⁻¹ for the reaction of a model disulfide with sulfide (B99878) at pH 7.4.DTNB as a model disulfide.[8]
ParameterValueReactants & ConditionsReference
Second-Order Rate Constant (k2) 0.18–0.37 M⁻¹s⁻¹DBCO-PEG5-trastuzumab with azides in various buffers.
Reaction Time 2-4 hours at room temperature or overnight at 4°C for antibody-oligo conjugation. 6 hours at 37°C for antibody fragment labeling.DBCO-antibody with azide-modified oligonucleotide. Azide-modified antibody fragment with cyclooctyne (B158145) probe.[9][10]
Effect of PEG Linker Presence of a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by an average of 31 ± 16%.DBCO-trastuzumab vs. DBCO-PEG5-trastuzumab.[11]
Effect of pH Higher pH values generally increase SPAAC reaction rates (buffer-dependent).Sulfo-DBCO-amine with azides in various buffers (pH 5-10).[11]
Effect of Buffer HEPES buffer (pH 7) can result in higher rate constants compared to PBS (pH 7).Sulfo-DBCO-amine with azides.[11]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction and Bis-sulfone Conjugation of an Antibody

This protocol outlines the procedure for the site-specific conjugation of a molecule to an antibody, such as trastuzumab, via disulfide bond re-bridging using a bis-sulfone linker.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Bis-sulfone functionalized payload

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction buffers (e.g., PBS)

Procedure:

  • Antibody Preparation:

    • Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.

  • Reduction of Disulfide Bonds:

    • Add a 5-10 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[12]

  • Conjugation Reaction:

    • Remove excess TCEP using a desalting column.

    • Immediately add the bis-sulfone functionalized payload to the reduced antibody solution. A molar ratio of approximately 10 equivalents of the bis-sulfone reagent per antibody is a good starting point.[13]

    • Incubate the reaction mixture at room temperature for 12 hours.[13]

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine to stop the reaction.

  • Purification:

    • Purify the antibody-drug conjugate using size-exclusion chromatography to remove unreacted payload and other small molecules.[14]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized molecule to an azide-modified antibody, which can be prepared using this compound.

Materials:

  • Azide-modified antibody (1-10 mg/mL in PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., drug, fluorophore)

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4 or HEPES, pH 7)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO (e.g., 10 mM).

    • Ensure the azide-modified antibody is in an appropriate reaction buffer.

  • SPAAC Reaction:

    • Add the DBCO-functionalized molecule stock solution to the azide-modified antibody solution. A 2-4 fold molar excess of the DBCO reagent over the antibody is a common starting point.[9] The final DMSO concentration should be kept below 20% to avoid protein denaturation.[15]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[9]

  • Purification:

    • Remove the excess unreacted DBCO-functionalized molecule and byproducts via size-exclusion chromatography.[15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by ADCs created with this compound, as well as the experimental workflows for bioconjugation.

Disulfide_Bridging_Workflow cluster_reduction Disulfide Reduction cluster_conjugation Bis-sulfone Conjugation cluster_purification Purification Antibody Antibody with Disulfide Bonds Reduced_Antibody Reduced Antibody with Free Thiols Antibody->Reduced_Antibody Reduction Conjugated_Antibody Disulfide Re-bridged Antibody Conjugate Reduced_Antibody->Conjugated_Antibody Conjugation TCEP TCEP TCEP->Antibody Bis_sulfone_Linker Bis-sulfone-PEG3-Payload Bis_sulfone_Linker->Reduced_Antibody Purified_ADC Purified ADC Conjugated_Antibody->Purified_ADC Size-Exclusion Chromatography SPAAC_Workflow cluster_azide_modification Azide Modification cluster_dbco_modification DBCO Modification cluster_spaac_reaction SPAAC Reaction Biomolecule1 Biomolecule 1 (e.g., Antibody) Azide_Modified Azide-Modified Biomolecule 1 Biomolecule1->Azide_Modified Conjugation Azide_Linker This compound Azide_Linker->Biomolecule1 Conjugate Final Bioconjugate Azide_Modified->Conjugate Click Chemistry Biomolecule2 Biomolecule 2 (e.g., Drug) DBCO_Modified DBCO-Modified Biomolecule 2 Biomolecule2->DBCO_Modified Conjugation DBCO_Linker DBCO-NHS ester DBCO_Linker->Biomolecule2 DBCO_Modified->Conjugate HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization EGFR EGFR HER2->EGFR Dimerization PI3K PI3K HER3->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Anti-HER2 ADC ADC->HER2 Binding & Inhibition EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Dimerization GRB2 GRB2 EGFR->GRB2 Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF/TGF-α Ligand->EGFR Binding SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT Cell_Cycle_Progression Cell Cycle Progression AKT->Cell_Cycle_Progression ADC Anti-EGFR ADC ADC->EGFR Binding & Internalization

References

Cleavable ADC Linkers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this therapeutic strategy is the linker, a critical component that dictates the stability, efficacy, and safety of the ADC. Among the various linker technologies, cleavable linkers have emerged as a dominant and versatile class, engineered to remain stable in systemic circulation and selectively release their cytotoxic payload within the tumor microenvironment or inside cancer cells.

This technical guide provides a comprehensive exploration of cleavable ADC linkers, delving into their mechanisms of action, comparative performance data, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows.

Types and Mechanisms of Cleavable Linkers

Cleavable linkers are designed to exploit the unique physiological and biochemical differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells. They can be broadly categorized into two main classes: chemically cleavable and enzymatically cleavable linkers.

Chemically Cleavable Linkers

These linkers rely on the distinct chemical conditions present in tumors or within cellular compartments for their cleavage.

  • pH-Sensitive Linkers (Hydrazones): These linkers are stable at the physiological pH of blood (around 7.4) but are designed to hydrolyze and release their payload in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2] Hydrazone linkers were among the first to be clinically validated, notably in gemtuzumab ozogamicin (B1678132) (Mylotarg®).[1][3] However, they can exhibit some instability in circulation, which has led to the development of more stable alternatives.[1]

  • Glutathione-Sensitive Linkers (Disulfides): This class of linkers leverages the significantly higher concentration of glutathione (B108866) (GSH), a reducing agent, within the cytoplasm of cells (1-10 mM) compared to the extracellular environment (approximately 5 µM).[][5] The disulfide bond within the linker is cleaved by intracellular GSH, releasing the payload. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to minimize premature cleavage in the bloodstream.[6]

Enzymatically Cleavable Linkers

These linkers incorporate specific peptide sequences or other motifs that are substrates for enzymes that are highly active within the tumor microenvironment or inside lysosomes.

  • Protease-Sensitive Linkers (Dipeptides): These are the most widely used enzymatically cleavable linkers and typically contain a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[7][8] These sequences are recognized and cleaved by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells.[9][10] The Val-Cit linker is known for its high stability in plasma and efficient cleavage within the lysosome.[7][9]

  • β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomes of some tumor types and can also be found in the tumor microenvironment.[11][12][13] β-Glucuronide linkers are generally very stable in circulation and their hydrophilic nature can help to reduce the aggregation of ADCs with hydrophobic payloads.[11][12]

Quantitative Comparison of Cleavable Linkers

The selection of an appropriate cleavable linker is a critical decision in ADC design, influenced by factors such as the payload, the target antigen's biology, and the tumor type. The following tables summarize key quantitative data to facilitate a comparative assessment of different cleavable linkers.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

Linker TypeLinker ExampleHalf-life in Human PlasmaKey ObservationsReference(s)
Protease-Sensitive Valine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma. Can be less stable in mouse plasma due to carboxylesterase activity.[7][9]
Valine-Alanine (Val-Ala)StableHigh stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[7]
pH-Sensitive Hydrazone~2 daysStability is pH-dependent but can show instability in circulation, leading to premature drug release.[7][]
Silyl Ether> 7 daysDemonstrates significantly improved plasma stability compared to traditional hydrazone and carbonate linkers.[15][16]
Glutathione-Sensitive DisulfideVariableStability can be modulated by steric hindrance around the disulfide bond.[7]
Enzyme-Sensitive (Other) β-GlucuronideHighly StableExhibits high stability and in vivo efficacy.[7]
Sulfatase-CleavableHigh (> 7 days in mouse plasma)Shows high plasma stability and potent in vitro cytotoxicity.[16]

Note: The presented data are illustrative and can vary based on the specific antibody, payload, conjugation site, and experimental conditions.

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Reference(s)
Cleavable (Val-Cit) MMAEHER2+ (SK-BR-3)10-50[17]
Cleavable (Val-Ala) MMAEHER2+Similar to Val-Cit[7]
Cleavable (Hydrazone) DoxorubicinVariousVariable (Generally less potent than protease-sensitive linkers)[7]
Cleavable (β-Galactosidase) MMAEHER2+8.8[7]
Cleavable (Sulfatase) MMAEHER2+61[7]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. This table provides a general comparison.

Experimental Protocols

Rigorous in vitro and in vivo evaluation is essential to characterize the performance of cleavable linkers and select the optimal candidate for a given ADC.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from different species (e.g., human, mouse, rat).

Methodology:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma and a control sample in phosphate-buffered saline (PBS).

  • Incubation: Incubate the samples at 37°C with gentle shaking.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze them at -80°C to halt any further reaction.

  • Sample Analysis:

    • To measure Drug-to-Antibody Ratio (DAR): Thaw the samples and analyze the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in DAR over time indicates linker cleavage.

    • To measure released payload: Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction and quantify the amount using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.

Lysosomal Stability and Cleavage Assay

Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.

Methodology:

  • Preparation of Lysosomal Homogenate: Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions.

  • ADC Incubation: Incubate the ADC with the lysosomal homogenate at 37°C in an appropriate acidic buffer (e.g., pH 4.5-5.0).

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours).

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile (B52724) or a protease inhibitor cocktail).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the released payload using LC-MS/MS.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate of the linker in the lysosomal environment.

In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency (IC50) of an ADC on target (antigen-positive) and non-target (antigen-negative) cancer cells.

Methodology:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a negative control (e.g., unconjugated antibody), and the free payload in complete cell culture medium. Replace the existing medium in the wells with the ADC dilutions.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells for each concentration. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Visualizing Pathways and Workflows

ADC Intracellular Trafficking and Payload Release

The following diagram illustrates the general pathway of an ADC from binding to a cancer cell to the release of its cytotoxic payload.

ADC_Trafficking cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Endosome Early Endosome (pH 6.0-6.5) Antigen->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Payload Released Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: General intracellular trafficking pathway of an ADC.

Cleavage Mechanisms of Different Linkers

The following diagrams illustrate the specific cleavage mechanisms for the three main types of cleavable linkers.

Caption: Cleavage of a protease-sensitive (Val-Cit) linker.

pH_Cleavage ADC_Endosome ADC in Endosome/Lysosome Payload Active Payload ADC_Endosome->Payload Hydrazone Hydrolysis Low_pH Low pH (Acidic Environment) Low_pH->Payload

Caption: Cleavage of a pH-sensitive (hydrazone) linker.

GSH_Cleavage ADC_Cytoplasm ADC in Cytoplasm Payload Active Payload ADC_Cytoplasm->Payload Disulfide Reduction GSH Glutathione (GSH) (High Concentration) GSH->Payload

Caption: Cleavage of a glutathione-sensitive (disulfide) linker.

Experimental Workflow for ADC Linker Evaluation

The following diagram outlines a typical experimental workflow for the in vitro evaluation of an ADC with a cleavable linker.

Experimental_Workflow start ADC Candidate with Cleavable Linker plasma_stability Plasma Stability Assay (Human, Mouse, Rat) start->plasma_stability lysosomal_cleavage Lysosomal Cleavage Assay start->lysosomal_cleavage cytotoxicity In Vitro Cytotoxicity Assay (Antigen+/Antigen- Cells) start->cytotoxicity data_analysis Data Analysis (Half-life, Cleavage Rate, IC50) plasma_stability->data_analysis lysosomal_cleavage->data_analysis cytotoxicity->data_analysis decision Select Optimal Linker Candidate data_analysis->decision end Proceed to In Vivo Studies decision->end

References

The Core of Connection: An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, revolutionizing molecular assembly across various scientific disciplines. Its robustness, high efficiency, and bioorthogonality have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][2][3][4] This technical guide delves into the fundamental principles of CuAAC, providing a comprehensive overview of its mechanism, key components, and optimized experimental protocols.

The CuAAC Reaction: A Triumph of "Click Chemistry"

First reported independently by the groups of Meldal and Sharpless in 2002, the CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[3][5] This reaction is a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[3][6] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version and ensures high regioselectivity.[6][7]

The key advantages of the CuAAC reaction include:

  • High Yields: The reaction often proceeds to completion, providing near-quantitative yields of the triazole product.[1][2]

  • Mild Reaction Conditions: CuAAC is typically performed at room temperature and is compatible with a wide range of solvents, including aqueous media, over a pH range of 4 to 12.[6][7][8]

  • Exceptional Functional Group Tolerance: The azide and alkyne functional groups are largely unreactive with most common functionalities found in biological molecules, making the reaction highly specific and bioorthogonal.[6][9]

  • Simple Product Isolation: The high efficiency and minimal side products often allow for simple filtration or extraction to isolate the pure product, frequently eliminating the need for chromatographic purification.[6]

The Catalytic Cycle: A Mechanistic Overview

The currently accepted mechanism for the CuAAC reaction involves a series of steps orchestrated by the copper(I) catalyst. While mononuclear and dinuclear pathways have been proposed and studied, the fundamental transformations are illustrated below.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_catalyst_generation In Situ Catalyst Generation Cu_I Cu(I) Catalyst Copper_Acetylide Copper(I) Acetylide (R₁-C≡C-Cu) Cu_I->Copper_Acetylide + Alkyne - H⁺ Alkyne Terminal Alkyne (R₁-C≡CH) Metallacycle Six-membered Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Azide Azide (R₂-N₃) Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I + H⁺ - Product Product 1,4-Triazole Product Triazolide->Product Alkyne_input R₁-C≡CH Azide_input R₂-N₃ Cu_II Cu(II) source (e.g., CuSO₄) Cu_II->Cu_I Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate)

Figure 1: Catalytic cycle of the CuAAC reaction.

The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, forming a copper-acetylide intermediate.[10] This intermediate then reacts with the azide to form a six-membered copper metallacycle, which subsequently undergoes ring contraction to a more stable copper triazolide.[] Protonolysis of the copper-triazolide bond releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, thus completing the catalytic cycle.[6]

Key Reaction Components and Optimization

The success of a CuAAC reaction hinges on the careful selection and optimization of its core components.

Copper Catalyst and Reducing Agent

The active catalyst is the copper(I) ion. While Cu(I) salts like CuBr or CuI can be used directly, they are prone to oxidation to the inactive Cu(II) state.[12] A more common and convenient approach is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[12][13] Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose.[13][14]

Ligands for Catalyst Stabilization and Acceleration

To prevent oxidation and disproportionation of the Cu(I) catalyst and to enhance reaction rates, stabilizing ligands are often employed.[5][15] These ligands chelate the copper ion, protecting it from the reaction medium and improving its catalytic activity. For bioconjugation applications where cytotoxicity is a concern, ligands are crucial for minimizing cellular damage.[15][16]

Table 1: Comparison of Common CuAAC Accelerating Ligands

LigandKey PropertiesBiocompatibilitySolubility
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)High reaction kinetics, stabilizes Cu(I)LowLow water solubility, high organic solubility
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Moderate reaction kinetics, good Cu(I) stabilizationModerateHigh water solubility, low organic solubility
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Very high reaction kinetics, requires very low copper concentrationVery HighModerate water and organic solubility
BTTES (2,2',2''-(1,4,7-triazacyclononane-1,4,7-triyl)triethanesulfonic acid)High reaction kinetics, very stable in biological systemsVery HighHigh water solubility, low organic solubility

Data compiled from various sources.[15][17]

Solvents and Reaction Conditions

A significant advantage of CuAAC is its compatibility with a wide range of solvents.[9] For organic synthesis, solvents like t-BuOH/H₂O mixtures, DMF, DMSO, and THF are commonly used.[18] For bioconjugation, the reaction is often performed in aqueous buffers.[9] The reaction is generally conducted at room temperature, although gentle heating (e.g., to 40-50 °C) can sometimes increase the rate, particularly with less reactive substrates.[18] The optimal pH is typically in the neutral to slightly basic range (pH 7-8).[18]

Experimental Protocols

Below are generalized and optimized protocols for performing CuAAC reactions in both organic synthesis and bioconjugation contexts.

General Protocol for Organic Synthesis

This protocol is a starting point and may require optimization depending on the specific substrates.

Workflow for a Typical CuAAC Reaction:

Organic_Synthesis_Workflow start Start dissolve Dissolve Azide and Alkyne in Solvent (e.g., t-BuOH/H₂O) start->dissolve add_catalyst Add CuSO₄ and Ligand (if used) dissolve->add_catalyst add_reductant Add Sodium Ascorbate (freshly prepared solution) add_catalyst->add_reductant react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->react workup Reaction Workup (e.g., Extraction, Filtration) react->workup purify Purification (if necessary) workup->purify end End purify->end

Figure 2: General workflow for a CuAAC reaction in organic synthesis.

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.0 - 1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Ligand (e.g., TBTA or THPTA, 1-5 mol%) (Optional, but recommended)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

Procedure:

  • To a reaction vessel, add the azide and the alkyne.

  • Dissolve the reactants in the chosen solvent system.

  • In a separate vial, prepare a stock solution of CuSO₄ and, if used, the ligand in the reaction solvent or water.

  • Add the copper/ligand solution to the reaction mixture.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography or recrystallization.

Protocol for Bioconjugation

This protocol is designed for labeling biomolecules such as proteins or nucleic acids.

Materials:

  • Alkyne-modified biomolecule (e.g., 25 µM)

  • Azide-containing cargo (e.g., fluorescent dye, biotin) (2-10 equiv relative to the biomolecule)

  • Copper(II) Sulfate (e.g., 50-250 µM final concentration)

  • Water-soluble ligand (e.g., THPTA, BTTAA) (5 equivalents relative to copper)

  • Sodium Ascorbate (e.g., 2.5-5 mM final concentration)

  • Aminoguanidine (B1677879) (optional, to scavenge reactive ascorbate byproducts) (e.g., 25 µL of a stock solution)[19]

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-cargo in the reaction buffer.

  • Prepare a premixed solution of CuSO₄ and the ligand. It is crucial to mix the copper and ligand before adding them to the biomolecule solution to prevent copper-mediated damage.[14]

  • Add the copper-ligand complex to the biomolecule-azide mixture.

  • If using, add the aminoguanidine solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect from light if using a fluorescent cargo.

  • Purify the resulting bioconjugate to remove excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity purification.[20]

Quantitative Data and Performance

The efficiency of the CuAAC reaction can be influenced by several factors. The following table summarizes typical yields and reaction times under various conditions reported in the literature.

Table 2: Representative CuAAC Reaction Parameters and Yields

Azide SubstrateAlkyne SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
Benzyl AzidePhenylacetylene0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂]NeatRT< 0.1>99
Phenyl AzidePhenylacetylene0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂]NeatRT0.5>99
Benzyl AzideHex-1-yne0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂]NeatRT0.5>99
O-propargyl-APAP3-azidopropan-1-ol15 mol% CuSO₄, 10 mol% NaAsct-BuOH:H₂O (1:1)RT1883
mPEG-alkyne4-azidomethyl-7-methoxycoumarin0.5 molar ratio Cu(I) catalyst/alkynescCO₂ (130 bar)354887.14

Data compiled from various sources.[21][22][23]

Troubleshooting Common Issues

While CuAAC is a robust reaction, certain issues can arise.

Logical Flow for Troubleshooting CuAAC Reactions:

References

An In-depth Technical Guide to Bis-sulfone-PEG3-azide (CAS: 1802908-01-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone-PEG3-azide is a heterobifunctional chemical linker integral to the advancement of bioconjugation and targeted drug delivery.[1][2] Its unique architecture, featuring a bis-sulfone moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, offers a versatile platform for the synthesis of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).[1][2][3][4] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

The bis-sulfone group acts as a highly reactive bis-alkylation agent, readily reacting with two cysteine thiols that result from the reduction of a disulfide bridge in proteins or antibodies.[5] This enables site-specific conjugation, leading to homogeneous ADCs with improved solubility, biocompatibility, and stability.[5] The azide functionality allows for facile "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), providing an efficient method for attaching a variety of molecules.[1][2] The PEG3 spacer enhances aqueous solubility and reduces steric hindrance.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various suppliers and chemical databases.

PropertyValueReferences
CAS Number 1802908-01-5[1][2][6][7]
Molecular Formula C₃₃H₄₀N₄O₉S₂[8]
Molecular Weight 700.82 g/mol [1][8]
IUPAC Name N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-4-(3-tosyl-2-(tosylmethyl)propanoyl)benzamide[6]
Appearance Colorless to light yellow liquid[1]
Purity Typically ≥95%[1][7]
Solubility Soluble in DMSO (50 mg/mL with ultrasonic assistance)[8]
Storage Conditions Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2][8]

Applications in Bioconjugation and Drug Delivery

The dual reactivity of this compound makes it a valuable tool in several areas of biomedical research:

  • Antibody-Drug Conjugates (ADCs): This is the primary application, where the linker connects a cytotoxic drug to a monoclonal antibody. The bis-sulfone end reacts with the antibody's reduced disulfide bonds, while the azide end can be "clicked" to an alkyne-modified drug. This linker is often designed to be cleavable within the target cell, releasing the cytotoxic payload.[2][3][4][9]

  • Click Chemistry: The azide group serves as a handle for highly specific and efficient conjugation to molecules containing alkyne groups via CuAAC or SPAAC reactions.[1][2][10] This is useful for labeling biomolecules and synthesizing complex architectures.

  • PROTACs Synthesis: As a PEG-based linker, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1]

  • Protein Modification and PEGylation: The bis-sulfone moiety allows for site-specific PEGylation of proteins at disulfide bridges, which can improve their pharmacokinetic properties.[11][12]

Experimental Protocols

The following are detailed protocols for the key reactions involving this compound.

Disulfide Bridging Conjugation to Proteins/Antibodies

This protocol describes the conjugation of the bis-sulfone moiety to a protein via disulfide bond re-bridging.

Materials:

  • Protein/antibody with an accessible disulfide bond

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.8)

  • Quenching reagent (e.g., N-acetyl-cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

  • Disulfide Bond Reduction:

    • Dissolve the protein/antibody in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add a 10-50 fold molar excess of TCEP or DTT to the protein solution.

    • Incubate at 37°C for 30-60 minutes to reduce the disulfide bonds.

    • Remove the reducing agent using a desalting column.

  • Conjugation Reaction:

    • Immediately after desalting, add a 3-10 fold molar excess of this compound (dissolved in DMSO or DMF) to the reduced protein solution. The final concentration of the organic solvent should be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a 10-fold molar excess of N-acetyl-cysteine relative to the linker.

    • Incubate for 30 minutes at room temperature.

    • Purify the resulting conjugate using SEC or IEX to remove excess linker and quenching reagent.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

experimental_workflow_disulfide_bridging cluster_reduction Disulfide Bond Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis start Protein in Buffer add_reducing Add TCEP/DTT start->add_reducing incubate_reduction Incubate (37°C) add_reducing->incubate_reduction desalt Desalting incubate_reduction->desalt add_linker Add this compound desalt->add_linker incubate_conjugation Incubate (RT or 4°C) add_linker->incubate_conjugation quench Quench Reaction incubate_conjugation->quench purify Purify (SEC/IEX) quench->purify analyze Characterize (SDS-PAGE, MS) purify->analyze

Caption: Disulfide bridging conjugation workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the reaction of the azide group with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Azide-functionalized molecule (e.g., the protein conjugate from section 4.1)

  • Strained alkyne-containing molecule (e.g., DBCO-drug)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic Solvent (optional, e.g., DMSO or DMF)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized molecule in the reaction buffer.

    • Prepare a stock solution of the strained alkyne-containing molecule in an organic solvent like DMSO.

  • SPAAC Reaction:

    • Add a 1.5-5 fold molar excess of the strained alkyne solution to the azide-containing solution. The final concentration of the organic solvent should be kept below 5% (v/v).

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-24 hours.[13] The reaction progress can be monitored by LC-MS or other suitable analytical techniques.

  • Purification:

    • Purify the final conjugate using an appropriate chromatographic method (e.g., SEC, HIC) to remove unreacted starting materials.

experimental_workflow_spaac start Azide-Functionalized Molecule in Buffer mix Mix Reactants (1.5-5x excess of alkyne) start->mix prepare_alkyne Prepare Strained Alkyne Stock Solution (DMSO) prepare_alkyne->mix incubate Incubate (RT or 4°C) mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify final_product Final Conjugate purify->final_product

Caption: SPAAC experimental workflow.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of the azide group with a terminal alkyne in the presence of a copper(I) catalyst.

Materials:

  • Azide-functionalized molecule

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.0)

  • Organic Solvent (e.g., DMSO or DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the copper ligand in DMSO/water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Dissolve the azide and alkyne-containing molecules in the reaction buffer, with the option of using a co-solvent like DMSO for poorly soluble compounds.

  • CuAAC Reaction:

    • In a reaction vessel, combine the azide and alkyne-containing molecules (typically a 1.1 to 2-fold molar excess of the alkyne).

    • Add the copper ligand to the reaction mixture (final concentration ~1 mM).

    • Add CuSO₄ (final concentration ~0.2 mM).

    • Initiate the reaction by adding sodium ascorbate (final concentration ~2-5 mM).

    • Incubate at room temperature for 1-4 hours.

  • Purification:

    • Purify the conjugate using a suitable method. It is crucial to remove the copper catalyst, which can be achieved using a copper-chelating resin or by chromatography.

experimental_workflow_cuaac cluster_reactants Reactant Preparation cluster_catalyst Catalyst System azide Azide-Molecule mix Combine in Reaction Buffer azide->mix alkyne Alkyne-Molecule alkyne->mix cuso4 CuSO₄ cuso4->mix ligand Ligand (THPTA) ligand->mix ascorbate Sodium Ascorbate ascorbate->mix incubate Incubate (RT) mix->incubate purify Purify (Remove Copper) incubate->purify final_product Final Conjugate purify->final_product

Caption: CuAAC experimental workflow.

Mechanism of Action and Signaling Pathways

Disulfide Bridging Mechanism

The conjugation via the bis-sulfone group is a two-step process. First, an accessible disulfide bond on the protein is reduced to yield two free thiol groups. The bis-sulfone linker then undergoes a sequential Michael addition-elimination reaction with these two thiols, resulting in the formation of a stable three-carbon bridge that re-links the two sulfur atoms.[5][11][12]

mechanism_disulfide_bridging Protein_Disulfide Protein-S-S-Protein Reduced_Protein Protein-SH HS-Protein Protein_Disulfide->Reduced_Protein Reduction (TCEP/DTT) Conjugated_Protein Protein-S-(Bridge)-S-Protein | PEG3-azide Reduced_Protein->Conjugated_Protein Linker This compound Linker->Conjugated_Protein Conjugation

Caption: Mechanism of disulfide bridging.

ADC Internalization and Payload Release

When used in an ADC, the this compound linker is part of a sophisticated drug delivery system. The general pathway is as follows:

  • Binding: The antibody component of the ADC binds to a specific antigen on the surface of a target cell (e.g., a cancer cell).

  • Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.

  • Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.

  • Cleavage and Payload Release: The linker is designed to be cleaved within the lysosome's acidic and enzyme-rich environment. While the bis-sulfone linkage to the antibody is stable, other cleavable moieties can be incorporated into the linker-drug construct (e.g., acid-labile hydrazones or enzyme-cleavable peptides).[3][9][14] This releases the cytotoxic payload.

  • Drug Action: The released payload can then exert its cytotoxic effect, for example, by damaging DNA or inhibiting microtubule polymerization, ultimately leading to apoptosis of the target cell.

The specific signaling pathway that is activated is dependent on the nature of the cytotoxic payload released from the ADC, not the linker itself.

adc_internalization_pathway ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Endosome Endosome Antigen->Endosome 2. Internalization Cell_Surface Cell Surface Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Drug Action

References

An In-depth Technical Guide to Bis-sulfone-PEG3-azide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-sulfone-PEG3-azide, a heterobifunctional linker critical to the advancement of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs). This document outlines its chemical properties, detailed experimental protocols for its use in bioconjugation, and a visual representation of its application in ADC development.

Core Properties of this compound

This compound is a versatile chemical tool designed for the precise and stable linkage of biomolecules. Its structure incorporates three key functional components: a bis-sulfone group for covalent attachment to thiol residues, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group for click chemistry applications.

PropertyValueSource(s)
Molecular Weight ~700.8 g/mol [1]
Molecular Formula C₃₃H₄₀N₄O₉S₂[1]
CAS Number 1802908-01-5[1]
Physical Form Colorless to light yellow liquid[2]
Purity Typically ≥95%[2]
Solubility Soluble in DMSO, DMF
Storage Conditions -20°C for long-term storage[3]

Mechanism of Action and Key Applications

The utility of this compound stems from its dual reactivity. The bis-sulfone moiety enables site-specific conjugation to antibodies by bridging reduced interchain disulfide bonds, resulting in a homogeneous and stable conjugate.[1][4][5] This method of "disulfide rebridging" maintains the structural integrity of the antibody.[5] The terminal azide group serves as a handle for the subsequent attachment of a payload molecule, such as a cytotoxic drug, via highly efficient and bioorthogonal click chemistry reactions.[3][6]

The integrated PEG3 linker enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final ADC.[7][8] The linker is designed to be cleavable under specific intracellular conditions, such as the reducing environment of the cell, to ensure the targeted release of the payload.[9]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of an antibody-drug conjugate. Optimization may be required for specific antibodies and payloads.

Site-Specific Antibody-Linker Conjugation via Disulfide Rebridging

This protocol describes the attachment of the this compound linker to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • This compound

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 1-5 mg/mL in a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4).

  • Disulfide Bond Reduction: Add a 10-fold molar excess of TCEP solution to the mAb solution. Incubate for 1-2 hours at 37°C to selectively reduce the interchain disulfide bonds.

  • Linker Conjugation: Add a 5 to 10-fold molar excess of this compound (dissolved in DMSO) to the reduced antibody solution. Incubate for 12-16 hours at room temperature or 4°C with gentle mixing.[1]

  • Quenching: Add a 10-fold molar excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted thiol groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the resulting antibody-linker conjugate (mAb-linker) to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Payload Attachment via Click Chemistry

This protocol describes the conjugation of an alkyne-modified payload to the azide-functionalized antibody-linker conjugate.

Materials:

  • mAb-linker conjugate from section 3.1

  • Alkyne-modified payload (e.g., a cytotoxic drug)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM)

  • Sodium ascorbate (B8700270) solution (50 mM, freshly prepared)

  • Desalting columns

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the mAb-linker conjugate with a 5 to 10-fold molar excess of the alkyne-modified payload.

  • Catalyst Preparation: In a separate tube, prepare the copper-THPTA catalyst complex by mixing equal volumes of the CuSO₄ and THPTA solutions.

  • Click Reaction Initiation: Add the copper-THPTA catalyst to the mAb-linker and payload mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be optimized, but typically are in the range of 1-2 mM for the catalyst and 5 mM for the sodium ascorbate.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing, protected from light.

  • Purification: Purify the resulting antibody-drug conjugate (ADC) using a desalting column to remove excess payload and reaction components.

  • Final Characterization: Characterize the final ADC for DAR, aggregation, and purity using appropriate analytical techniques.

Visualization of the ADC Synthesis and Mechanism of Action

The following diagrams illustrate the key processes involved in the use of this compound for ADC development.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (TCEP) mAb_linker mAb-Linker Conjugate reduced_mAb->mAb_linker linker This compound linker->mAb_linker Disulfide Rebridging ADC Antibody-Drug Conjugate (ADC) mAb_linker->ADC payload Alkyne-Payload payload->ADC Click Chemistry ADC_Mechanism_of_Action cluster_delivery Targeted Drug Delivery and Payload Release ADC ADC in Circulation binding Binding to Tumor Antigen ADC->binding tumor_cell Tumor Cell (Antigen Expression) tumor_cell->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosome internalization->lysosome payload_release Payload Release lysosome->payload_release Linker Cleavage (e.g., Glutathione) cell_death Apoptosis payload_release->cell_death

References

An In-depth Technical Guide to the Solubility and Stability of Bis-sulfone-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Bis-sulfone-PEG3-azide, a heterobifunctional linker crucial in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). Understanding these properties is paramount for its effective handling, storage, and application in experimental settings.

Introduction to this compound

This compound is a versatile chemical tool featuring three key functional components: a bis-sulfone group, a triethylene glycol (PEG3) spacer, and a terminal azide (B81097). This molecular architecture allows for a dual-reaction strategy. The bis-sulfone moiety acts as a highly reactive bis-alkylation agent, readily and selectively reacting with pairs of cysteine thiols that result from the reduction of a disulfide bridge in proteins like antibodies.[1] This forms a stable three-carbon bridge, effectively re-bridging the disulfide bond.[2] The azide group serves as a handle for "click chemistry," enabling the covalent attachment of molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[3] The hydrophilic PEG3 spacer enhances the solubility and flexibility of the linker and the resulting conjugate.[4]

Solubility Profile

SolventConcentrationObservations
Dimethyl Sulfoxide (DMSO)50 mg/mL (71.34 mM)Requires sonication for dissolution. It is noted that hygroscopic DMSO can negatively impact solubility, so the use of freshly opened solvent is recommended.[6]
WaterSolubleThe presence of the PEG3 spacer and potentially a sulfo group in similar structures enhances water solubility.[4][5]
Dimethylformamide (DMF)SolubleAprotic, polar organic solvents like DMF are generally good solvents for PEGylated compounds.[7]
Dichloromethane (DCM)SolublePEG linkers are often soluble in chlorinated solvents.[8]
Chloroform (B151607)SolubleSimilar to DCM, chloroform is a viable solvent.[8]
Tetrahydrofuran (THF)SolubleThis ether-based solvent is also suitable for dissolving PEGylated linkers.[8]
Ethanol, Acetonitrile, TolueneSolublePEG itself is soluble in a wide range of organic solvents.[9]

Stability Profile and Handling Recommendations

The stability of this compound is determined by the chemical robustness of the bis-sulfone, PEG, and azide functional groups.

Chemical Stability
  • Azide Group : Organic azides are high-energy functional groups and must be handled with care.[10] Their stability is influenced by several factors:

    • Heat, Light, and Shock : Exposure to these conditions should be minimized as they can lead to decomposition, potentially releasing nitrogen gas.[11]

    • pH : Avoid strongly acidic or basic conditions. Mixing with acids can generate hydrazoic acid, which is highly toxic and explosive.[6]

    • Oxidizing and Reducing Agents : These should be avoided as they can react with the azide moiety.

    • Structural Stability : The stability of organic azides can be estimated using the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[10][11] For this compound (C33H40N4O9S2), the C/N ratio is favorable, suggesting it can be isolated and stored with appropriate precautions.

  • Bis-sulfone Group :

    • pH : The bis-sulfone group is susceptible to hydrolysis, particularly under alkaline conditions (pH > 8), which can lead to the formation of bis(hydroxymethyl) sulfone.[7] For reactions involving thiol-containing molecules like cysteine, a pH range of 6.0 to 7.5 is recommended to balance the nucleophilicity of the thiol and the stability of the sulfone group.[7] At a neutral pH of 7.0, an equilibrium may exist between the bis-sulfone and a mono-sulfone form.[12]

    • Thermal Stability : The sulfone linkage can have a negative impact on thermal stability under high-temperature and high-pH conditions.[13]

  • PEG Spacer : Polyethylene (B3416737) glycol is generally stable to heat, acid, and alkali.[9] However, prolonged heating in the presence of air can lead to thermal degradation.[14][15]

Storage Recommendations
FormStorage TemperatureDurationNotes
Pure Compound -20°C3 yearsStore in a tightly sealed container, protected from light and moisture.[6]
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvents for preparing stock solutions.[6]
In Solvent -20°C1 monthFor shorter-term storage, -20°C is acceptable.[6]

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (PEG Precipitation Method)

This high-throughput method provides a relative measure of solubility by determining the concentration of polyethylene glycol required to induce precipitation.[16]

  • Preparation of Stock Solutions :

    • Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in a relevant aqueous buffer (e.g., 50 mM histidine, pH 6.0).

    • Prepare a high-concentration stock solution of a precipitant, such as 40% (w/v) PEG 10,000, in the same buffer.

  • Assay Setup :

    • In a 96-well plate, create a gradient of PEG concentrations by mixing varying ratios of the this compound solution and the PEG stock solution to a constant final volume (e.g., 200 µL). This will result in wells with increasing final PEG concentrations.

  • Incubation and Measurement :

    • Mix the contents of the wells thoroughly by pipetting.

    • Incubate the plate at room temperature for a set period (e.g., 15 minutes).

    • Measure the turbidity (absorbance at a wavelength such as 340 nm or 600 nm) of each well using a plate reader.

  • Data Analysis :

    • Plot the turbidity against the final PEG concentration.

    • The point at which a significant increase in turbidity is observed indicates the onset of precipitation. A higher PEG concentration required for precipitation suggests a higher relative solubility of the compound under those buffer conditions.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and intrinsic stability of a molecule.[17][18]

  • Sample Preparation :

    • Prepare solutions of this compound at a known concentration in various buffers representing a range of pH values (e.g., pH 3, 5, 7, 9).

    • Prepare solutions in the presence of an oxidizing agent (e.g., 0.1% hydrogen peroxide).

  • Stress Conditions :

    • pH Stress : Incubate the buffered solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 7, 14, and 28 days).

    • Oxidative Stress : Incubate the solution with the oxidizing agent at room temperature, protected from light, for a set time (e.g., 24 hours).

    • Thermal Stress : Store a solid sample and a solution in a neutral buffer at an elevated temperature (e.g., 60°C) for a defined period.

    • Photostability : Expose a solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a specific duration.

    • Include control samples stored at -20°C for each condition.

  • Analysis :

    • At each time point, analyze the stressed and control samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Monitor for the appearance of degradation products (new peaks) and a decrease in the peak area of the parent compound.

  • Data Interpretation :

    • Calculate the percentage of degradation for each condition.

    • Identify the conditions under which the molecule is least stable.

    • If using LC-MS, tentative structures of major degradation products can be proposed based on their mass-to-charge ratio.

Visualization of Applications

The primary applications of this compound are in the construction of ADCs via disulfide re-bridging and in bioconjugation via click chemistry.

Disulfide Re-bridging for ADC Synthesis

The bis-sulfone group facilitates the site-specific conjugation of a payload to an antibody. This process involves the initial reduction of native disulfide bonds in the antibody, followed by the reaction with the bis-sulfone linker, which re-forms a stable bridge between the two cysteine residues.[2]

G cluster_0 Step 1: Antibody Reduction cluster_1 Step 2: Disulfide Re-bridging cluster_2 Step 3: Click Chemistry Antibody Antibody Reduced_Antibody Reduced_Antibody Antibody->Reduced_Antibody Reduction (e.g., TCEP) ADC_intermediate ADC Intermediate (Azide-functionalized) Reduced_Antibody->ADC_intermediate Bis-alkylation Bis_sulfone_linker This compound Bis_sulfone_linker->ADC_intermediate Final_ADC Final ADC ADC_intermediate->Final_ADC CuAAC or SPAAC Alkyne_Payload Alkyne-Payload Alkyne_Payload->Final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group on the linker allows for its conjugation to any molecule containing a terminal alkyne via a copper(I)-catalyzed click reaction. This reaction is highly efficient and specific, forming a stable triazole linkage.[9][19]

G Azide_Linker This compound Reaction CuAAC Reaction Azide_Linker->Reaction Alkyne_Molecule Alkyne-modified Molecule Alkyne_Molecule->Reaction Product Triazole-linked Conjugate Reaction->Product Catalyst Cu(I) Catalyst (e.g., CuSO4 + Na-Ascorbate) Catalyst->Reaction

References

Methodological & Application

Protocol for Site-Specific Antibody Conjugation with Bis-sulfone-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the site-specific conjugation of Bis-sulfone-PEG3-azide to antibodies. This method leverages the reduction of interchain disulfide bonds within the antibody structure, followed by a re-bridging reaction with the bis-sulfone linker. This process yields a homogeneous antibody-drug conjugate (ADC) with a stable linkage and a reactive azide (B81097) handle for subsequent "click" chemistry applications.

Introduction

The conjugation of functional molecules to antibodies is a cornerstone of targeted therapeutics and diagnostics. Bis-sulfone reagents offer a robust method for creating stable and site-specific antibody conjugates.[1][2][3] This is achieved by re-bridging the native interchain disulfide bonds of the antibody, which maintains the antibody's structural integrity.[3] The this compound linker combines the advantages of a stable thioether bond, the hydrophilicity of a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide group for versatile secondary conjugation via click chemistry.[4][5][6][7][8]

Principle of the Method

The conjugation process is a two-step procedure:

  • Partial Reduction: The interchain disulfide bonds of the antibody are selectively reduced to free sulfhydryl groups using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).[9][10][11] The extent of reduction, and therefore the final drug-to-antibody ratio (DAR), can be controlled by adjusting the molar ratio of the reducing agent to the antibody.[9][12][13][14]

  • Bis-alkylation: The reduced antibody is then reacted with the this compound linker. The bis-sulfone moiety acts as a bis-alkylating agent, reacting with the pair of free thiols to form a stable three-carbon bridge, effectively re-linking the antibody chains with the PEG-azide linker attached.[2][3]

Experimental Protocols

Materials and Equipment
  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[9]

  • Quenching Reagent: N-acetyl-L-cysteine

  • Anhydrous Dimethyl Sulfoxide (DMSO)[4]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Centrifugal filter devices (e.g., Amicon® Ultra)

  • UV-Vis Spectrophotometer

  • Liquid Chromatography system (SEC and/or HIC)

  • Mass Spectrometer (optional, for detailed characterization)

Protocol 1: Partial Reduction of Antibody

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody using TCEP. TCEP is often preferred as it is a non-thiol-containing reducing agent and typically does not need to be removed before the addition of certain alkylating agents.[15][16][17] However, for bis-sulfone conjugation, removal of the reducing agent is recommended to prevent interference.

  • Antibody Preparation:

    • Prepare the antibody in Conjugation Buffer at a concentration of 5-10 mg/mL.[9]

  • TCEP Reduction:

    • Prepare a fresh stock solution of TCEP (e.g., 10 mM) in Conjugation Buffer.

    • Add a specific molar excess of TCEP to the antibody solution. The optimal molar ratio of TCEP to antibody must be determined empirically for each antibody to achieve the desired average DAR. A starting point of 2-4 molar equivalents is recommended for partial reduction.[9][10]

    • Incubate the reaction mixture at 37°C for 1 to 2 hours.[9]

  • Removal of Excess TCEP:

    • Immediately following incubation, remove the excess TCEP from the reduced antibody. This is a critical step to prevent interference with the subsequent bis-alkylation reaction.

    • Use a desalting column or a centrifugal filter device for buffer exchange into fresh, cold Conjugation Buffer.

Protocol 2: Conjugation with this compound

This protocol details the conjugation of the thiol-activated antibody with the this compound linker.

  • This compound Preparation:

    • Dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM). This solution should be prepared fresh.[4]

  • Conjugation Reaction:

    • To the purified, partially reduced antibody solution, add the this compound stock solution. A molar excess of 5-10 equivalents of the linker relative to the antibody is a common starting point.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% to minimize the risk of antibody aggregation.[9]

    • Incubate the reaction mixture at room temperature for 4 to 12 hours with gentle mixing. Protect the reaction from light. The optimal reaction time may need to be determined empirically.[18]

  • Quenching the Reaction:

    • To quench any unreacted bis-sulfone linker, add a 10-fold molar excess of a quenching reagent such as N-acetyl-L-cysteine.

    • Incubate for an additional 30-60 minutes at room temperature.

Protocol 3: Purification and Characterization of the Conjugate

  • Purification:

    • Purify the antibody-linker conjugate from excess linker and quenching reagent using size-exclusion chromatography (SEC).[19][20][21][22] This method separates molecules based on size, effectively removing smaller, unconjugated species.

    • Alternatively, use centrifugal filter devices for buffer exchange and removal of low molecular weight contaminants.

  • Characterization:

    • Concentration Measurement: Determine the final concentration of the purified antibody conjugate using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • Drug-to-Antibody Ratio (DAR) Determination: The average number of linker molecules per antibody (DAR) is a critical quality attribute.

      • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species.[23][24][25][26][27] The hydrophobicity of the antibody increases with the number of conjugated linkers, allowing for their separation.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise determination of the DAR and to confirm the identity of the conjugate, LC-MS analysis can be performed.[28]

    • Aggregation Analysis: Use size-exclusion chromatography (SEC) to assess the level of aggregation in the final conjugate preparation.

Data Presentation

The following table summarizes the key quantitative parameters for the conjugation protocol. These values may require optimization for specific antibodies and desired outcomes.

ParameterRecommended RangePurpose
Antibody Reduction
Antibody Concentration5 - 10 mg/mLTo ensure efficient reaction kinetics.
TCEP to Antibody Molar Ratio2 - 8 equivalentsTo control the extent of disulfide reduction and the final DAR. Higher ratios lead to higher DARs.
Incubation Temperature37°CTo facilitate the reduction of disulfide bonds.
Incubation Time1 - 2 hoursTo allow for sufficient reduction of interchain disulfides.
Conjugation Reaction
Linker to Antibody Molar Ratio5 - 10 equivalentsTo ensure efficient conjugation to the reduced thiols.
DMSO Concentration< 10% (v/v)To maintain antibody stability and prevent aggregation.
Incubation TemperatureRoom TemperatureFor the bis-alkylation reaction.
Incubation Time4 - 12 hoursTo allow the conjugation reaction to proceed to completion.
Quenching
Quenching Reagent Molar Excess10-fold over linkerTo cap any unreacted bis-sulfone groups.
Incubation Time30 - 60 minutesTo ensure complete quenching.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Antibody Conjugation cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Characterization antibody Antibody in Conjugation Buffer add_tcep Add TCEP (2-8 eq.) antibody->add_tcep incubate_reduction Incubate at 37°C for 1-2 hours add_tcep->incubate_reduction purify_reduction Remove Excess TCEP (Desalting Column) incubate_reduction->purify_reduction add_linker Add this compound (5-10 eq. in DMSO) purify_reduction->add_linker incubate_conjugation Incubate at RT for 4-12 hours add_linker->incubate_conjugation quench Quench with N-acetyl-L-cysteine incubate_conjugation->quench purify_final Purify Conjugate (Size-Exclusion Chromatography) quench->purify_final characterize Characterize (HIC, LC-MS, SEC) purify_final->characterize

Caption: Workflow for this compound antibody conjugation.

Signaling Pathway/Chemical Reaction

chemical_reaction Bis-sulfone Conjugation Chemistry cluster_antibody Antibody cluster_reduction Reduction cluster_linker Linker cluster_conjugate Conjugate Ab Antibody with Interchain Disulfide Bond (S-S) Reduced_Ab Reduced Antibody with Free Thiols (SH HS) Ab->Reduced_Ab + TCEP Conjugate Antibody-Linker Conjugate (Stable Thioether Bridge) Reduced_Ab->Conjugate + Linker (Bis-alkylation) Linker This compound Linker->Conjugate

Caption: Reaction of bis-sulfone linker with a reduced antibody.

References

Application Note: Bis-sulfone-PEG3-azide for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone-PEG3-azide is a versatile, heterobifunctional linker molecule integral to the field of bioconjugation and drug delivery.[1][2] It features a cleavable bis-sulfone moiety, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, and a terminal azide (B81097) group, making it an ideal tool for the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs).[1][2][3] The azide group allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through "click chemistry," either via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

The integrated PEG3 spacer enhances the solubility and flexibility of the linker, which can reduce steric hindrance and aggregation during conjugation.[1] The bis-sulfone group provides a chemically cleavable linkage, designed to release a conjugated payload under specific conditions, a critical feature for targeted drug delivery systems.[4][5] This application note provides detailed protocols for utilizing this compound in both SPAAC and CuAAC reactions, along with methods for characterization and linker cleavage.

Product Information

PropertyValueReference
CAS Number 1802908-01-5[1][6]
Molecular Weight ~700.82 g/mol [1]
Purity ≥95%[1][6]
Physical Form Colorless to light yellow liquid[1]
Storage -20°C for short-term, -80°C for long-term (up to 6 months)[2][6]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Serves as a cleavable linker to attach cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[1][2][3]

  • Bioconjugation: Enables the labeling and modification of proteins, peptides, and other biomolecules.[1]

  • Proteomics: Used in labeling and crosslinking studies to investigate protein interactions and functions.[1]

  • Drug Delivery: Facilitates the development of targeted drug delivery systems with controlled release mechanisms.[4]

Experimental Protocols

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between this compound and a protein modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • DBCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification equipment (e.g., size-exclusion chromatography columns)

Procedure:

  • Preparation of Reagents:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a reaction tube, combine the DBCO-modified protein with the reaction buffer.

    • Add the this compound stock solution to the protein solution. A 2-10 fold molar excess of the azide linker over the protein is a typical starting point. The final DMSO concentration should be kept below 20% to maintain protein stability.[7][8]

  • Incubation:

    • Gently mix the reaction components.

    • Incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours.[9] Reaction times may need optimization based on the specific reactants.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using size-exclusion chromatography or dialysis.[9]

Workflow for SPAAC Reaction

SPAAC_Workflow reagent_prep Reagent Preparation (this compound in DMSO) reaction_setup Reaction Setup (Mix DBCO-protein and Azide) reagent_prep->reaction_setup incubation Incubation (RT or 4°C) reaction_setup->incubation purification Purification (SEC or Dialysis) incubation->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Caption: Workflow for the SPAAC conjugation of this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the copper-catalyzed click reaction between this compound and a terminal alkyne-modified biomolecule.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)

  • Ligand stock solution (e.g., 200 mM THPTA in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • DMSO (if needed for solubility)

  • Purification equipment

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4, ligand, and sodium ascorbate as described above.[10]

    • Prepare a stock solution of this compound in DMSO or an appropriate buffer.

  • Complex Formation:

    • In a separate tube, mix CuSO4 and the ligand in a 1:2 molar ratio to form the copper(I) complex. Let it stand for a few minutes.[10]

  • Conjugation Reaction:

    • In the main reaction tube, combine the alkyne-modified biomolecule with the this compound (typically a 1:4 to 1:10 molar ratio of biomolecule to azide).[10]

    • Add the pre-formed Cu(I)/ligand complex to the reaction mixture. A final copper concentration of 0.10 mM is a good starting point.[11]

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 5 mM).[10][11]

  • Incubation:

    • Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[10]

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or other suitable methods to remove the catalyst, excess reagents, and byproducts.[10]

Workflow for CuAAC Reaction

CuAAC_Workflow reagent_prep Reagent Preparation (Azide, Alkyne, Copper, Ligand, Reductant) complex_formation Copper Complex Formation (CuSO4 + Ligand) reagent_prep->complex_formation conjugation Conjugation Reaction (Add all components) reagent_prep->conjugation complex_formation->conjugation incubation Incubation (Room Temperature) conjugation->incubation purification Purification (Chromatography) incubation->purification

Caption: Workflow for the CuAAC conjugation of this compound.

Characterization of the Conjugate

The successful conjugation and characterization of the resulting biomolecule-linker construct are crucial. The following analytical techniques are recommended:

Analytical MethodPurposeReference
SDS-PAGE To observe a shift in molecular weight, indicating successful conjugation.[8]
Mass Spectrometry (e.g., ESI-MS) To confirm the identity and purity of the conjugate by measuring its molecular weight.[12]
UV-Vis Spectroscopy To monitor the disappearance of the DBCO absorbance peak (~310 nm) in SPAAC reactions.[7][8]
HPLC (e.g., SEC, RP-HPLC) To assess the purity and aggregation of the conjugate.[12][13]

Cleavage of the Bis-sulfone Linker

The bis-sulfone linker is designed to be cleaved under specific conditions, releasing the conjugated payload. While the exact mechanism is dependent on the specific bis-sulfone structure, cleavage is often initiated by a change in the chemical environment, such as the reducing environment within a cell.[5]

General Cleavage Principle: The cleavage of bis-sulfone linkers typically involves the elimination of one sulfone group, leading to the fragmentation of the linker and the release of the payload. This process can be triggered by specific physiological conditions within target cells.

Logical Relationship of ADC Action

ADC_Action ADC Antibody-Drug Conjugate (in circulation) Targeting Target Cell Recognition and Binding ADC->Targeting Internalization Internalization (Endocytosis) Targeting->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Payload Release) Lysosome->Cleavage Drug_Action Payload Exerts Cytotoxic Effect Cleavage->Drug_Action

Caption: The mechanism of action for an ADC utilizing a cleavable linker.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Suboptimal molar ratio of reactants- Inactive reagents- Insufficient reaction time or temperature- Optimize the molar excess of the this compound.- Ensure reagents are stored correctly and stock solutions are fresh.- Increase incubation time or temperature.[9]
Protein Aggregation - High concentration of organic solvent (e.g., DMSO)- Instability of the protein under reaction conditions- Minimize the volume of DMSO in the reaction mixture.- Perform the reaction at a lower temperature (e.g., 4°C).
Precipitation during CuAAC - Poor solubility of reactants or catalyst- Use a water-soluble ligand like THPTA.- Ensure adequate mixing and appropriate buffer conditions.

Conclusion

This compound is a powerful tool for researchers in drug development and bioconjugation. Its unique combination of a cleavable bis-sulfone linker, a hydrophilic PEG spacer, and a versatile azide handle for click chemistry enables the construction of sophisticated bioconjugates with enhanced properties. The protocols provided in this application note offer a starting point for the successful implementation of this compound in your research endeavors. Optimization of the reaction conditions for each specific application is recommended to achieve the best results.

References

Application Notes & Protocols: Bis-sulfone-PEG3-azide for Protein and Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bis-sulfone-PEG3-azide is a heterobifunctional crosslinker designed for the selective labeling of proteins and peptides. This reagent incorporates three key functional elements: a bis-sulfone group for covalent conjugation to thiol residues (cysteine), a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and an azide (B81097) group for subsequent modification via "click chemistry." These features make it a versatile tool for various applications, including protein-drug conjugation, fluorescent labeling, and surface immobilization.

The labeling process occurs in two main steps. Initially, the bis-sulfone moiety reacts with free thiol groups on cysteine residues through a Michael addition reaction, forming a stable covalent bond. This reaction is highly selective for thiols under controlled pH conditions. Following the initial conjugation, the terminal azide group is available for reaction with an alkyne-modified molecule in the presence of a copper(I) catalyst (CuAAC) or with a strained cyclooctyne (B158145) derivative (SPAAC), allowing for the efficient and specific attachment of a wide range of reporter molecules, drugs, or other biomolecules.

Key Features and Applications:
  • Thiol-Selective Labeling: The bis-sulfone group provides a stable alternative to maleimides for cysteine modification.

  • Click Chemistry Handle: The azide group enables highly efficient and orthogonal ligation to alkyne-containing molecules.

  • Enhanced Solubility: The PEG3 spacer improves the water solubility of the reagent and the resulting conjugate.

  • Versatile Applications: Suitable for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilizing proteins on surfaces.

Quantitative Data Summary

The following tables provide typical data for labeling reactions using this compound. Note that optimal conditions may vary depending on the specific protein or peptide.

Table 1: Recommended Reaction Conditions

ParameterProteinsPeptides
pH 7.5 - 8.57.0 - 8.0
Temperature 4 - 25 °C25 °C
Reaction Time 2 - 4 hours1 - 2 hours
Reagent:Protein Ratio 5- to 20-fold molar excess1.5- to 5-fold molar excess
Protein Concentration 1 - 10 mg/mL0.5 - 5 mg/mL

Table 2: Typical Labeling Efficiency

Molecule TypeLabeling MethodTypical EfficiencyNotes
Protein (mAb)Thiol-Reactive>90%Assumes accessible cysteine residues.
PeptideThiol-Reactive>95%Dependent on peptide sequence and purity.
Azide-AlkyneCuAAC>98%Requires a copper(I) catalyst.
Azide-AlkyneSPAAC>95%Copper-free, suitable for live-cell imaging.

Experimental Protocols

Protocol 1: Cysteine-Specific Labeling of a Protein

This protocol describes the first step of labeling, where the bis-sulfone group of the reagent reacts with cysteine residues on a target protein.

Materials:

  • Target protein with at least one free cysteine residue

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Dissolve the target protein in PBS at a concentration of 5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Labeling Reaction: Add a 10-fold molar excess of the this compound stock solution to the protein solution. For example, for 1 mL of a 5 mg/mL (assuming a 150 kDa protein, ~33 µM) protein solution, add 33 µL of the 10 mM stock solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with PBS.

  • Characterization: Confirm the successful conjugation and determine the labeling efficiency using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE (if the label adds sufficient mass).

Protocol 2: Click Chemistry Ligation (CuAAC)

This protocol describes the second step, where an alkyne-containing molecule is attached to the azide-modified protein.

Materials:

  • Azide-labeled protein from Protocol 1

  • Alkyne-modified molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • To the azide-labeled protein solution (e.g., 1 mg/mL in PBS), add the alkyne-modified molecule to a final concentration of 100 µM.

    • Add TBTA to a final concentration of 100 µM.

    • Add CuSO₄ to a final concentration of 50 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 500 µM.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light if using a fluorescent dye.

  • Purification: Purify the final conjugate to remove the catalyst and excess reagents using a desalting column or size-exclusion chromatography.

  • Analysis: Analyze the final product using SDS-PAGE with fluorescence imaging (if applicable) and mass spectrometry to confirm successful ligation.

Visualizations

G cluster_0 Step 1: Thiol-Reactive Labeling cluster_1 Step 2: Click Chemistry Ligation (CuAAC) Protein_SH Protein-SH (Cysteine Residue) Intermediate Thiol-Sulfone Adduct Protein_SH->Intermediate Michael Addition pH 7.5-8.5 BisSulfone This compound BisSulfone->Intermediate Labeled_Protein Azide-Labeled Protein Intermediate->Labeled_Protein Stable Conjugate Azide_Protein_Node Azide-Labeled Protein Final_Conjugate Final Labeled Protein Azide_Protein_Node->Final_Conjugate Cycloaddition Alkyne_Molecule Alkyne-Molecule (e.g., Fluorophore) Alkyne_Molecule->Final_Conjugate Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Azide_Protein_Node Catalyst->Alkyne_Molecule

Caption: Reaction mechanism for protein labeling.

G Start Start: Protein with Free Cysteine(s) PrepareProtein 1. Prepare Protein Solution (e.g., in PBS, pH 7.5) Start->PrepareProtein Mix 3. Mix Protein and Reagent (5-20x molar excess) PrepareProtein->Mix PrepareReagent 2. Prepare this compound Stock Solution (in DMSO) PrepareReagent->Mix Incubate1 4. Incubate (2h at Room Temp) Mix->Incubate1 Purify1 5. Purify Azide-Labeled Protein (Desalting Column) Incubate1->Purify1 ClickReaction 6. Perform Click Chemistry (add Alkyne, Catalyst) Purify1->ClickReaction Incubate2 7. Incubate (1h at Room Temp) ClickReaction->Incubate2 Purify2 8. Purify Final Conjugate (Desalting/SEC) Incubate2->Purify2 Analyze 9. Analyze Final Product (MS, SDS-PAGE) Purify2->Analyze

Application Notes and Protocols for Bis-sulfone-PEG3-azide Reaction with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of bis-sulfone-PEG3-azide in the site-specific conjugation of molecules to cysteine residues within proteins, with a particular focus on the development of Antibody-Drug Conjugates (ADCs).

Introduction

Site-specific bioconjugation is a critical technology in drug development, enabling the creation of precisely defined therapeutic entities such as ADCs. The bis-sulfone linker chemistry offers a robust method for re-bridging disulfide bonds in proteins, particularly antibodies, that have been reduced to yield a pair of cysteine thiols. This approach results in homogeneous conjugates with a defined drug-to-antibody ratio (DAR), enhanced stability, and improved pharmacokinetic profiles.[1][2][3]

The this compound linker is a trifunctional reagent featuring:

  • A bis-sulfone group: This moiety acts as a bis-alkylation agent that reacts with two cysteine thiol groups, forming a stable three-carbon bridge.[2][4] This re-establishes the covalent linkage between the two sulfur atoms of a reduced disulfide bond.

  • A polyethylene (B3416737) glycol (PEG) spacer (PEG3): The PEG linker enhances the solubility and biocompatibility of the resulting conjugate, and can improve its pharmacokinetic properties.[2]

  • An azide (B81097) group: This functional group serves as a handle for "click chemistry," allowing for the subsequent attachment of a payload molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[5][6]

This technology is exemplified in the clinical-stage ADC, OBI-999, which utilizes a bis-sulfone linker (ThioBridge™) to conjugate the cytotoxic agent monomethyl auristatin E (MMAE) to a monoclonal antibody targeting the Globo H antigen on cancer cells, achieving a homogeneous DAR of 4.[2][7]

Reaction Mechanism

The conjugation process is a two-step procedure:

  • Disulfide Bond Reduction: A native disulfide bond within the protein is reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to expose two free cysteine thiol groups.[4][8]

  • Bis-Alkylation: The bis-sulfone reagent undergoes a sequential Michael addition and elimination reaction with the two cysteine thiols, resulting in the formation of a stable, three-carbon bridge that re-links the two cysteine residues.[4]

This method provides a more stable linkage compared to traditional maleimide-based conjugations, which can be susceptible to retro-Michael addition reactions, leading to drug deconjugation.[4]

Applications

The primary application of this compound is in the construction of homogeneous and stable ADCs. The ability to precisely control the site of conjugation and the number of attached drug molecules leads to a more uniform product with a predictable pharmacokinetic and toxicological profile.

Other applications include:

  • Protein PEGylation: Enhancing the in vivo half-life of therapeutic proteins.[9]

  • Fluorescent Labeling: Site-specific attachment of fluorescent probes for imaging and diagnostic applications.

  • Surface Immobilization: Covalent attachment of proteins to surfaces for various bioanalytical assays.

Experimental Protocols

Protocol 1: Antibody Disulfide Bond Reduction

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody (e.g., IgG1) using TCEP.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reduction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 20 mM EDTA, pH 7.5

  • PD-10 desalting columns

Procedure:

  • Buffer Exchange: If the antibody is not in a suitable buffer, perform a buffer exchange into the Reduction Buffer using a PD-10 desalting column according to the manufacturer's instructions.

  • Antibody Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL with Reduction Buffer.

  • TCEP Preparation: Prepare a fresh 5 mM stock solution of TCEP in the Reduction Buffer.

  • Reduction Reaction: Add the TCEP stock solution to the antibody solution to a final TCEP concentration of 1-5 mM. The optimal concentration may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at 37-40°C for 1-2 hours with gentle mixing.[10]

  • Removal of TCEP: Immediately before conjugation, remove the excess TCEP using a PD-10 desalting column, eluting with a degassed conjugation buffer (see Protocol 2).

Protocol 2: Conjugation of this compound to Reduced Antibody

This protocol details the conjugation of the bis-sulfone linker to the reduced cysteine thiols of the antibody.

Materials:

  • Reduced antibody from Protocol 1

  • This compound

  • Conjugation Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5. Avoid primary amine buffers like Tris.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution. A 5-10 fold molar excess of the linker over the antibody is a good starting point. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture overnight (approximately 16 hours) at 4°C with gentle mixing.[11]

  • Purification: Remove the excess unreacted linker by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Payload

This protocol describes the copper-free click chemistry reaction to attach a DBCO-functionalized payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody from Protocol 2

  • DBCO-functionalized payload (e.g., cytotoxic drug, fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Payload Preparation: Prepare a stock solution of the DBCO-functionalized payload in a compatible solvent (e.g., DMSO).

  • Click Reaction: Add a 2-4 fold molar excess of the DBCO-payload to the azide-modified antibody solution.[12]

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.[12]

  • Purification: Purify the resulting conjugate to remove the unreacted payload using SEC or tangential flow filtration.

Characterization and Analysis

Table 1: Quantitative Analysis of ADC Formation

ParameterMethodTypical Results
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS)A homogeneous product with the desired DAR (e.g., DAR 4 for a fully re-bridged IgG1).[2]
Conjugation Efficiency LC-MS analysis of the reaction mixture>75% conversion of the antibody to the desired ADC.[11]
Aggregate Formation Size-Exclusion Chromatography (SEC)Minimal increase in high molecular weight species compared to the unconjugated antibody.
In Vitro Stability Incubation in human plasma followed by LC-MS analysis of DAR over timeStable conjugate with minimal drug loss over several days.[4]
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, XTT) on target-expressing and non-expressing cell linesPotent and specific killing of target cells with low nanomolar to picomolar IC50 values.[1]

Signaling Pathways and Workflows

Signaling Pathway of MMAE, a Common ADC Payload

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics.[13] Upon internalization and cleavage of the linker within the cancer cell, MMAE is released and binds to tubulin, inhibiting its polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][]

MMAE_Pathway ADC ADC (e.g., OBI-999) Receptor Tumor Antigen (e.g., Globo H) ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Linker Cleavage Lysosome->Payload_Release MMAE Free MMAE Payload_Release->MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption MMAE->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of an MMAE-containing ADC.

Globo H Signaling in Cancer

Globo H is a tumor-associated carbohydrate antigen that is overexpressed in several cancers. It is implicated in promoting tumor cell survival and proliferation through the activation of signaling pathways such as the FAK/AKT/β-catenin pathway.[7][15]

GloboH_Signaling GloboH Globo H FAK_Complex FAK/CAV1/AKT/RIP Complex GloboH->FAK_Complex Recruitment & Activation Beta_Catenin β-catenin Signaling FAK_Complex->Beta_Catenin Tumor_Survival Tumor Cell Survival & Proliferation Beta_Catenin->Tumor_Survival OBI999 OBI-999 (Anti-Globo H ADC) OBI999->GloboH Binding & Inhibition

Caption: Simplified Globo H signaling pathway in cancer cells.

Experimental Workflow for ADC Production

The following diagram illustrates the overall workflow for producing an ADC using the this compound linker.

ADC_Workflow Start Monoclonal Antibody (IgG1) Reduction 1. Disulfide Reduction (TCEP) Start->Reduction Reduced_Ab Reduced Antibody (Free Thiols) Reduction->Reduced_Ab Conjugation 2. Bis-sulfone Conjugation (this compound) Reduced_Ab->Conjugation Azide_Ab Azide-Modified Antibody Conjugation->Azide_Ab Click_Reaction 3. Click Chemistry (SPAAC) (DBCO-Payload) Azide_Ab->Click_Reaction ADC Final ADC Click_Reaction->ADC Characterization 4. Purification & Characterization (SEC, LC-MS, HIC) ADC->Characterization

Caption: Workflow for ADC synthesis using this compound.

Troubleshooting

Table 2: Troubleshooting Guide for Bis-sulfone Conjugation

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete disulfide reduction.Optimize TCEP concentration and incubation time. Ensure TCEP is fresh.
Hydrolysis of the bis-sulfone reagent.Prepare the bis-sulfone stock solution in anhydrous DMSO immediately before use. Keep the pH of the conjugation buffer between 7.0 and 7.5.
Re-oxidation of thiols.Use degassed buffers and handle the reduced antibody promptly.
Antibody Aggregation High concentration of organic solvent (DMSO).Keep the final DMSO concentration below 10% (v/v).
Unstable antibody under reaction conditions.Perform a buffer screen to find optimal conditions for antibody stability.
Heterogeneous Product (Multiple DARs) Incomplete reduction or re-oxidation.Ensure complete reduction and prevent re-oxidation. Purify the reduced antibody before conjugation.
Partial reaction of the bis-sulfone.Optimize the molar excess of the bis-sulfone linker and reaction time.

By following these detailed protocols and considering the provided technical information, researchers can effectively utilize this compound for the development of advanced bioconjugates for therapeutic and research applications.

References

Application Notes and Protocols for SPAAC Reactions with DBCO and BCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems and with sensitive biomolecules.[1][2] The reaction's driving force is the high ring strain of cyclooctynes, such as Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN), which react specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage.[1][3]

This technology has found widespread use in various fields, including drug development for creating targeted therapies and antibody-drug conjugates (ADCs), live-cell imaging, proteomics, and the development of biomaterials.[4][5][6] The choice between DBCO and BCN is critical and depends on the specific experimental requirements, with key differences in their reaction kinetics, stability, and physicochemical properties.[4]

Comparative Performance: DBCO vs. BCN

Choosing the optimal cyclooctyne (B158145) is crucial for the success of a SPAAC reaction. DBCO is generally known for its faster reaction kinetics due to greater ring strain, making it a preferred choice when rapid conjugation is necessary.[4] However, BCN offers advantages in terms of smaller size, lower hydrophobicity, and enhanced stability in the presence of thiols or reducing agents, making it a superior option for certain applications.[4][7]

ParameterDBCOBCNReferences
Reaction Kinetics Generally faster reaction rates with aliphatic azides.Can exhibit higher reaction rates with aromatic azides.[4]
Stability Can exhibit some reactivity towards thiols (e.g., cysteine residues).Generally more stable in the presence of thiols.[4][8]
Size & Hydrophobicity Larger and more hydrophobic.Smaller and less hydrophobic.[7]
UV-Vis Traceability Strong absorbance at ~309-310 nm, allowing for reaction monitoring.Lacks a strong, distinct UV-Vis absorbance for easy monitoring.[9][10]

Factors Influencing SPAAC Reaction Optimization

Several factors can be modulated to optimize the efficiency and yield of SPAAC reactions.

FactorInfluence on ReactionRecommendations & ConsiderationsReferences
pH Reaction rates are generally higher at a more basic pH, though this can depend on the buffer system.Screen a pH range of 6.5-8.5. Optimal pH is often near physiological pH (7-8).[11][12]
Temperature Increasing the temperature (e.g., from room temperature to 37°C) can increase the reaction rate.Consider the thermal stability of the biomolecules involved.[9][11]
Solvent/Buffer The choice of buffer can significantly impact reaction kinetics. Organic co-solvents like DMSO can improve solubility but may affect reaction rates and protein stability.HEPES buffer has been shown to result in higher rate constants compared to PBS. Keep DMSO concentration below 5-20% to minimize effects on protein structure.[1][9][11][12]
Reactant Concentration Higher concentrations of reactants lead to faster reaction rates.If solubility is a limiting factor, consider strategies to increase local concentrations.[9]
PEG Linkers The inclusion of a Polyethylene Glycol (PEG) spacer can enhance reaction rates by reducing steric hindrance and improving solubility.PEG linkers have been shown to increase reaction rates by an average of 31 ± 16%.[9][12]
Steric Hindrance Bulky groups near the azide (B81097) or cyclooctyne can impede the reaction.The choice of linker and the position of the modification are critical.[3][9]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation (Protein Labeling)

This protocol provides a general workflow for conjugating a DBCO or BCN-functionalized molecule to an azide-modified protein.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester or BCN-NHS ester

  • Anhydrous DMSO

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Allow the DBCO-NHS or BCN-NHS ester vial to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the DBCO-NHS or BCN-NHS ester in anhydrous DMSO.[10]

  • Protein Preparation:

    • Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4).[1]

    • Determine the protein concentration using a standard assay (e.g., BCA or Bradford).

  • Conjugation Reaction:

    • In a reaction tube, add the azide-modified protein solution.

    • Add the desired molar excess of the DBCO-NHS or BCN-NHS ester stock solution to the protein solution. A 2-4 fold molar excess is a good starting point.[1][10]

    • Ensure the final DMSO concentration is below 20% (ideally below 5%) to maintain protein stability.[1][10]

    • Gently mix the components.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.[1][10] Reaction times may need optimization.

  • Quenching (Optional):

    • To stop the reaction and quench any unreacted NHS ester, add a quenching reagent. For example, add Tris buffer to a final concentration of 10-20 mM and incubate for 15 minutes.[8]

  • Purification:

    • Remove excess, unreacted DBCO/BCN reagent and byproducts using a desalting column or another suitable purification method like dialysis or HPLC.[1][10]

  • Analysis:

    • Analyze the conjugate using SDS-PAGE, where a band shift may be observed, or by mass spectrometry to confirm the increase in molecular weight.[1]

Protocol 2: Monitoring SPAAC Reaction Progress with DBCO using UV-Vis Spectroscopy

This protocol describes how to monitor the reaction by observing the decrease in DBCO's characteristic absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Reaction mixture from Protocol 1 (using DBCO)

Procedure:

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to measure absorbance at approximately 309 nm.[9]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The initial DBCO concentration should result in an absorbance within the linear range of the instrument.

    • Use a reference cuvette containing the buffer and the azide-modified molecule to zero the spectrophotometer.[9]

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO reagent to the cuvette containing the azide-modified molecule.

    • Immediately begin monitoring the absorbance at 309 nm over time.[9]

    • Record data at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[9]

  • Data Analysis:

    • For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the DBCO concentration (proportional to absorbance) versus time.

    • The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant.[9]

Visualizations

SPAAC_Workflow General Experimental Workflow for SPAAC reagent_prep 1. Reagent Preparation (Azide-Biomolecule & DBCO/BCN Stock) reaction_setup 2. Reaction Setup (Mix Reactants in Buffer) reagent_prep->reaction_setup incubation 3. Incubation (Room Temp or 4°C) reaction_setup->incubation purification 4. Purification (Remove Excess Reagents) incubation->purification analysis 5. Analysis (SDS-PAGE, Mass Spec, HPLC) purification->analysis

Caption: A general experimental workflow for a SPAAC reaction.

SPAAC_Optimization Key Factors Influencing SPAAC Reaction Optimization SPAAC SPAAC Reaction pH pH SPAAC->pH Temp Temperature SPAAC->Temp Solvent Solvent/Buffer SPAAC->Solvent Concentration Concentration SPAAC->Concentration Linker PEG Linker SPAAC->Linker Sterics Steric Hindrance SPAAC->Sterics

Caption: Key factors influencing SPAAC reaction optimization.

Targeted_Drug_Delivery SPAAC in Targeted Drug Delivery cluster_drug Drug Carrier cluster_cell Target Cell (e.g., Tumor Cell) Drug Drug Cyclooctyne DBCO or BCN Drug->Cyclooctyne attached to Reaction SPAAC Reaction Cyclooctyne->Reaction Cell Cell Surface Receptor Azide Azide Group Cell->Azide metabolically labeled with Azide->Reaction Reaction->Cell Covalent Bond Formation (Targeted Delivery)

Caption: SPAAC enables targeted drug delivery to cells.

References

Application Note: Streamlining Bioconjugation with Bis-sulfone-PEG3-azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2][3] Its specificity, reliability, and compatibility with aqueous environments make it an invaluable tool in drug development, diagnostics, and material science.[2][4][5] This application note provides a detailed protocol for utilizing a bifunctional Bis-sulfone-PEG3-azide linker in a two-step conjugation strategy.

The Bis-sulfone moiety serves as a highly reactive bis-alkylation reagent, enabling site-specific conjugation to cysteine residues, often within reduced disulfide bonds of antibodies or other proteins.[6][7] This creates a stable, homogenous conjugate.[6] The terminal azide (B81097) group is then available for a subsequent CuAAC reaction with an alkyne-functionalized molecule of interest (e.g., a small molecule drug, a fluorescent probe, or a nanoparticle). The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility.[6]

This protocol will detail the conditions for the CuAAC reaction step, assuming prior conjugation of the this compound to a protein.

Signaling Pathway and Experimental Workflow Diagrams

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide Protein-PEG-Azide Product Protein-PEG-Triazole-Molecule Azide->Product Alkyne Alkyne-Molecule Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Cu_II Cu(II)SO4 Ascorbate (B8700270) Sodium Ascorbate (Reducing Agent) Cu_II->Ascorbate Reduction Cu_I Cu(I) Ascorbate->Cu_I Cu_I_Ligand Cu(I)-Ligand Complex Cu_I->Cu_I_Ligand Ligand THPTA/TBTA (Ligand) Ligand->Cu_I_Ligand Cu_I_Ligand->Cu_Acetylide Cu_Acetylide->Product Cycloaddition Product->Cu_I_Ligand Regeneration

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

experimental_workflow start Start reagent_prep Prepare Reagent Stock Solutions (Azide-Protein, Alkyne, CuSO4, Ligand, Ascorbate) start->reagent_prep premix Premix CuSO4 and Ligand reagent_prep->premix reaction_setup Combine Azide-Protein and Alkyne-Molecule in Reaction Buffer reagent_prep->reaction_setup add_catalyst Add Premixed Cu(I)-Ligand Complex premix->add_catalyst reaction_setup->add_catalyst initiate Initiate Reaction with Sodium Ascorbate add_catalyst->initiate incubate Incubate at Room Temperature (1-4 hours) initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for the CuAAC bioconjugation reaction.

Experimental Protocols

This protocol outlines the CuAAC reaction between a protein previously functionalized with this compound and an alkyne-containing molecule.

Materials and Reagents
  • Azide-Functionalized Protein: Protein of interest conjugated with this compound, purified and buffer-exchanged into a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Alkyne-Functionalized Molecule: The molecule to be conjugated (e.g., fluorescent dye, small molecule drug).

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Ligand:

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand ideal for bioconjugations.[8] Prepare a 50 mM stock solution in deionized water.

    • TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): Requires a co-solvent like DMSO. Prepare a 50 mM stock solution in DMSO.

  • Reducing Agent: Sodium Ascorbate. Prepare a fresh 100 mM stock solution in deionized water immediately before use.

  • Reaction Buffer: Degassed PBS, pH 7.4.

  • Purification System: Size-Exclusion Chromatography (SEC) or dialysis cassettes for removal of excess reagents.

Step-by-Step Protocol
  • Preparation of Reactants:

    • In a microcentrifuge tube, dilute the azide-functionalized protein to a final concentration of 1-10 mg/mL (typically 50-100 µM) in degassed PBS.

    • Add the alkyne-functionalized molecule to the protein solution. A 2 to 10-fold molar excess of the alkyne molecule over the azide-protein is recommended.[9]

  • Catalyst Preparation:

    • In a separate tube, prepare the copper-ligand complex by premixing the CuSO₄ and ligand stock solutions.[8] A 1:5 molar ratio of Cu:Ligand is commonly used to protect the biomolecule and accelerate the reaction.[4][10]

    • For a typical reaction, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[9]

  • Reaction Initiation:

    • Add the premixed copper-ligand solution to the protein-alkyne mixture.

    • Initiate the CuAAC reaction by adding the freshly prepared sodium ascorbate solution.[8] The final concentration of ascorbate should be around 5 mM.[10]

    • Gently mix the reaction by inverting the tube several times. Avoid vigorous vortexing to prevent protein denaturation.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a slow rotisserie for gentle agitation.[4] Reaction times may vary depending on the specific reactants and concentrations.

  • Purification:

    • Following incubation, remove the copper catalyst, excess reagents, and byproducts.

    • For proteins, Size-Exclusion Chromatography (SEC) is highly effective. Alternatively, dialysis against PBS can be performed.

  • Analysis:

    • Confirm successful conjugation via SDS-PAGE, which should show a shift in the molecular weight of the protein.

    • Further characterization can be performed using Mass Spectrometry (MS) to confirm the exact mass of the conjugate.

Data Presentation

The following table summarizes typical reactant concentrations and ratios for a standard CuAAC bioconjugation reaction.

ReagentStock ConcentrationVolume (µL) for 500 µL RxnFinal ConcentrationMolar Equivalents (relative to Protein)
Azide-Protein 10 mg/mL (~100 µM)250~50 µM1
Alkyne-Molecule 10 mM10200 µM4
CuSO₄ 20 mM2.5100 µM2
THPTA Ligand 50 mM5.0500 µM10
Sodium Ascorbate 100 mM255 mM100
Reaction Buffer (PBS) -207.5--

Note: These are starting recommendations. Optimization may be required for specific applications. The efficiency of the CuAAC reaction is often high, with near-quantitative yields achievable under optimized conditions.[2] For troubleshooting, it is possible to test the reaction with a model alkyne and a fluorogenic azide to confirm the reactivity of the system.[9][10]

References

Application Notes and Protocols for Drug Delivery Systems Utilizing Bis-sulfone-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone-PEG3-azide is a heterobifunctional crosslinker that is instrumental in the development of advanced drug delivery systems, most notably in the creation of site-specific antibody-drug conjugates (ADCs). This linker possesses two key reactive moieties: a bis-sulfone group and an azide (B81097) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

The bis-sulfone group facilitates the covalent re-bridging of disulfide bonds within proteins, such as the interchain disulfides of monoclonal antibodies (mAbs). This site-specific conjugation method offers a significant advantage over random conjugation techniques by producing homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), leading to a more predictable pharmacokinetic profile and an improved therapeutic window. The azide group serves as a versatile handle for the attachment of a cytotoxic payload or other molecules of interest via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG3 spacer enhances the solubility and stability of the resulting conjugate.

These application notes provide an overview of the utility of this compound in the construction of ADCs, along with detailed protocols for key experimental procedures.

Data Presentation

The following tables summarize representative quantitative data for ADCs constructed using bis-sulfone linkers. It is important to note that specific results will vary depending on the antibody, payload, and precise experimental conditions.

Table 1: In Vitro Cytotoxicity of a Bis-sulfone Linker-Based ADC

Cell LineADC ConstructIC50 (pM)Reference
CD30-positiveBrentuximab-bis-sulfone-Val-Cit-PABC-MMAE16-34[1]
CD30-positiveAdcetris® (brentuximab vedotin)16[1]

Table 2: Characterization of a Trastuzumab-MMAE ADC with a Bis-sulfone Linker

ParameterValueMethod of DeterminationReference
Drug-to-Antibody Ratio (DAR)~4Hydrophobic Interaction Chromatography (HIC)[2]
Conjugation Efficiency78% conversion of antibody to ADCSDS-PAGE and HIC[2]
In vivo EfficacyTumor growth inhibition in xenograft modelsAnimal studies[2]
Serum StabilityStable over 5 daysIncubation in serum followed by analysis[2]

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation via Disulfide Re-bridging

This protocol describes the conjugation of this compound to a monoclonal antibody (mAb) by reducing the interchain disulfide bonds and subsequently re-bridging them with the bis-sulfone moiety.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

  • Quenching solution (e.g., N-acetylcysteine)

Procedure:

  • Antibody Reduction: a. Prepare the mAb at a concentration of 1-10 mg/mL in the reaction buffer. b. Add a 10-fold molar excess of TCEP solution to the mAb solution. c. Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing to reduce the interchain disulfide bonds.

  • Removal of Reducing Agent: a. Equilibrate a desalting column with the reaction buffer according to the manufacturer's instructions. b. Apply the reduced antibody solution to the desalting column to remove excess TCEP. c. Collect the purified, reduced antibody.

  • Conjugation Reaction: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Immediately after purification, add a 5 to 10-fold molar excess of the this compound stock solution to the reduced antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation. c. Incubate the reaction at room temperature for 2-4 hours with gentle agitation.

  • Quenching and Purification: a. To quench any unreacted bis-sulfone groups, add a 10-fold molar excess of N-acetylcysteine and incubate for 30 minutes. b. Purify the resulting antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess linker and quenching agent.

  • Characterization: a. Determine the concentration of the purified conjugate using a protein concentration assay (e.g., BCA assay). b. Characterize the conjugate by SDS-PAGE under non-reducing and reducing conditions to confirm the re-bridging of the antibody chains. c. Analyze the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

Protocol 2: Payload Attachment via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to attach an alkyne-functionalized cytotoxic payload to the azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • Alkyne-functionalized cytotoxic payload (e.g., Alkyne-MMAE)

  • Copper(II) sulfate (B86663) (CuSO4) solution (100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (500 mM in water)

  • Sodium ascorbate (B8700270) solution (1 M in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting columns or SEC for purification

Procedure:

  • Preparation of the Click-Chemistry Reaction Mixture: a. In a microcentrifuge tube, combine the azide-functionalized antibody with a 5 to 10-fold molar excess of the alkyne-functionalized payload. b. Prepare the copper catalyst solution by mixing CuSO4 and THPTA in a 1:5 molar ratio. c. Add the CuSO4/THPTA solution to the antibody-payload mixture to a final copper concentration of 1-2 mM. d. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

  • Reaction Incubation: a. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light if using light-sensitive payloads.

  • Purification of the ADC: a. Purify the resulting ADC using a desalting column or SEC to remove the copper catalyst, excess payload, and other small molecules.

  • Characterization of the Final ADC: a. Determine the final concentration of the purified ADC. b. Characterize the ADC for DAR, aggregation, and purity using HIC, SEC, and SDS-PAGE. c. Confirm the identity and integrity of the final conjugate by mass spectrometry.

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Reduction cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Payload Attachment (Click Chemistry) cluster_step4 Step 4: Purification & Characterization A Monoclonal Antibody (mAb) B Add TCEP A->B Incubate C Reduced mAb B->C E Reduced mAb C->E D This compound F mAb-linker conjugate (azide-functionalized) D->F E->F Incubate H mAb-linker conjugate F->H G Alkyne-Payload I Antibody-Drug Conjugate (ADC) G->I H->I CuAAC Reaction J Purification (SEC/Desalting) I->J K Characterization (HIC, SEC, MS) J->K L Final ADC K->L

Caption: Workflow for the synthesis of an ADC using this compound.

mmae_pathway ADC Antibody-Drug Conjugate (e.g., with MMAE) Receptor Target Cell Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAE Free MMAE Cleavage->MMAE Tubulin Tubulin Dimers MMAE->Tubulin Inhibition of Polymerization Disruption Microtubule Disruption MMAE->Disruption Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Disruption Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Disruption->Apoptosis

Caption: Mechanism of action for an ADC with a cleavable linker and MMAE payload.

References

Application Notes and Protocols for Bis-sulfone-PEG3-azide in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone-PEG3-azide is a versatile, cleavable linker molecule designed for the site-specific synthesis of advanced targeted therapeutics, most notably antibody-drug conjugates (ADCs). Its unique trifunctional architecture, comprising a bis-sulfone group, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, and a terminal azide (B81097) handle, enables a sequential and controlled bioconjugation strategy. This linker is instrumental in producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to an improved therapeutic window compared to randomly conjugated ADCs.[1][2]

The bis-sulfone moiety acts as a highly reactive bis-alkylation reagent that specifically re-bridges the two cysteine thiols generated from the reduction of native interchain disulfide bonds in an antibody.[2][3] This "ThioBridge" technology maintains the structural integrity of the antibody.[2] The integrated PEG3 spacer enhances solubility and biocompatibility, while the terminal azide group allows for the attachment of a payload (e.g., a cytotoxic drug) via highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[][5]

These application notes provide an overview of the properties of this compound, detailed protocols for its use in the synthesis of ADCs, and methods for the characterization of the resulting conjugates.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1802908-01-5[5][6][7][8]
Molecular Formula C33H40N4O9S2[5][8]
Molecular Weight 700.82 g/mol [3][5][6][8]
Appearance Colorless to light yellow liquid[3][6]
Purity Typically ≥95%[6][7]
Storage Conditions Store at -20°C for short-term and -80°C for long-term storage (up to 6 months).[][5][][5][7]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform.[9][9]

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a general framework for this process. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Protocol 1: Site-Specific Antibody-Linker Conjugation via Disulfide Re-bridging

This protocol describes the conjugation of the this compound linker to an antibody by re-bridging reduced interchain disulfide bonds.

Materials:

  • IgG antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution

  • This compound

  • Quenching reagent (e.g., N-acetyl-L-cysteine)

  • Desalting columns or tangential flow filtration (TFF) system for purification

Procedure:

  • Antibody Preparation:

    • Start with a solution of the antibody at a concentration of 5-10 mg/mL in a suitable buffer. Ensure the buffer is free of primary amines if subsequent reactions are planned that are sensitive to them.

  • Selective Disulfide Bond Reduction:

    • To selectively reduce the interchain disulfide bonds, add a 2.5-fold molar excess of TCEP to the antibody solution.[3]

    • Incubate the reaction mixture at 37°C for 90 minutes with gentle agitation. The optimal TCEP concentration and incubation time may need to be determined empirically for each specific antibody.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

    • Add a 5-fold molar excess of the this compound linker to the reduced antibody solution.

    • Incubate the reaction at room temperature for 2 hours. The bis-sulfone groups will react with the pairs of free thiols, re-bridging the disulfide bond and incorporating the linker.[2][3]

  • Quenching the Reaction:

    • To quench any unreacted bis-sulfone linker, add a 10-fold molar excess of N-acetyl-L-cysteine and incubate for an additional 30 minutes at room temperature.

  • Purification of the Antibody-Linker Conjugate:

    • Remove the excess linker and other small molecules by buffer exchange using a desalting column or a TFF system.

    • The purified antibody-linker conjugate, now featuring azide groups, is ready for the subsequent click chemistry reaction.

Protocol 2: Payload Attachment via Click Chemistry

This protocol outlines the conjugation of an alkyne-modified payload to the azide-functionalized antibody-linker conjugate. The example below uses a DBCO-modified payload for a SPAAC reaction.

Materials:

  • Azide-functionalized antibody-linker conjugate from Protocol 1

  • DBCO-modified payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

  • Prepare the Reaction Mixture:

    • Dissolve the DBCO-modified payload in a minimal amount of a compatible organic solvent (e.g., DMSO).

    • In a reaction vessel, combine the azide-functionalized antibody-linker conjugate with a 1.5 to 3-fold molar excess of the DBCO-payload.[9] The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.

  • Incubation:

    • Allow the reaction to proceed at 4°C for 12-24 hours with gentle mixing.[9] The reaction can also be performed at room temperature, which may shorten the required reaction time.

  • Purification of the Final ADC:

    • Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or another suitable chromatography method.

    • The purified ADC can then be characterized for its drug-to-antibody ratio (DAR), purity, and functional activity.

Characterization of ADCs

Thorough characterization of the synthesized ADC is crucial to ensure its quality and consistency.

ParameterMethodExpected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS)[9][10]A homogeneous product with a DAR value close to 4, indicating successful re-bridging of all four interchain disulfide bonds.[2]
Purity and Aggregation Size-Exclusion Chromatography (SEC)A major peak corresponding to the monomeric ADC, with minimal aggregation.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, MTS)Potent and specific killing of target antigen-expressing cancer cells.
In Vivo Efficacy Xenograft or syngeneic tumor modelsTumor growth inhibition or regression at well-tolerated doses.[1]
Stability Incubation in plasma followed by analysis (e.g., ELISA, HIC)High stability in circulation with minimal premature drug release.[8][11]

Visualizations

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_reduction Step 1: Disulfide Reduction cluster_conjugation Step 2: Linker Conjugation cluster_click Step 3: Payload Attachment Antibody Native Antibody (Intact Disulfides) Reduced_Ab Reduced Antibody (Free Thiols) Antibody->Reduced_Ab TCEP/DTT Azide_Ab Azide-Functionalized Antibody Reduced_Ab->Azide_Ab Linker This compound Linker->Azide_Ab Bis-alkylation Final_ADC Final ADC Azide_Ab->Final_ADC Payload Alkyne-Payload Payload->Final_ADC Click Chemistry (SPAAC/CuAAC)

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway of ADC Action

ADC_Action_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Free Payload Payload_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate.

References

Enhancing Bioconjugate Solubility with PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in biopharmaceutical development to improve the therapeutic properties of proteins, peptides, and other biomolecules. One of the most significant advantages of PEGylation is the remarkable enhancement of bioconjugate solubility. This application note provides detailed protocols and quantitative data for creating and characterizing bioconjugates with enhanced solubility using PEG linkers.

PEGylation involves the covalent attachment of PEG chains to a biomolecule, which increases its hydrodynamic radius and masks potential aggregation-prone hydrophobic regions. This modification leads to several benefits, including improved aqueous solubility, reduced aggregation, increased serum half-life, and decreased immunogenicity.[1] The choice of PEG linker, including its length, structure (linear or branched), and reactive moiety, is critical in optimizing the desired properties of the final bioconjugate.

Quantitative Data on Solubility Enhancement

The impact of PEGylation on the solubility of bioconjugates is significant and can be quantified using various analytical techniques. Below is a summary of representative data demonstrating the solubility enhancement achieved through PEGylation.

BioconjugatePEG LinkerNative SolubilityPEGylated SolubilityFold IncreaseReference
Granulocyte Colony-Stimulating Factor (G-CSF)20 kDa mPEGPrecipitates at 5 mg/mLSoluble at 5 mg/mLN/A (Prevents Precipitation)[2]
Lysozyme10 kDa PEG~200 g/LIncreased (qualitative)N/A[3]
Simvastatin12 kDa PEG8.74 µg/mL24.83 µg/mL~2.8x[4]

Experimental Workflows and Signaling Pathways

A typical workflow for creating and characterizing a bioconjugate with enhanced solubility involves several key stages, from initial conjugation to final characterization.

experimental_workflow cluster_prep Preparation cluster_conjugation Bioconjugation cluster_purification Purification cluster_characterization Characterization start Start: Protein of Interest buffer_exchange Buffer Exchange start->buffer_exchange Prepare for reaction reaction PEGylation Reaction buffer_exchange->reaction Add to protein peg_reagent PEG Linker Reagent (e.g., NHS-ester, Maleimide) peg_reagent->reaction Initiate conjugation purification Purification (e.g., SEC, IEX) reaction->purification Remove unreacted components solubility_assay Solubility Assessment (e.g., PEG Precipitation) purification->solubility_assay Isolate pure conjugate characterization Biophysical Characterization (e.g., HPLC, MS) solubility_assay->characterization Quantify solubility end End: Soluble Bioconjugate characterization->end Confirm structure & purity

Caption: General experimental workflow for creating bioconjugates with enhanced solubility.

The principle behind solubility enhancement by PEGylation involves the hydrophilic nature of the PEG polymer, which effectively creates a hydration shell around the bioconjugate.

solubility_enhancement protein Hydrophobic Biomolecule conjugate PEGylated Bioconjugate protein->conjugate peg Hydrophilic PEG Linker peg->conjugate soluble_complex Soluble Complex conjugate->soluble_complex Forms hydration shell water Water Molecules water->soluble_complex Interact with

Caption: Mechanism of solubility enhancement by PEG linkers.

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation using NHS-Ester Chemistry

This protocol describes the conjugation of an NHS-ester activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest

  • mPEG-NHS Ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Size-Exclusion or Ion-Exchange)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS-ester.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 100 mg/mL.

  • PEGylation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved mPEG-NHS ester to the protein solution.

    • Gently mix and react for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each specific protein.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted mPEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and other reaction components using an appropriate chromatography method (see Protocol 3 and 4).

Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol is for the site-specific conjugation of a maleimide-activated PEG linker to a free sulfhydryl group (e.g., from a cysteine residue).

Materials:

  • Thiol-containing protein

  • mPEG-Maleimide

  • Thiol-free buffer (e.g., 100 mM phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0)

  • Reducing agent (optional, e.g., TCEP)

  • Purification column (e.g., Size-Exclusion Chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the thiol-free buffer to a concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature. Remove the reducing agent by buffer exchange before proceeding.

  • PEG Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer to a concentration of 100 mg/mL.

  • PEGylation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved mPEG-Maleimide to the protein solution.

    • React for 2-4 hours at room temperature or overnight at 4°C under gentle mixing.

  • Purification: Purify the PEGylated protein using Size-Exclusion Chromatography (Protocol 3) to remove unreacted PEG-maleimide and protein.

Protocol 3: Purification by Size-Exclusion Chromatography (SEC)

SEC is a common method for purifying PEGylated proteins, separating molecules based on their hydrodynamic radius.[5]

Materials:

  • SEC column (e.g., Superdex 200 or similar)

  • SEC buffer (e.g., PBS, pH 7.4)

  • HPLC or FPLC system

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC buffer at a flow rate recommended by the manufacturer.

  • Sample Loading: Load the quenched PEGylation reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the SEC buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the un-PEGylated protein and unreacted PEG.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the PEGylated product.

Protocol 4: Purification by Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated species from the native protein.[5]

Materials:

  • IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH)

  • Binding buffer (low salt concentration)

  • Elution buffer (high salt concentration)

  • HPLC or FPLC system

Procedure:

  • Column Equilibration: Equilibrate the IEX column with the binding buffer.

  • Sample Loading: Load the reaction mixture (after buffer exchange into the binding buffer) onto the column.

  • Wash: Wash the column with several column volumes of binding buffer to remove unbound material.

  • Elution: Apply a linear or step gradient of the elution buffer to elute the bound proteins. PEGylated proteins often elute at a different salt concentration than the native protein due to charge shielding by the PEG chains.

  • Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE and other methods to identify the fractions containing the pure PEGylated conjugate.

Protocol 5: PEG-Induced Precipitation Assay for Solubility Assessment

This assay provides a quantitative measure of protein solubility.[6]

Materials:

  • Purified native and PEGylated protein

  • PEG stock solution (e.g., 40% w/v PEG 8000 in the desired buffer)

  • Assay buffer (same as the protein buffer)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the PEG stock solution in the assay buffer.

  • Precipitation:

    • In microcentrifuge tubes, mix a fixed concentration of the protein (native or PEGylated) with the different concentrations of the PEG solution.

    • Incubate the mixtures for a set period (e.g., 1 hour) at a controlled temperature to allow for precipitation to reach equilibrium.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 30 minutes to pellet the precipitated protein.

  • Quantification: Carefully collect the supernatant and measure the protein concentration using a suitable method (e.g., Bradford assay or UV absorbance at 280 nm).

  • Data Analysis: Plot the logarithm of the protein concentration in the supernatant versus the PEG concentration. The y-intercept of the linear portion of the curve represents the apparent solubility of the protein in the absence of PEG.

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to confirm the successful PEGylation and to assess the purity and properties of the final bioconjugate.

  • SDS-PAGE: To visualize the increase in molecular weight and to assess the purity of the PEGylated product.

  • HPLC (SEC and RP-HPLC): To determine the purity, extent of PEGylation (mono-, di-, etc.), and to separate different PEGylated species.[7]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the number of attached PEG chains.[7]

  • Circular Dichroism (CD) Spectroscopy: To assess the secondary and tertiary structure of the protein after PEGylation to ensure that the conjugation process has not caused significant conformational changes.

  • Activity Assays: To confirm that the biological activity of the protein is retained after PEGylation.

Conclusion

PEGylation is a powerful and versatile technique for enhancing the solubility and other physicochemical properties of bioconjugates. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully create, purify, and characterize PEGylated biomolecules with improved solubility for a wide range of therapeutic and research applications. Careful optimization of the PEGylation reaction, purification strategy, and characterization methods is crucial for obtaining a homogeneous and active bioconjugate.

References

Application Notes and Protocols for Bis-sulfone-PEG3-azide in Crosslinking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone-PEG3-azide is a hetero-bifunctional crosslinking reagent designed for two-step sequential conjugations. This reagent is particularly valuable in the field of bioconjugation and is extensively used in the development of Antibody-Drug Conjugates (ADCs). It features two distinct reactive moieties: a bis-sulfone group and an azide (B81097) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer.

The bis-sulfone group serves as a thiol-reactive handle that can covalently link to the free sulfhydryl groups exposed upon the reduction of disulfide bonds, such as those found in the hinge region of antibodies. This "disulfide re-bridging" creates a stable thioether linkage. The terminal azide group allows for a subsequent bioorthogonal "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a second molecule of interest, for instance, a cytotoxic drug, a fluorescent probe, or a radioisotope. The PEG3 spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media and provides spatial separation between the conjugated molecules.

These application notes provide detailed protocols for a two-stage crosslinking strategy using this compound, along with representative data and visualizations to guide researchers in their experimental design.

Data Presentation

Table 1: Representative Quantitative Data for Bis-sulfone Based Antibody Conjugation

ParameterValueMethod of DeterminationReference
Drug-to-Antibody Ratio (DAR)3.5 - 4.0Hydrophobic Interaction Chromatography (HIC-HPLC)[1][2]
Conjugation Efficiency>90%SDS-PAGE, Mass Spectrometry[2]
Stability in Human Serum (at 37°C)>95% after 7 daysELISA, HIC-HPLC[1]
Monomer Content after Conjugation>98%Size Exclusion Chromatography (SEC)[3]
Recovery after Purification80 - 90%UV-Vis Spectroscopy (A280)[]

Experimental Protocols

Protocol 1: Site-Specific Antibody Modification via Disulfide Re-bridging with this compound

This protocol details the first stage of the conjugation: the reaction of the bis-sulfone moiety with a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: Phosphate buffer (50 mM) with 150 mM NaCl and 2 mM EDTA, pH 7.5

  • Quenching Solution: N-acetyl-L-cysteine

  • Purification column: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.

  • Disulfide Bond Reduction:

    • Prepare a fresh stock solution of TCEP (e.g., 10 mM in Reaction Buffer).

    • Add TCEP to the antibody solution to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically for each antibody.[5]

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Removal of Reducing Agent:

    • Immediately after reduction, remove the excess TCEP using a pre-equilibrated SEC desalting column.[6]

    • Collect the fractions containing the reduced antibody. The concentration can be determined by measuring the absorbance at 280 nm.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound (e.g., 20 mM in anhydrous DMSO).

    • Add a 5-10 molar excess of the this compound solution to the reduced antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • To quench any unreacted bis-sulfone groups, add a 10-fold molar excess of the Quenching Solution (N-acetyl-L-cysteine) relative to the initial amount of this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Azide-Functionalized Antibody:

    • Purify the resulting azide-functionalized antibody (mAb-PEG3-azide) from excess reagents using an SEC column.[][7]

    • Pool the fractions containing the purified conjugate and store at 4°C for immediate use in the next step or at -20°C for long-term storage.

Protocol 2: Click Chemistry Conjugation of the Azide-Functionalized Antibody

This protocol describes the second stage: the "click" reaction to conjugate a payload molecule containing an alkyne group to the azide-functionalized antibody. Both CuAAC and SPAAC protocols are provided.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • Alkyne-containing payload (e.g., alkyne-drug, alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-payload in DMSO.

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).[8][9]

  • Click Reaction:

    • In a reaction tube, add the azide-functionalized antibody to the Reaction Buffer.

    • Add the alkyne-payload solution to the antibody solution. A 3-5 molar excess of the alkyne-payload over the antibody is recommended.

    • In a separate tube, pre-mix the CuSO4 and THPTA solutions. A 1:5 molar ratio of CuSO4 to THPTA is often used.

    • Add the CuSO4/THPTA mixture to the antibody-alkyne solution to a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[10]

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification of the Final Conjugate:

    • Purify the final antibody conjugate using an SEC column to remove unreacted payload and copper catalyst.[11]

    • Characterize the final conjugate using appropriate analytical techniques such as HIC-HPLC to determine the drug-to-antibody ratio, and SDS-PAGE and mass spectrometry to confirm conjugation.[12][13]

This copper-free click chemistry method is preferred for applications where copper cytotoxicity is a concern.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • Strained alkyne-containing payload (e.g., DBCO-drug, BCN-drug)

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the strained alkyne-payload (e.g., DBCO-payload) in DMSO.

  • Click Reaction:

    • In a reaction tube, add the azide-functionalized antibody to the Reaction Buffer.

    • Add a 2-5 molar excess of the strained alkyne-payload solution to the antibody solution.[14][15]

    • Incubate the reaction for 4-24 hours at room temperature or 4°C. The reaction progress can be monitored by analyzing small aliquots.[16][17]

  • Purification of the Final Conjugate:

    • Purify the final antibody conjugate using an SEC column to remove the unreacted payload.[6]

    • Characterize the final conjugate using methods such as HIC-HPLC, SDS-PAGE, and mass spectrometry.[12][18]

Mandatory Visualization

experimental_workflow cluster_stage1 Stage 1: Disulfide Re-bridging cluster_stage2 Stage 2: Click Chemistry Antibody Antibody Reduction Reduction Antibody->Reduction TCEP Reduced Antibody Reduced Antibody Reduction->Reduced Antibody Conjugation Conjugation Reduced Antibody->Conjugation this compound Azide-Functionalized Antibody Azide-Functionalized Antibody Conjugation->Azide-Functionalized Antibody Click Reaction Click Reaction Azide-Functionalized Antibody->Click Reaction Purification1 Purification (SEC) Azide-Functionalized Antibody->Purification1 Alkyne-Payload Alkyne-Payload Alkyne-Payload->Click Reaction Final Conjugate Final Conjugate Click Reaction->Final Conjugate Purification2 Purification (SEC) Final Conjugate->Purification2 Azide-Functionalized Antibody_out Characterization Characterization (HIC, MS) Purification2->Characterization Azide-Functionalized Antibody_out->Click Reaction

Caption: Experimental workflow for two-stage conjugation.

signaling_pathway cluster_reaction Bis-sulfone Reaction with Cysteine Thiols Disulfide Bond Antibody Disulfide (-S-S-) Reduced Thiols Reduced Cysteine Thiols (-SH HS-) Disulfide Bond->Reduced Thiols Reduction (TCEP) Bridged Product Stable Thioether Bridge (-S-CH2-CH(R)-CH2-S-) BisSulfone This compound Intermediate Mono-sulfone Michael Acceptor BisSulfone->Intermediate Base-catalyzed elimination Intermediate->Bridged Product Michael Addition

Caption: Mechanism of disulfide re-bridging.

References

Troubleshooting & Optimization

Technical Support Center: Improving Bis-sulfone-PEG3-azide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-sulfone-PEG3-azide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your conjugation experiments.

Troubleshooting Guide

This section provides detailed guides to diagnose and resolve common issues encountered during the two-step conjugation process involving this compound.

Issue 1: Low Yield or No Conjugation of Bis-sulfone to Thiols

  • Question: I am observing low or no conjugation of my this compound to the target protein/antibody after disulfide bond reduction. What are the possible causes and solutions?

  • Answer: This issue typically arises from problems with the disulfide reduction or the subsequent bis-alkylation reaction. Here are the common causes and troubleshooting steps:

    • Incomplete Disulfide Bond Reduction: The two cysteine thiols may not be fully available for conjugation.[1]

      • Solution: Ensure your reducing agent (e.g., TCEP, DTT) is fresh and used at an appropriate concentration. Optimize the reduction time and temperature. You may need to perform a buffer exchange step to remove the reducing agent before adding the bis-sulfone reagent, as excess reducing agent can react with the linker.

    • Suboptimal Reaction pH: The bis-alkylation reaction is pH-dependent.

      • Solution: The conjugation is often more efficient at a neutral or slightly basic pH.[2] If your protein is more soluble under slightly acidic conditions, the reduction can be performed at a lower pH (e.g., 6.2), followed by conjugation with the PEG reagent.[2]

    • Reagent Instability: The this compound may have degraded.

      • Solution: Store the reagent at the recommended temperature (-20°C or -80°C) and avoid multiple freeze-thaw cycles.[3][4] Allow the reagent to warm to room temperature before use.[2]

    • Steric Hindrance: The disulfide bond may be in a sterically hindered location, preventing efficient access for the linker.

      • Solution: While the bis-sulfone approach is designed for site-specific conjugation that generally maintains the protein's tertiary structure[1], some optimization of reaction conditions (e.g., longer reaction time, slight increase in temperature) might be necessary.

Issue 2: Low Efficiency in the Subsequent Azide-Alkyne Cycloaddition (Click Chemistry) Step

  • Question: After successfully conjugating the this compound to my protein, I am getting a low yield in the final click chemistry step with my alkyne-containing molecule. Why is this happening?

  • Answer: Low efficiency in the strain-promoted azide-alkyne cycloaddition (SPAAC) step can be due to several factors related to the reagents and reaction conditions.[5]

    • Poorly Reactive Cycloalkyne: The choice of the strained alkyne (e.g., DBCO, BCN) is crucial as their reactivity varies.[5][6]

      • Solution: Ensure you are using a sufficiently reactive cyclooctyne. The design of the cycloalkyne is key to the SPAAC reaction.[5] Consider using a more reactive derivative if initial attempts fail.

    • Suboptimal Reaction Conditions: Temperature and solvent can influence the reaction rate.

      • Solution: While SPAAC reactions are generally performed under mild, biocompatible conditions[7], gently warming the reaction mixture (e.g., to 37°C) can sometimes improve the reaction kinetics.[7] Ensure the solvent system is compatible with all components and promotes their solubility.

    • Hydrophobicity of Reactants: If one of the reactants is highly hydrophobic, it may not react efficiently in an aqueous environment.

      • Solution: The PEG3 spacer on the linker is designed to enhance water solubility.[8] However, if your alkyne-containing molecule is very hydrophobic, consider using micellar catalysis by adding surfactants to improve the reaction rate.[9] Rate enhancements of up to 179-fold have been observed in the presence of surfactants for certain hydrophobic reagents.[9]

    • Degradation of the Azide (B81097) Moiety: The azide group might be unstable under certain conditions.

      • Solution: Avoid exposing the azide-functionalized intermediate to reducing agents like DTT, which can reduce the azide. If a buffer exchange was performed after the initial reduction, ensure it was thorough.

Frequently Asked Questions (FAQs)

  • Q1: What is this compound and what is it used for?

    • A1: this compound is a heterobifunctional crosslinker.[8] It contains a bis-sulfone group that reacts specifically with two cysteine thiols (typically from a reduced disulfide bond in a protein or antibody) and an azide group for click chemistry.[1][10] The PEG3 spacer enhances water solubility and flexibility.[8] It is commonly used in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.[3][8]

  • Q2: What type of click chemistry reaction can I perform with the azide group?

    • A2: The azide group can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3] SPAAC is often preferred for biological applications as it is bioorthogonal and does not require a potentially toxic copper catalyst.[5][7][11]

  • Q3: How should I store this compound?

    • A3: It should be stored at -20°C or -80°C for long-term stability.[3][4] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

  • Q4: What are the advantages of using a bis-sulfone linker for conjugation?

    • A4: The bis-sulfone approach allows for site-specific conjugation to native disulfide bonds, which helps maintain the protein's tertiary structure and biological activity.[1] This method results in homogeneous conjugates with improved solubility, biocompatibility, and stability.[1]

Quantitative Data Summary

The efficiency of SPAAC reactions is highly dependent on the specific cycloalkyne used. The table below summarizes the second-order rate constants for the reaction of various tetrazines with a TCO (trans-cyclooctene), which illustrates the range of reactivities achievable in bioorthogonal reactions. While not a direct measure for this compound, it provides context for the importance of the reaction partner's kinetics.

Tetrazine CompoundReaction PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
H-Tz-A4a-TCO~1000[12]
3b (Triazolyl-tetrazine)4a-TCO~3000[12]
Py-Tz4a-TCO~2000[12]
Me-Tz4a-TCO~100[12]
Ph-Tz4a-TCO~10[12]

Note: The reactivity of the azide on the this compound linker will depend on the specific strained alkyne it is reacted with.

Experimental Protocols

General Protocol for a Two-Step Conjugation using this compound

This protocol provides a general framework. Optimization of concentrations, reaction times, and temperatures may be necessary for specific applications.

Step 1: Disulfide Bond Reduction and Bis-sulfone Conjugation

  • Prepare the Protein: Dissolve the protein/antibody containing the target disulfide bond in a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • Reduction: Add a 5-20 molar excess of a reducing agent (e.g., TCEP). Incubate at room temperature or 37°C for 1-2 hours.

  • Removal of Reducing Agent (Optional but Recommended): Remove the excess reducing agent using a desalting column or buffer exchange to prevent it from reacting with the bis-sulfone linker.

  • Conjugation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO). Add a 5-10 molar excess of the linker to the reduced protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or 4°C overnight. The optimal time and temperature should be determined empirically.

  • Purification: Remove the excess linker via dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC). The resulting product is the azide-functionalized protein.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Prepare Reagents: Dissolve the alkyne-containing molecule (e.g., a DBCO-functionalized payload) in a compatible solvent (e.g., DMSO).

  • Click Reaction: Add a 1.5-5 molar excess of the alkyne-containing molecule to the purified azide-functionalized protein from Step 1.

  • Incubation: Incubate the reaction for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE.

  • Final Purification: Purify the final conjugate to remove any unreacted payload and other reagents using an appropriate chromatography method (e.g., SEC, HIC).

  • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Visualizations

G cluster_0 Step 1: Bis-sulfone Conjugation cluster_1 Step 2: SPAAC Reaction A Antibody with Disulfide Bond B Add Reducing Agent (e.g., TCEP) A->B C Reduced Antibody (Free Thiols) B->C D Add this compound C->D E Azide-Functionalized Antibody D->E F Purification E->F G Add Alkyne-Payload (e.g., DBCO-Drug) F->G Click Chemistry Reaction H Final Conjugate (e.g., ADC) G->H I Final Purification & Characterization H->I

Caption: Experimental workflow for a two-step antibody-drug conjugation.

G cluster_0 Problem Area cluster_1 Troubleshooting Step 1 cluster_2 Troubleshooting Step 2 start Low Conjugation Efficiency Observed q1 Which step shows low yield? start->q1 step1 Bis-sulfone to Thiol (Step 1) q1->step1 Step 1 step2 Azide-Alkyne Click (Step 2) q1->step2 Step 2 s1_check1 Check Disulfide Reduction (Fresh TCEP, Time, Temp) step1->s1_check1 s2_check1 Verify Cycloalkyne Reactivity (Consider alternative) step2->s2_check1 s1_check2 Optimize Reaction pH (Try pH 7.2-8.0) s1_check1->s1_check2 s1_check3 Verify Reagent Integrity (Proper Storage) s1_check2->s1_check3 s2_check2 Optimize Reaction Conditions (Temp, Time) s2_check1->s2_check2 s2_check3 Assess Reactant Solubility (Consider micellar catalysis) s2_check2->s2_check3 s2_check4 Check for Azide Reduction (Avoid DTT exposure) s2_check3->s2_check4

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: ADC Synthesis with Bis-sulfone-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) synthesis utilizing Bis-sulfone-PEG3-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful ADC development.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in ADC synthesis?

This compound is a versatile, cleavable linker used in the creation of antibody-drug conjugates.[1][2][3] Its key features include:

  • Bis-sulfone group: This functional group is designed for the site-specific re-bridging of reduced interchain disulfide bonds on a monoclonal antibody (mAb), creating a stable thioether linkage.[4][5][6][7] This method helps to produce more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[4][5][7]

  • PEG3 spacer: The short polyethylene (B3416737) glycol (PEG) chain enhances the water solubility of the linker and the final ADC, which can help to mitigate aggregation issues often caused by hydrophobic payloads.[8][][10][11]

  • Azide (B81097) group: This functionality allows for the attachment of a cytotoxic payload through highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][12]

Q2: What are the critical steps in the ADC synthesis workflow using this linker?

The synthesis is a two-stage process:

  • Antibody-Linker Conjugation: The interchain disulfide bonds of the antibody are first reduced to generate free thiol groups. The bis-sulfone end of the linker then reacts with these pairs of thiols to reform a stable bridge, attaching the linker to the antibody.

  • Payload Attachment: The azide group on the linker-modified antibody is then used to attach an alkyne-modified cytotoxic payload via a click chemistry reaction.[1][12]

Q3: How does the PEG linker contribute to the ADC's properties?

The PEG linker plays a crucial role in optimizing the physicochemical and pharmacokinetic properties of an ADC.[][10][11] Its hydrophilic nature helps to:

  • Increase Solubility and Reduce Aggregation: Many cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, reducing the yield and stability of the ADC. The PEG linker forms a hydration shell around the payload, improving the overall solubility of the ADC.[8][10][13]

  • Improve Pharmacokinetics: The PEG chain can increase the hydrodynamic volume of the ADC, which can slow down renal clearance and extend its plasma half-life.[8][10]

  • Enhance Stability: By providing spatial shielding, the PEG linker can reduce non-specific interactions with other proteins in the bloodstream, contributing to the systemic stability of the ADC.[8]

Q4: What are the advantages of using a bis-sulfone linker for disulfide bridging?

Bis-sulfone linkers offer several advantages for ADC synthesis:

  • Homogeneity: By targeting the four interchain disulfide bonds, it is possible to generate ADCs with a more uniform drug-to-antibody ratio (DAR), most commonly a DAR of 4.[4][7] One study reported achieving a 78% conversion of the antibody to a DAR 4 ADC.[4][7]

  • Stability: The resulting three-carbon thioether bridge is stable, which helps to prevent premature drug release in circulation.[4][7][14]

  • No Antibody Engineering Required: This method utilizes the native disulfide bonds of the antibody, avoiding the need for recombinant engineering of cysteine residues for conjugation.[7]

Troubleshooting Guides

Issue 1: Low Yield of Antibody-Linker Conjugate

Possible Causes & Solutions

Possible Cause Recommended Action Supporting Evidence/Rationale
Incomplete Antibody Reduction Optimize the concentration of the reducing agent (e.g., DTT or TCEP) and the reaction time and temperature. Use Ellman's test to quantify the number of free thiols per antibody.[15]Studies have shown that DTT concentration is a critical factor, with concentrations around 10-20 mM at 37°C for 30 minutes yielding approximately 7-8 thiols per antibody.[15]
Inefficient Bis-sulfone Reaction Ensure the pH of the reaction buffer is optimal (typically around 7.5-8.0). Increase the molar excess of the this compound linker. Consider increasing the reaction temperature to 37°C to improve labeling kinetics.[16]The reaction of sulfone linkers can be slower than that of maleimides, and increasing the temperature can enhance the reaction rate without compromising chemoselectivity.[14][16]
Linker Instability/Degradation Ensure proper storage of the this compound linker as recommended by the manufacturer (typically at -20°C or -80°C).[1]
Precipitation/Aggregation during Reaction Perform the conjugation in a buffer containing additives such as arginine or sucrose (B13894) to reduce aggregation. The inherent PEG3 spacer in the linker is designed to improve solubility, but for very hydrophobic systems, further optimization may be needed.[17]PEGylation is a known strategy to mitigate aggregation issues with lipophilic payloads.[17]
Issue 2: Incomplete Payload Conjugation (Click Chemistry Step)

Possible Causes & Solutions

Possible Cause Recommended Action Supporting Evidence/Rationale
Inefficient CuAAC Reaction For copper-catalyzed reactions, ensure the use of a copper(I)-stabilizing ligand like THPTA or TBTA. Optimize the concentrations of the copper catalyst and reducing agent (e.g., sodium ascorbate).[12]The choice and concentration of the ligand and catalyst are crucial for an efficient and clean click reaction, minimizing potential damage to the antibody.[18]
Low Reactivity of Alkyne-Payload Increase the molar excess of the alkyne-modified payload. Ensure the payload is fully dissolved in a suitable co-solvent (e.g., DMSO) before adding to the aqueous reaction buffer.A higher concentration of one reactant can drive the reaction to completion.
Steric Hindrance The PEG3 spacer is designed to reduce steric hindrance, but if the payload is particularly bulky, a longer PEG spacer might be considered for future experiments.PEG linkers act as flexible spacers, enhancing molecular mobility.[]
Issue 3: ADC Aggregation and Heterogeneity

Possible Causes & Solutions

Possible Cause Recommended Action Supporting Evidence/Rationale
High Drug Loading and Hydrophobicity The PEG3 linker helps to counteract hydrophobicity. However, if aggregation persists, consider using formulation buffers with stabilizing excipients. Purification by methods like Hydrophobic Interaction Chromatography (HIC) can isolate less aggregated species.[19]PEGylated linkers enable higher DARs by solubilizing hydrophobic payloads.[10] HIC is a standard method for analyzing and purifying ADCs based on their hydrophobicity.[19]
Incomplete Disulfide Re-bridging Inefficient bis-sulfone reaction can lead to partially conjugated species or antibody fragments. Optimize the antibody reduction and linker conjugation steps as described in Issue 1. Analyze the product by non-reducing and reducing SDS-PAGE.Successful disulfide re-bridging will result in the reformation of a covalent link between the heavy and light chains, which can be visualized by SDS-PAGE.[4]
Formation of Higher Order Aggregates Purify the final ADC using Size Exclusion Chromatography (SEC) to remove high molecular weight species.[17]SEC is the standard method for assessing and removing aggregates from protein solutions.[17]

Experimental Protocols

General Protocol for ADC Synthesis with this compound

This protocol provides a general framework. Optimal conditions (e.g., reagent concentrations, reaction times, and temperatures) should be determined empirically for each specific antibody and payload.

1. Antibody Reduction

  • Prepare the antibody in a suitable buffer (e.g., PBS).

  • Add a freshly prepared solution of a reducing agent (e.g., 10-20 mM DTT).

  • Incubate at 37°C for 30-60 minutes.

  • Remove the excess reducing agent using a desalting column.

2. Antibody-Linker Conjugation

  • Immediately after desalting, add the this compound linker (typically 5-10 molar equivalents per antibody) to the reduced antibody solution.

  • Incubate at room temperature or 37°C for 4-16 hours. The reaction should be performed at a pH of approximately 7.5.

  • Purify the antibody-linker conjugate using a desalting column or SEC to remove excess linker.

3. Payload Conjugation (CuAAC)

  • Prepare stock solutions of CuSO4, a copper(I)-stabilizing ligand (e.g., THPTA), sodium ascorbate (B8700270), and the alkyne-modified payload.

  • To the purified antibody-linker conjugate, add the alkyne-payload (typically 5-10 molar equivalents per azide).

  • Add the pre-mixed CuSO4/ligand solution, followed by sodium ascorbate to initiate the click reaction.

  • Incubate at room temperature for 1-4 hours.

  • Purify the final ADC using SEC or affinity chromatography to remove unreacted payload and other reagents.[12]

4. Characterization

  • Determine DAR: Use Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

  • Assess Aggregation: Use Size Exclusion Chromatography (SEC).

  • Confirm Conjugation: Use SDS-PAGE under reducing and non-reducing conditions.

Visualizations

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Payload Attachment cluster_3 Step 4: Purification & Analysis mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (e.g., DTT) mAb_linker mAb-Linker-Azide Conjugate reduced_mAb->mAb_linker Disulfide Re-bridging linker This compound linker->mAb_linker final_ADC Final ADC mAb_linker->final_ADC Click Chemistry (CuAAC/SPAAC) payload Alkyne-Payload payload->final_ADC purification Purification (SEC, HIC) final_ADC->purification analysis Characterization (MS, HIC, SDS-PAGE) purification->analysis

Caption: Workflow for ADC synthesis using this compound.

Troubleshooting_Logic cluster_step1 Problem Area: Step 1 (Reduction) cluster_step2 Problem Area: Step 2 (Linker Conjugation) cluster_step3 Problem Area: Step 3 (Click Reaction) cluster_aggregation Problem Area: Aggregation start Low ADC Yield or High Heterogeneity check_reduction Check Thiol Number (Ellman's Test) start->check_reduction check_bridging Analyze by HIC/MS for Unconjugated mAb start->check_bridging check_click Analyze by HIC/MS for mAb-Linker Intermediate start->check_click check_aggregation Analyze by SEC start->check_aggregation optimize_reduction Optimize DTT/TCEP, Time, Temperature check_reduction->optimize_reduction Low Thiol Count optimize_bridging Optimize Linker Equivalents, Reaction Time, pH check_bridging->optimize_bridging High Unconjugated mAb optimize_click Optimize Catalyst/Ligand, Payload Equivalents check_click->optimize_click High Intermediate optimize_purification Optimize Formulation Buffer, Purification Method (HIC/SEC) check_aggregation->optimize_purification High MW Species

Caption: Logical workflow for troubleshooting common ADC synthesis issues.

References

Technical Support Center: Optimizing Click Chemistry with Azide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing click chemistry reactions involving azide (B81097) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

1. Why is my reaction yield low or non-existent?

Low or no product formation is a common issue in CuAAC reactions and can stem from several factors. A systematic check of the following components is recommended:

  • Inactive Catalyst: The active catalyst in CuAAC is Cu(I). Oxygen in the reaction mixture can oxidize the active Cu(I) to the inactive Cu(II) state.[1][2]

    • Solution: Ensure you are using a freshly prepared solution of a reducing agent, like sodium ascorbate (B8700270), to maintain the copper in its active Cu(I) oxidation state.[3][4][5] Degassing your solvents by sparging with an inert gas (e.g., argon or nitrogen) can also minimize oxidation.[1] For highly sensitive reactions, working under an inert atmosphere in a glovebox is advisable.[1]

  • Suboptimal Reagent Concentrations: The concentrations of copper, ligand, and reducing agent are critical for optimal reaction kinetics.

    • Solution: Copper concentrations are typically effective between 50 and 100 µM.[3] It is recommended to use at least a five-fold excess of a water-soluble ligand like THPTA relative to the copper concentration.[3] The concentration of sodium ascorbate should be sufficient to remove dissolved oxygen; 2.5 mM is often adequate.[3]

  • Improper Order of Reagent Addition: The sequence in which you add your reagents can significantly impact catalyst activity.

    • Solution: It is best practice to first mix the copper source (e.g., CuSO₄) with the stabilizing ligand.[3][6] This mixture should then be added to the solution containing your azide and alkyne substrates. The reaction is initiated by the final addition of the reducing agent (e.g., sodium ascorbate).[1][3][6] Adding the ascorbate before the ligand can lead to the precipitation of copper species.[1]

  • Poor Solubility of Reactants: If your azide or alkyne is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.[5][7]

    • Solution: Consider switching to a different solvent system. Common choices include mixtures of water with DMSO, DMF, or t-BuOH.[5][8] Gentle heating may also improve solubility and reaction rates.[5]

  • Steric Hindrance: Bulky functional groups near the azide or alkyne can impede the approach of the reactants, leading to lower yields.[7][9]

    • Solution: If steric hindrance is suspected, you may need to redesign your linker to increase the distance between the bulky group and the reactive moiety.

2. Why am I observing multiple products or side reactions?

The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, also known as Glaser coupling.[5]

  • Cause: This occurs when the Cu(I) catalyst is oxidized to Cu(II), which can then catalyze the dimerization of your alkyne starting material.

  • Solution: Increase the concentration of the reducing agent (sodium ascorbate) to ensure the copper remains in the +1 oxidation state.[5] Thoroughly degassing all solutions and maintaining an inert atmosphere will also help to minimize this side reaction.[5]

Another potential issue, particularly in bioconjugation, is the modification of proteins by byproducts of ascorbate oxidation.[3][6]

  • Solution: The addition of aminoguanidine (B1677879) to the reaction mixture can help to intercept these reactive byproducts and prevent unwanted protein crosslinking.[3]

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a copper-catalyzed click reaction?

A typical CuAAC reaction requires:

  • An azide-functionalized molecule.

  • An alkyne-functionalized molecule.

  • A copper(I) catalyst, which is usually generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).[5][10]

  • A reducing agent, most commonly sodium ascorbate, to maintain the copper in the active Cu(I) state.[3][4][10]

  • A copper-chelating ligand to stabilize the Cu(I) catalyst, prevent oxidation, and accelerate the reaction.[4][5][11]

  • A suitable solvent system.[4]

Q2: Which copper source should I use?

The most convenient and commonly used method is the in situ generation of Cu(I) from copper(II) sulfate (CuSO₄) using sodium ascorbate as the reducing agent.[5] While Cu(I) salts like CuI or CuBr can be used directly, they are often less stable.[5][8]

Q3: Is a ligand always necessary for the CuAAC reaction?

While the reaction can sometimes proceed without a ligand, using one is highly recommended.[5] Ligands like TBTA (for organic solvents) and its water-soluble derivatives such as THPTA (for aqueous solutions) serve several crucial functions:

  • They stabilize the Cu(I) catalytic species, protecting it from oxidation and disproportionation.[2][11]

  • They accelerate the reaction rate.[2]

  • They can help to minimize side reactions.[2]

Q4: What is the optimal ratio of ligand to copper?

A ligand-to-copper ratio of greater than 1:1 is generally effective.[3] For bioconjugation reactions using THPTA, a 5:1 ratio of ligand to copper is often recommended to ensure the copper remains chelated and active.[3]

Q5: What are common solvents for CuAAC reactions?

The CuAAC reaction is versatile and can be performed in a variety of solvents. Common choices include:

  • t-BuOH / H₂O (1:1)[5]

  • DMF or DMSO[5]

  • Water (with a water-soluble ligand) for bioconjugations[5]

  • THF[5]

Q6: My biomolecule is sensitive to copper. Are there any alternatives?

Yes, for applications where copper toxicity is a concern, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[7][10][12] SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts rapidly with an azide without the need for a catalyst.[7][13]

Data Summary Tables

Table 1: Recommended Starting Concentrations for Aqueous CuAAC (Bioconjugation)

ComponentStock Solution ConcentrationFinal Reaction ConcentrationReference
Copper(II) Sulfate (CuSO₄)20 mM in water50 - 100 µM[3][4]
Ligand (e.g., THPTA)50 mM in water250 - 500 µM (5-fold excess to Cu)[3][4]
Sodium Ascorbate100 mM in water (prepare fresh)2.5 - 5.0 mM[3][4]
Aminoguanidine (optional)100 mM in water1 mM[3][4]

Table 2: Common Solvents for CuAAC Reactions

Solvent SystemTypical Reaction Temperature (°C)Notes
t-BuOH / H₂O (1:1)25 - 40Good for a wide range of substrates.[5]
DMF or DMSO25 - 60Useful for reactants with poor solubility.[5]
H₂O (with water-soluble ligand)25Ideal for bioconjugation.[5]
THF25 - 50A common organic solvent for CuAAC.[5]

Experimental Protocols

General Protocol for CuAAC in an Aqueous Buffer (for Bioconjugation)

This protocol is a general starting point and may require optimization for specific applications.

  • Prepare Stock Solutions:

    • Azide-containing biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Alkyne-containing molecule in DMSO or buffer.

    • Copper(II) sulfate (CuSO₄): 20 mM in water.[4]

    • Ligand (e.g., THPTA): 50 mM in water.[4]

    • Sodium Ascorbate: 100 mM in water (must be prepared fresh).[4]

    • Aminoguanidine (optional): 100 mM in water.[4]

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing biomolecule.

    • Add the alkyne-containing molecule.

    • In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).[3][4]

    • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

    • If using, add the aminoguanidine solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5.0 mM.[3]

    • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

    • Purify the final product using a suitable method such as size-exclusion chromatography, dialysis, or precipitation.[5][14]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_analysis 3. Analysis & Purification prep_azide Prepare Azide & Alkyne Solutions mix_substrates Combine Azide & Alkyne Substrates prep_azide->mix_substrates prep_cu_ligand Premix CuSO4 & Ligand add_catalyst Add Cu/Ligand Complex prep_cu_ligand->add_catalyst prep_ascorbate Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_ascorbate->initiate mix_substrates->add_catalyst add_catalyst->initiate monitor Monitor Reaction (e.g., LC-MS) initiate->monitor purify Purify Product monitor->purify

Caption: A general experimental workflow for setting up a CuAAC reaction.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low or No Reaction Yield q_catalyst Is the Cu(I) catalyst active? start->q_catalyst q_conditions Are reaction conditions optimal? start->q_conditions q_substrate Are substrates compatible? start->q_substrate s_catalyst Solution: - Use fresh reducing agent (Na-Ascorbate) - Degas solvents - Work under inert atmosphere q_catalyst->s_catalyst No s_conditions Solution: - Check reagent concentrations - Verify correct order of addition - Adjust solvent for solubility q_conditions->s_conditions No s_substrate Solution: - Check for steric hindrance - Confirm purity of azide and alkyne q_substrate->s_substrate No

Caption: A troubleshooting guide for diagnosing low CuAAC reaction yields.

References

Technical Support Center: Preventing Aggregation in Protein Conjugation with PEG Spacers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in successfully preventing protein aggregation during conjugation with polyethylene (B3416737) glycol (PEG) spacers.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during protein PEGylation that can lead to aggregation.

Issue 1: You observe turbidity, opalescence, or visible precipitates in your reaction mixture.

This is a clear visual indication of protein aggregation.[1] Analytically, this can be confirmed by the appearance of high molecular weight (HMW) species in Size Exclusion Chromatography (SEC) or an increase in average particle size and polydispersity in Dynamic Light Scattering (DLS).[1]

Troubleshooting Workflow:

G start Aggregation Observed step1 Step 1: Review Reaction Conditions start->step1 step2 Step 2: Optimize PEG Reagent Strategy step1->step2 Aggregation Persists step3 Step 3: Introduce Stabilizing Excipients step2->step3 Aggregation Persists step4 Step 4: Refine Post-Conjugation Handling step3->step4 Aggregation Persists end_node Soluble, Monomeric Conjugate step4->end_node Problem Resolved

Caption: Troubleshooting workflow for addressing protein aggregation.

Step 1: Review Reaction Conditions

Suboptimal reaction conditions are a primary cause of aggregation as they can affect protein stability and solubility.[1]

  • Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[1]

    • Recommendation: Aim for a protein concentration in the range of 1-10 mg/mL.[2] If aggregation persists, try reducing the concentration.

  • pH: The pH of the reaction buffer significantly impacts a protein's stability. Deviations from the optimal pH can expose hydrophobic regions, promoting aggregation.[1]

    • Recommendation: For amine-reactive PEGylation (targeting lysine (B10760008) residues), a pH range of 7.0-8.5 is typical.[2] It is crucial to avoid the protein's isoelectric point (pI), where it is least soluble.[2] For thiol-reactive PEGylation (targeting cysteine residues), a slightly acidic to neutral pH is often used.[3]

  • Buffer Composition: The buffer itself can interfere with the conjugation reaction or affect protein stability.

    • Recommendation: When targeting primary amines, avoid buffers containing primary amines like Tris, as they will compete with the protein for the PEG reagent.[1][4] Suitable alternatives include phosphate-buffered saline (PBS), HEPES, and sodium acetate.[1][4]

  • Temperature: Lowering the reaction temperature can slow down the reaction rate, which may favor controlled intramolecular modification over intermolecular cross-linking that leads to aggregation.[1]

    • Recommendation: Screen different temperatures, for example, 4°C and room temperature, to find the optimal condition for your specific protein.[1]

Step 2: Optimize PEG Reagent Strategy

The properties and handling of the PEG reagent are critical.

  • PEG-to-Protein Molar Ratio: An excessive molar ratio of PEG reagent can lead to over-PEGylation and potential cross-linking, especially with bifunctional PEGs.

    • Recommendation: Start with a lower molar excess of PEG to protein (e.g., 10:1 to 40:1) and titrate to find the optimal ratio that yields the desired degree of PEGylation without causing aggregation.[2]

  • Stepwise Addition of PEG: Adding the entire volume of activated PEG at once can create high local concentrations of the reagent, promoting aggregation.

    • Recommendation: Add the PEG reagent in smaller aliquots over a period of time to maintain a lower, more controlled concentration.[1]

  • PEG Size and Architecture: The molecular weight and structure (linear vs. branched) of the PEG can influence aggregation.

    • Recommendation: Larger PEG chains (e.g., 20 kDa) can provide a greater steric shield, preventing protein-protein interactions.[5] Even smaller PEGs (e.g., 5 kDa) have been shown to significantly improve stability.[5] Branched PEGs may offer better surface coverage and protection.[6]

Step 3: Introduce Stabilizing Excipients

Excipients are additives that can help stabilize the protein and prevent aggregation during the conjugation reaction.[1]

Excipient TypeExamplesRecommended ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for Sucrose; 5-20% (v/v) for Glycerol[1][2]Act as protein stabilizers through preferential exclusion.[1]
Amino Acids Arginine, Glycine50-100 mM for Arginine[1]Suppress non-specific protein-protein interactions.[1]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)[1]Reduce surface tension and prevent surface-induced aggregation at low concentrations.[1]

Step 4: Refine Post-Conjugation Handling

Aggregation can also occur after the conjugation reaction is complete.

  • Quenching: Stop the reaction effectively to prevent further modification that could lead to aggregation.

    • Recommendation: Add a quenching buffer with a primary amine (e.g., Tris-HCl) to a final concentration of 50-100 mM.[2]

  • Purification: Promptly remove excess PEG reagent and byproducts.

    • Recommendation: Use techniques like size exclusion chromatography (SEC) or ion-exchange chromatography to purify the PEGylated protein.[7]

  • Storage: Improper storage can lead to aggregation over time.

    • Recommendation: Store the purified conjugate in an appropriate buffer, potentially with cryoprotectants like glycerol, at a suitable temperature (e.g., -80°C).[2] Avoid multiple freeze-thaw cycles and vigorous vortexing.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Protein aggregation during PEGylation can stem from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG linkers can connect multiple protein molecules, leading to large aggregates.[1]

  • High Protein Concentration: Proximity of protein molecules increases the chance of aggregation.[1]

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can destabilize the protein.[1]

  • PEG-Protein Interactions: The PEG polymer itself can sometimes induce conformational changes that promote aggregation.[1]

  • Poor Reagent Quality: Impurities in the PEG reagent can cause unintended cross-linking.[1]

Q2: How can I detect and quantify protein aggregation?

A2: Several analytical techniques can be used:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates.[1][8]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregates.[1][9]

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[8]

  • Analytical Ultracentrifugation (AUC): AUC can assess the homogeneity of a protein solution and detect aggregates over a wide molecular weight range.[9]

  • Extrinsic Dye-Binding Fluorescence Assays: Dyes that bind to exposed hydrophobic regions can be used to monitor aggregation.[8]

Q3: Does the size of the PEG molecule matter in preventing aggregation?

A3: Yes, the molecular weight (MW) of the PEG can significantly influence aggregation. A study on Granulocyte-Colony Stimulating Factor (GCSF) demonstrated that attaching a 20 kDa PEG molecule could prevent protein precipitation by making the aggregates soluble and slowing the rate of aggregation compared to the unmodified protein.[5] Even a 5 kDa PEG showed a significant improvement in stability.[5] The hydrophilic nature and steric hindrance provided by the PEG chain are the primary mechanisms for this effect.[5]

Q4: Can the choice of conjugation site (e.g., lysine vs. cysteine) affect aggregation?

A4: Yes, the location of PEGylation can impact protein stability and aggregation.

  • Lysine PEGylation: Since most proteins have multiple lysine residues on their surface, this can lead to a heterogeneous mixture of PEGylated products, which in some cases might contribute to aggregation if not well-controlled.[10] However, by controlling the reaction pH (e.g., below pH 7), it's possible to preferentially target the N-terminal alpha-amino group, which has a lower pKa than the epsilon-amino group of lysine.[7]

  • Cysteine PEGylation: Cysteine residues are less common and often located in specific regions, allowing for more site-specific PEGylation.[11] This can lead to a more homogeneous product with a potentially lower risk of aggregation. However, if the process involves reducing existing disulfide bonds, there is a risk of protein misfolding and aggregation if not performed under carefully controlled conditions.[10]

Q5: What is the mechanism by which PEG spacers prevent aggregation?

A5: PEG spacers primarily prevent aggregation through two main mechanisms:

  • Steric Hindrance: The long, flexible PEG chain creates a protective "shield" on the protein's surface. This physically prevents protein molecules from getting close enough to interact and form aggregates.[12]

  • Increased Hydrophilicity and Solubility: PEG is highly soluble in water. Attaching it to a protein increases the overall solubility of the conjugate, making it less likely to precipitate.[12][13] The PEG chains coordinate with water molecules, creating a hydration shell around the protein.[14]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Amine-Directed (Lysine) PEGylation

This protocol outlines a general method for PEGylating a protein via its lysine residues.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[2]

    • Ensure the pH of the buffer is between 7.0 and 8.5.[2]

  • PEG Reagent Preparation:

    • Dissolve the amine-reactive PEG (e.g., NHS-ester PEG) in a compatible solvent (e.g., DMSO, DMF, or the reaction buffer) immediately before use.

  • Conjugation Reaction:

    • Add the dissolved PEG reagent to the protein solution. A typical starting molar excess is 10:1 to 20:1 (PEG:protein).

    • For sensitive proteins, add the PEG reagent stepwise in small aliquots over 30-60 minutes.[1]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[12] Gentle mixing is recommended.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[2]

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purification:

    • Remove excess PEG and quenching reagent by size exclusion chromatography (SEC) or dialysis.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

This protocol describes how to analyze the extent of aggregation in a PEGylated protein sample.

  • Sample Preparation:

    • Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1]

  • Instrumentation:

    • Equilibrate a suitable SEC column with a mobile phase appropriate for the protein (e.g., PBS).

  • Injection and Data Acquisition:

    • Inject an appropriate volume of the filtered sample onto the SEC column.[1]

    • Monitor the elution profile by measuring the absorbance at 280 nm.[1]

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the monomeric PEGylated protein, dimers, and any higher molecular weight species.[1]

    • Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all protein-related peaks.

Section 4: Visualizations

G cluster_causes Primary Causes of Aggregation cluster_solutions Preventative Strategies Intermolecular Cross-linking Intermolecular Cross-linking Optimize PEG:Protein Ratio Optimize PEG:Protein Ratio Intermolecular Cross-linking->Optimize PEG:Protein Ratio Stepwise PEG Addition Stepwise PEG Addition Intermolecular Cross-linking->Stepwise PEG Addition High Protein Concentration High Protein Concentration Reduce Protein Concentration Reduce Protein Concentration High Protein Concentration->Reduce Protein Concentration Suboptimal Reaction Conditions Suboptimal Reaction Conditions Control pH, Temp, Buffer Control pH, Temp, Buffer Suboptimal Reaction Conditions->Control pH, Temp, Buffer Use Stabilizing Excipients Use Stabilizing Excipients Suboptimal Reaction Conditions->Use Stabilizing Excipients

Caption: Relationship between causes of aggregation and preventative strategies.

References

Bis-sulfone-PEG3-azide stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Bis-sulfone-PEG3-azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker commonly used in bioconjugation and for the creation of antibody-drug conjugates (ADCs).[1] It features two key reactive groups:

  • A bis-sulfone group that selectively reacts with thiol groups (sulfhydryls), such as those from cysteine residues in proteins. This functionality is often used to re-bridge disulfide bonds in antibodies after their reduction.

  • An azide (B81097) group that allows for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules containing an alkyne group.[2]

The polyethylene (B3416737) glycol (PEG3) spacer enhances the water solubility and flexibility of the linker.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of the reagent. For optimal stability, follow these guidelines:

  • Solid Form: Store at -20°C for long-term stability.

  • In Solution: For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in aqueous solutions?

A3: The azide functional group is generally stable in aqueous solutions commonly used for bioconjugation. However, the bis-sulfone group is susceptible to hydrolysis, especially at higher pH. It is recommended to perform conjugation reactions in a slightly acidic to neutral pH range (6.0-7.5) to minimize hydrolysis of the sulfone moiety.

Q4: What are the advantages of using a bis-sulfone linker over a maleimide-based linker for thiol conjugation?

A4: Bis-sulfone linkers form a stable thioether bond with cysteine residues. This linkage is generally more stable than the thioether bond formed by maleimide-based linkers, which can be susceptible to retro-Michael addition, leading to deconjugation. Sulfone-based conjugates have demonstrated improved stability in human plasma.

Q5: What safety precautions should be taken when working with azide-containing compounds?

A5: Organic azides can be energetic compounds. While aliphatic azides like this compound are generally more stable, it is important to avoid exposure to strong acids, which can generate highly toxic and explosive hydrazoic acid.[3] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureRecommended Shelf LifeNotes
Solid -20°CRefer to manufacturer's specificationsProtect from moisture.
Stock Solution in an an an aprotic solvent (e.g., DMSO, DMF) -20°CUp to 1 month[2]Aliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 months[2]Preferred for longer-term storage of solutions.
Aqueous Reaction Buffer Room TemperatureUse immediatelyThe bis-sulfone group is susceptible to hydrolysis, especially at pH > 8.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency (Bis-sulfone to Thiol Reaction)
Possible Cause Recommended Solution
Incomplete reduction of disulfide bonds Ensure complete reduction of antibody disulfide bonds by optimizing the concentration of the reducing agent (e.g., DTT or TCEP) and incubation time.
Re-oxidation of thiols Perform the conjugation in a degassed buffer and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds.
Hydrolysis of the bis-sulfone group Maintain the reaction pH between 6.0 and 7.5. Prepare the reagent solution immediately before adding it to the reaction mixture.
Presence of interfering substances in the antibody buffer Purify the antibody to remove other proteins (e.g., BSA) and buffer components containing thiols that could compete with the reaction. A starting antibody concentration of >0.5 mg/mL is recommended.[4]
Low purity of the antibody Use an antibody with a purity of >95% to avoid competing reactions from impurities.[4]
Issue 2: Low Yield in Click Chemistry Reaction (Azide to Alkyne)
Possible Cause Recommended Solution
Inefficient copper catalyst (CuAAC) Use freshly prepared solutions of the copper(I) source and a stabilizing ligand (e.g., THPTA). Ensure the absence of chelating agents like EDTA in your buffers.
Presence of reducing agents interfering with the catalyst (CuAAC) If the previous step involved thiol reduction, ensure complete removal of the reducing agent (e.g., DTT) before initiating the click chemistry reaction.
Steric hindrance The PEG spacer is designed to minimize steric hindrance, but if you are conjugating large molecules, consider optimizing the linker length or reaction conditions (e.g., concentration, temperature).
Impure reagents Use high-purity alkyne-modified molecules and freshly prepared click chemistry reagents.
Issue 3: Protein Aggregation After Conjugation
Possible Cause Recommended Solution
High concentration of the crosslinker Titrate the molar ratio of this compound to the antibody to find the optimal concentration that maximizes conjugation without causing aggregation.
Inappropriate buffer conditions Screen different buffers with varying pH and ionic strength. The inclusion of excipients like arginine can sometimes prevent aggregation.
Hydrophobicity of the conjugated molecule The PEG3 spacer adds hydrophilicity, but if the molecule attached via click chemistry is very hydrophobic, aggregation can occur. Consider using a longer PEG spacer if aggregation is a persistent issue.

Experimental Protocols

Protocol: Two-Step Antibody Conjugation using this compound

This protocol describes a general procedure for first conjugating the bis-sulfone moiety to a thiol-containing antibody, followed by a click chemistry reaction to attach an alkyne-modified molecule.

Step 1: Thiol-Reactive Conjugation

  • Antibody Preparation and Disulfide Reduction:

    • Prepare the antibody in a suitable buffer, such as PBS, at a pH of 7.0-7.5.

    • To reduce the interchain disulfide bonds, add a 10- to 20-fold molar excess of a reducing agent like TCEP.

    • Incubate at 37°C for 60-90 minutes.

    • Remove the excess reducing agent using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2).

  • Conjugation with this compound:

    • Immediately after removing the reducing agent, add a 5- to 10-fold molar excess of freshly prepared this compound (dissolved in DMSO or DMF) to the reduced antibody.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification:

    • Remove the excess this compound using size exclusion chromatography (SEC) or dialysis.

Step 2: Click Chemistry Conjugation (CuAAC)

  • Prepare Reagents:

    • Prepare stock solutions of your alkyne-containing molecule, copper(II) sulfate (B86663), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).

  • Click Reaction:

    • To the purified azide-modified antibody from Step 1, add the alkyne-containing molecule (typically a 2- to 5-fold molar excess over the antibody).

    • Add the copper(II) sulfate and ligand premix to the reaction mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Final Purification:

    • Purify the final antibody conjugate using SEC or another appropriate chromatography method to remove excess reagents and unconjugated molecules.

Visualizations

experimental_workflow cluster_step1 Step 1: Thiol-Reactive Conjugation cluster_step2 Step 2: Click Chemistry (CuAAC) antibody Antibody in Buffer (pH 7.0-7.5) reduction Add TCEP (Reduce Disulfides) antibody->reduction purify_reduction Remove Excess TCEP (Desalting Column) reduction->purify_reduction add_linker Add Bis-sulfone- PEG3-azide purify_reduction->add_linker conjugation Incubate (Room Temp or 4°C) add_linker->conjugation purify_conjugate1 Purify Azide-Modified Antibody (SEC) conjugation->purify_conjugate1 add_alkyne Add Alkyne- Modified Molecule purify_conjugate1->add_alkyne add_cu Add CuSO4/Ligand add_alkyne->add_cu add_ascorbate Add Sodium Ascorbate add_cu->add_ascorbate click_reaction Incubate (Room Temp) add_ascorbate->click_reaction purify_final Final Purification (SEC) click_reaction->purify_final final_product Final Antibody Conjugate purify_final->final_product

Caption: Experimental workflow for a two-step antibody conjugation.

reaction_pathway cluster_thiol_reaction Thiol-Reactive Conjugation cluster_click_reaction Click Chemistry (CuAAC) antibody_sh Reduced Antibody (with -SH groups) azide_antibody Azide-Modified Antibody antibody_sh->azide_antibody + linker This compound linker->azide_antibody pH 6.0-7.5 alkyne_molecule Alkyne-Modified Molecule final_conjugate Final Conjugate azide_antibody->final_conjugate + alkyne_molecule->final_conjugate Cu(I) catalyst

Caption: Chemical reaction pathway for this compound.

References

Technical Support Center: Troubleshooting Low Yield in SPAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) experiments for higher yields and faster reaction times.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My SPAAC reaction is slow or shows low yield. What are the common causes and how can I improve it?

Low yield or slow reaction kinetics in SPAAC reactions can be attributed to several factors. Below is a systematic guide to troubleshooting and optimizing your reaction conditions.

1. Suboptimal Reactant Choice or Quality:

  • Cyclooctyne (B158145) Reactivity: The choice of cyclooctyne is critical. More strained cyclooctynes generally exhibit faster reaction rates. If you are using a less reactive cyclooctyne like DBCO and experiencing slow kinetics, consider switching to a more reactive one, such as a BCN derivative.[1]

  • Azide (B81097) Electronics: The electronic properties of the azide can influence its reactivity. For instance, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react faster than 3-azido-L-alanine, which is attributed to the electron-donating capacity of the former.[2][3]

  • Reagent Degradation: Ensure the proper storage of your cyclooctyne and azide reagents, as they can degrade over time.[4] DBCO, for example, can lose reactivity due to oxidation.[5] It is recommended to use fresh, high-quality reagents and prepare fresh solutions before each experiment.[4]

  • Presence of Contaminants: If your buffers contain sodium azide (NaN₃) as a preservative, it can compete with your azide-functionalized molecule, thereby reducing the efficiency of your intended reaction.[6]

2. Unfavorable Reaction Conditions:

  • Buffer Selection: The choice of buffer can significantly impact reaction rates. Studies have shown that HEPES buffer (pH 7) can lead to higher rate constants compared to PBS (pH 7).[6] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[2][3][6]

  • pH Level: Generally, higher pH values (in the range of 7.5-8.5) tend to increase SPAAC reaction rates.[4] However, this effect can be buffer-dependent.[6] It is advisable to screen a pH range to find the optimal condition for your specific system.[1]

  • Temperature: Increasing the reaction temperature can accelerate the reaction.[6] Reactions are often performed at room temperature (25°C) or 37°C.[1][4] However, be mindful of the thermal stability of your biomolecules.[6]

  • Solvent Effects: While SPAAC is known for its biocompatibility in aqueous buffers, organic co-solvents like DMSO, methanol, or acetonitrile (B52724) can be used to improve the solubility of hydrophobic reactants.[1] However, the proportion of organic co-solvents can impact the reaction rate, and high concentrations of DMSO can lead to protein precipitation.[6]

3. Steric Hindrance and Accessibility:

  • Bulky Substituents: Bulky groups on either the azide or the cyclooctyne can sterically hinder the reaction.[1] If possible, redesign your reagents to minimize steric clash.

  • Linker Choice: Incorporating a PEG (polyethylene glycol) linker between the cyclooctyne and the molecule of interest can significantly increase reaction rates by reducing steric hindrance and improving accessibility.[6] The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.[2][3][6]

4. Low Reactant Concentration:

  • An increase in the concentration of either the azide or the cyclooctyne will lead to a faster reaction.[6] If solubility is a limiting factor, explore different solvent systems or strategies to increase the local concentration of reactants.[1][6]

Below is a troubleshooting workflow to address low yield in SPAAC reactions:

G Troubleshooting Workflow for Low SPAAC Yield cluster_reagent cluster_conditions cluster_concentration cluster_steric start Low SPAAC Yield Observed reagent_check Step 1: Verify Reagent Quality & Choice start->reagent_check conditions_check Step 2: Optimize Reaction Conditions reagent_check->conditions_check Reagents OK reagent_purity Check Purity & Storage (NMR, MS) reagent_check->reagent_purity cyclooctyne_choice Consider More Reactive Cyclooctyne (e.g., BCN) reagent_check->cyclooctyne_choice azide_electronics Evaluate Azide Electronics reagent_check->azide_electronics concentration_check Step 3: Adjust Reactant Concentrations conditions_check->concentration_check Conditions Optimized buffer_ph Screen Buffers (e.g., HEPES) & pH (7.5-8.5) conditions_check->buffer_ph temperature Increase Temperature (RT to 37°C) conditions_check->temperature cosolvent Optimize Co-solvent (e.g., DMSO) conditions_check->cosolvent steric_check Step 4: Address Steric Hindrance concentration_check->steric_check Concentrations Adjusted increase_conc Increase Concentration of Limiting Reagent concentration_check->increase_conc success Improved Yield steric_check->success Steric Issues Resolved peg_linker Introduce a PEG Spacer steric_check->peg_linker redesign Redesign Reactants to Reduce Bulk steric_check->redesign

Troubleshooting workflow for low SPAAC reaction yield.
Q2: I am observing non-specific labeling or side reactions. What could be the cause?

While SPAAC is highly specific, side reactions can occur under certain conditions.

  • Reaction with Thiols: Some cyclooctynes, particularly DBCO reagents, have been reported to exhibit some non-specific reactivity with cysteine residues.[6]

  • Instability of Reactants: The cyclooctyne or the azide derivative may be degrading under the reaction conditions, leading to the formation of side products.[1] It is important to ensure the stability of your reagents under your specific experimental conditions.

Q3: My conjugation yield is inconsistent between different experimental batches. What should I check?

Inconsistent yields often point to variability in one of the key reaction parameters.

  • Reagent Quality: Ensure that you are using reagents from the same lot or that new lots are validated. The quality and purity of the N3-VC-Pab-pnp linker and other reagents can vary.[4]

  • Antibody/Biomolecule Modification: The efficiency of the initial azide or alkyne functionalization of your biomolecule can vary between batches. It is crucial to characterize the degree of labeling for each batch.[4]

  • Buffer Preparation: Inconsistencies in buffer pH and composition can significantly affect SPAAC kinetics.[4] Prepare buffers carefully and consistently for each experiment.

Data Presentation

Table 1: Influence of Buffer and pH on SPAAC Reaction Rates

The following table summarizes the effect of different buffers and pH values on the second-order rate constants of SPAAC reactions between sulfo DBCO-amine and two different azides at 37°C.[2][3]

BufferpHRate Constant with 1-azido-1-deoxy-β-D-glucopyranoside (M⁻¹s⁻¹)Rate Constant with 3-azido-L-alanine (M⁻¹s⁻¹)
HEPES71.22 ± 0.020.55 ± 0.01
Borate101.18 ± 0.010.59 ± 0.01
DMEM7.40.97 ± 0.010.59 ± 0.01
MES70.86 ± 0.020.40 ± 0.01
PBS70.85 ± 0.030.32 ± 0.01
RPMI7.40.77 ± 0.010.27 ± 0.01

Data extracted from Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry, 23(10), 2432-2438.

Table 2: Reactivity of Different Cyclooctynes

The choice of cyclooctyne significantly impacts the reaction rate. This table provides a comparison of the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide.

CyclooctyneRate Constant (M⁻¹s⁻¹)
BCN0.28
DBCO0.34
DIBO> 0.4
DIFO~1.0

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for a SPAAC Reaction

This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule in an aqueous buffer.

  • Reagent Preparation:

    • Prepare a stock solution of the cyclooctyne-functionalized molecule in a compatible organic solvent (e.g., DMSO).

    • Prepare a solution of the azide-modified biomolecule in the desired reaction buffer (e.g., HEPES at pH 7.5).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified biomolecule solution.

    • Add the desired molar excess of the cyclooctyne-functionalized molecule from the stock solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of biomolecules.[4]

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle shaking.[4]

    • The reaction time can range from a few minutes to overnight, depending on the reactivity of the chosen cyclooctyne and azide.[5]

  • Reaction Quenching (Optional):

    • If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess cyclooctyne.[6]

  • Purification:

    • Purify the resulting conjugate to remove unreacted starting materials and byproducts. Common purification techniques include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.[4]

  • Characterization:

    • Characterize the final conjugate using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.[4]

G General SPAAC Workflow prep 1. Reagent Preparation (Cyclooctyne & Azide Solutions) setup 2. Reaction Setup (Mix Reactants in Buffer) prep->setup incubate 3. Incubation (Temperature & Time) setup->incubate quench 4. Quenching (Optional) incubate->quench purify 5. Purification (SEC, Dialysis, etc.) quench->purify characterize 6. Characterization (MS, SDS-PAGE, etc.) purify->characterize final_product Final Conjugate characterize->final_product

A general workflow for performing a SPAAC reaction.
Protocol 2: Monitoring SPAAC Reaction Kinetics using UV-Vis Spectroscopy

This protocol describes how to monitor the progress of a SPAAC reaction by observing the disappearance of the characteristic absorbance of a DBCO reagent.[6]

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, which is a characteristic absorbance peak for many DBCO reagents.

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should be such that the absorbance at 309 nm is within the linear range of the spectrophotometer.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[6]

  • Data Analysis:

    • Plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance at 309 nm) versus time.

    • For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant.[6]

References

Side reactions of bis-sulfone groups and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis-sulfone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis and bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with bis-sulfone reagents?

A1: The primary side reactions involving bis-sulfone groups are:

  • β-Elimination: Under basic conditions, one of the sulfonyl groups can be eliminated to form a reactive mono-sulfone Michael acceptor.[1][2] This can sometimes be a desired step for in-situ generation of the reactive species, but it can also lead to uncontrolled reactions.

  • Intermolecular Cross-linking: In polymerization reactions, the reactive nature of the bis-sulfone initiator can lead to the coupling of polymer chains, resulting in a loss of polymerization control and the formation of high molecular weight species.[1]

  • Side Reactions in Peptide Synthesis: When sulfonyl-based protecting groups are used in peptide synthesis, other side reactions can occur, such as aspartimide formation, transfer of the sulfonyl group between amino acid residues, and guanidinylation of the N-terminus.

Q2: How can I minimize the β-elimination of a sulfonyl group?

A2: Minimizing unwanted β-elimination can be achieved by carefully controlling the reaction conditions:

  • pH Control: For applications like disulfide bridging, conducting the reaction at a neutral or slightly basic pH allows for the controlled in situ generation of the reactive mono-sulfone.[3] For other applications where elimination is undesirable, maintaining a neutral or slightly acidic pH is recommended.

  • Temperature: Lowering the reaction temperature can help to reduce the rate of elimination.

  • Solvent Choice: The polarity of the solvent can influence the rate of elimination. It is advisable to screen different solvents to find the optimal conditions for your specific reaction.

Q3: What is the primary application of bis-sulfone reagents in drug development?

A3: A major application of bis-sulfone reagents is in the site-specific conjugation of therapeutic agents to proteins, particularly antibodies, to form antibody-drug conjugates (ADCs).[4][5] This is achieved through the re-bridging of native disulfide bonds. The process involves the mild reduction of a disulfide bond to yield two free thiol groups, which then react with the bis-sulfone reagent to form a stable three-carbon thioether bridge.[2][4]

Troubleshooting Guides

Issue 1: Intermolecular Cross-linking in Polymerization

Symptom: Gel Permeation Chromatography (GPC) analysis of your polymer shows a high molecular weight shoulder or a bimodal distribution, and you observe a loss of polymerization control.

Cause: This is likely due to an intermolecular side reaction where the bis-sulfone initiator or the growing polymer chains are cross-linking.[1] This is often exacerbated by the ligand-assisted elimination of the bis-sulfone under basic conditions, forming a reactive alkene that can couple with other polymer chains.[1]

Solution:

  • Reduce Monomer Concentration: A primary strategy to disfavor intermolecular reactions is to work under more dilute conditions.[1] By reducing the concentration, the probability of polymer chains reacting with each other is lowered.

Quantitative Data on a Model System:

ParameterCondition 1 (High Concentration)Condition 2 (Dilute)Outcome
Monomer Concentration1 M0.45 MReduced intermolecular side reactions
GPC ResultBimodal distribution, high MW shoulderMonomodal distribution, low dispersityImproved polymerization control

Experimental Protocol: AGET ATRP with a Bis-sulfone Initiator

This protocol is adapted from a study on the synthesis of disulfide-bridging trehalose (B1683222) polymers.[1]

  • Reagent Preparation: Prepare stock solutions of the monomer (e.g., trehalose methacrylate), initiator (bis-sulfone), ligand (e.g., Me6TREN), and reducing agent (e.g., ascorbic acid) in a suitable solvent (e.g., DMF/water mixture).

  • Reaction Setup: In a Schlenk flask, add the monomer and initiator.

  • Deoxygenation: Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Initiation: In a separate vial, mix the ligand and Cu(II)Br2 and add it to the reaction flask. Then, add the deoxygenated reducing agent solution to initiate the polymerization.

  • Monitoring: Monitor the reaction by taking samples at different time points and analyzing them by GPC and NMR.

  • Troubleshooting: If a high molecular weight shoulder is observed, repeat the polymerization at a lower monomer concentration (e.g., 0.45 M instead of 1 M).[1]

Logical Workflow for Troubleshooting Polymerization

G start Start: High MW shoulder in GPC check_conc Is monomer concentration high (e.g., >1 M)? start->check_conc reduce_conc Action: Reduce monomer concentration to ~0.45 M check_conc->reduce_conc Yes fail Failure: Issue persists check_conc->fail No rerun Rerun polymerization reduce_conc->rerun analyze Analyze GPC rerun->analyze monomodal Result: Monomodal GPC trace? analyze->monomodal success Success: Controlled polymerization monomodal->success Yes monomodal->fail No

Caption: Troubleshooting workflow for intermolecular cross-linking.

Issue 2: Inefficient Disulfide Bridging in Bioconjugation

Symptom: Low yield of the desired protein-drug conjugate and the presence of unconjugated protein after the reaction.

Cause: This could be due to incomplete reduction of the disulfide bonds, re-oxidation of the thiols before conjugation, or suboptimal reaction conditions for the bis-sulfone reagent.

Solution:

  • Ensure Complete Reduction: Use a sufficient excess of a reducing agent like DTT or TCEP. It is crucial to remove the reducing agent before adding the bis-sulfone reagent to prevent it from reacting with the reagent.[1]

  • Prevent Re-oxidation: Work with deoxygenated buffers and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation of the free thiols.[6]

  • Optimize Conjugation Conditions: The conjugation reaction with bis-sulfones is typically performed at room temperature for several hours (e.g., 12 hours).[1] The pH should be maintained between neutral and slightly basic to facilitate the reaction.

Experimental Protocol: Disulfide Bridging of an Antibody Fab Fragment

This is a generalized protocol based on published methods.[1]

  • Reduction:

    • Dissolve the Fab fragment in a suitable buffer (e.g., PBS with EDTA).

    • Add an excess of a reducing agent (e.g., DTT).

    • Incubate at 37°C for 1 hour.

  • Purification:

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Immediately add a 10-fold molar excess of the bis-sulfone reagent to the reduced Fab fragment.

    • Incubate at room temperature for 12 hours.

  • Final Purification:

    • Remove the excess bis-sulfone reagent using a suitable chromatography method, such as cation exchange chromatography.

  • Analysis:

    • Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm the quantitative conversion.

Signaling Pathway for Disulfide Re-bridging

G cluster_protein Antibody cluster_reagent Reagent Disulfide_Bond S-S Reduced_Thiols SH   SH Disulfide_Bond->Reduced_Thiols Reduction (DTT/TCEP) Bridged_Disulfide S-Linker-S Reduced_Thiols->Bridged_Disulfide Michael Addition & Elimination Bis-sulfone SO2-R-SO2 Mono-sulfone SO2-R=CH2 (Michael Acceptor) Bis-sulfone->Mono-sulfone Elimination (pH 7-8) Mono-sulfone->Bridged_Disulfide

Caption: Reaction pathway for disulfide re-bridging.

Issue 3: Side Reactions in Peptide Synthesis with Sulfonyl Protecting Groups

While not a direct side reaction of a bis-sulfone functional group, researchers using sulfonyl-based protecting groups (e.g., for arginine) in peptide synthesis may encounter issues.

Symptom A: Aspartimide Formation

  • Cause: Base-catalyzed cyclization of aspartic acid residues, leading to a succinimide (B58015) derivative. This can result in racemization and the formation of β-peptides.

  • Solution:

    • Use Bulky Protecting Groups: Employing sterically bulkier ester protecting groups on the β-carboxyl of aspartic acid can minimize aspartimide formation.[7]

    • Backbone Protection: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent this side reaction.

    • Modified Deprotection: Adding HOBt to the piperidine (B6355638) deprotection solution can suppress this side reaction.

Symptom B: Guanidinylation of N-terminus

  • Cause: Uronium/aminium-based coupling reagents can react with the free N-terminus of the growing peptide chain, forming a guanidine (B92328) group and terminating the synthesis.

  • Solution:

    • Pre-activation: Pre-activate the protected amino acid with the coupling reagent before adding it to the resin-bound peptide. This ensures the coupling reagent is consumed in the desired reaction.

Experimental Workflow for Avoiding Guanidinylation

G cluster_wrong Incorrect Procedure cluster_correct Correct Procedure A Mix Amino Acid, Coupling Reagent, and Resin Together B Guanidinylation of N-terminus A->B C Mix Amino Acid and Coupling Reagent D Pre-activation C->D E Add to Resin D->E F Peptide Bond Formation E->F

Caption: Correct vs. incorrect workflow for amino acid coupling.

References

Technical Support Center: Purification of Bis-sulfone-PEG3-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Bis-sulfone-PEG3-azide conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugates?

The primary challenge in purifying these conjugates, particularly in the context of antibody-drug conjugates (ADCs), is the heterogeneity of the reaction mixture.[1] This mixture can contain:

  • Desired Conjugate: The antibody or protein successfully linked to the this compound.

  • Unreacted Antibody/Protein: Starting material that did not undergo conjugation.

  • Unreacted this compound: Excess linker remaining in the reaction.

  • Aggregates: High molecular weight species formed during the conjugation or purification process.[2]

  • Species with Varying Drug-to-Antibody Ratios (DAR): In the case of ADCs, molecules with different numbers of linkers attached.[2][3][4]

The goal of purification is to isolate the desired conjugate with a specific and uniform DAR, while removing all other impurities.[3]

Q2: What are the recommended purification methods for this compound conjugates?

A multi-step chromatographic approach is typically recommended, combining methods that separate based on different physicochemical properties. The most common techniques are:

  • Hydrophobic Interaction Chromatography (HIC): This is a powerful method for separating ADC species with different drug-to-antibody ratios (DARs).[2][5][6] The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for separation of species with DAR 0 (unconjugated antibody), DAR 2, DAR 4, etc.[5][7]

  • Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight aggregates and to separate the much larger conjugate from smaller molecules like unreacted linker and other low molecular weight impurities.[2][8]

  • Ion Exchange Chromatography (IEX): While less common for DAR separation of bis-sulfone conjugates, IEX can be used to remove process-related impurities or to purify the starting antibody.

Q3: How does the azide (B81097) group on the conjugate affect the purification strategy?

The terminal azide group is intended for subsequent "click chemistry" reactions, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[9] For most standard purification techniques like HIC and SEC, the azide group itself has a minimal impact on the separation, which is primarily driven by the properties of the protein and the conjugated payload. However, it is crucial to use buffers and conditions that do not react with or degrade the azide functionality. For example, avoid buffers containing reducing agents that could potentially reduce the azide.

Q4: My conjugate is stored in a buffer containing sodium azide. Do I need to remove it before purification?

Yes, if your downstream application is sensitive to sodium azide, it should be removed. Sodium azide is toxic to cells and can interfere with certain enzymatic assays.[10][11] Methods for removing sodium azide include dialysis or using a desalting column (a form of SEC).[10][11] A membrane with a pore size cut-off of 10-30 kDa will retain the antibody conjugate while allowing the small sodium azide molecules (MW 65 Da) to pass through.[10][11]

Troubleshooting Guides

Hydrophobic Interaction Chromatography (HIC)
Issue Potential Cause Troubleshooting Steps
Poor Separation of DAR Species Inappropriate salt concentration in the mobile phase.Optimize the salt concentration in the binding and elution buffers. A shallower gradient may be needed to resolve species with similar hydrophobicities.[5]
Incorrect resin choice.Select a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl) for your specific conjugate.[2][6]
Low Recovery The conjugate is too hydrophobic and binds irreversibly to the column.Decrease the salt concentration in the elution buffer or add a less polar organic modifier (e.g., isopropanol) to the elution buffer to facilitate desorption.[2]
Protein precipitation on the column.Ensure the salt concentration in the loading buffer does not cause the conjugate to precipitate. Perform solubility screening before loading onto the column.[5]
Peak Tailing Secondary interactions between the conjugate and the HIC resin.Adjust the pH of the mobile phase or add a non-polar solvent to the mobile phase to minimize these interactions.
Size Exclusion Chromatography (SEC)
Issue Potential Cause Troubleshooting Steps
Presence of Aggregates in the Final Product Inefficient removal by SEC.Ensure the chosen SEC column has the appropriate fractionation range to separate monomers from aggregates. Optimize the flow rate for better resolution.
Aggregation induced by the purification process.Analyze the sample for aggregates before and after each purification step to identify where aggregation is occurring. Adjust buffer conditions (pH, ionic strength) to improve protein stability.[2]
Contamination with Unreacted Linker Inappropriate column choice.Select an SEC column with a low molecular weight cut-off to effectively separate the large conjugate from the small unreacted linker.
Low Yield Non-specific binding to the column matrix.Add an organic modifier like propylene (B89431) glycol or acetonitrile (B52724) to the mobile phase to reduce hydrophobic interactions with the column.[12]

Quantitative Data Summary

The use of site-specific linkers like this compound aims to produce homogeneous ADCs with a defined drug-to-antibody ratio.

Parameter Typical Value Method of Determination Notes
Drug-to-Antibody Ratio (DAR) 4Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)Bis-sulfone linkers react with reduced interchain disulfide bonds, often resulting in a homogeneous DAR of 4.[13]
Purity (Monomer) >95%Size Exclusion Chromatography (SEC)SEC is used to remove aggregates and ensure high monomer purity.[2]
Recovery after HIC 85%UV-Vis SpectroscopyRecovery can be optimized by adjusting mobile phase conditions.[14]
Final Product Aggregates <1-3.5%Size Exclusion Chromatography (SEC)Proper handling and buffer conditions are crucial to minimize aggregation.[2][14]

Experimental Protocols

Protocol 1: Purification of a this compound Antibody Conjugate

This protocol outlines a general two-step chromatographic procedure for purifying an antibody-drug conjugate (ADC) prepared using a this compound linker.

Step 1: Hydrophobic Interaction Chromatography (HIC) for DAR Separation

  • Column: ToyoPearl Phenyl-650S or similar HIC resin.

  • Buffer A (Binding Buffer): 50 mM sodium phosphate, 2 M sodium chloride, pH 7.0.[2]

  • Buffer B (Elution Buffer): 50 mM sodium phosphate, pH 7.0 (potentially with a low concentration of an organic modifier like isopropanol).[2]

  • Sample Preparation: Dilute the crude conjugation reaction mixture 1:1 with Buffer A.[2]

  • Equilibration: Equilibrate the HIC column with at least 3 column volumes of Buffer A.[2]

  • Loading: Load the prepared sample onto the column.

  • Elution: Elute the bound species using a step or linear gradient of Buffer B. Different DAR species will elute at different concentrations of Buffer B (lower hydrophobicity species elute first).

  • Fraction Collection: Collect fractions and analyze by analytical HIC or SDS-PAGE to identify those containing the desired DAR.

Step 2: Size Exclusion Chromatography (SEC) for Aggregate and Impurity Removal

  • Column: TSKgel G3000SWXL or similar SEC column.[8]

  • Mobile Phase: 0.1 M Phosphate-Buffered Saline (PBS), pH 6.7, or another suitable buffer that ensures protein stability.[8]

  • Sample Preparation: Pool and concentrate the fractions from HIC containing the desired conjugate.

  • Equilibration: Equilibrate the SEC column with the mobile phase.

  • Injection: Inject the concentrated sample onto the column.

  • Elution: Elute with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect the fractions corresponding to the monomeric conjugate peak, avoiding the earlier-eluting aggregate peak and later-eluting low molecular weight impurity peaks.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_product Final Product antibody Antibody crude_mixture Crude Reaction Mixture antibody->crude_mixture linker This compound linker->crude_mixture hic Hydrophobic Interaction Chromatography (HIC) crude_mixture->hic DAR Separation sec Size Exclusion Chromatography (SEC) hic->sec Aggregate & Impurity Removal final_product Purified Conjugate (Homogeneous DAR) sec->final_product troubleshooting_hic cluster_separation Poor Separation cluster_recovery Low Recovery start HIC Purification Issue q_gradient Is the salt gradient optimized? start->q_gradient q_binding Is the conjugate binding too strongly? start->q_binding a_gradient Optimize salt gradient (e.g., make it shallower) q_gradient->a_gradient No q_resin Is the resin chemistry appropriate? q_gradient->q_resin Yes a_resin Test resins with different hydrophobicity q_resin->a_resin No a_binding Decrease elution salt concentration or add organic modifier q_binding->a_binding Yes q_precipitation Is the conjugate precipitating? q_binding->q_precipitation No a_precipitation Perform solubility screening before loading q_precipitation->a_precipitation Yes

References

Technical Support Center: Characterization of ADCs Synthesized with Bis-sulfone-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of Antibody-Drug Conjugates (ADCs) synthesized using the Bis-sulfone-PEG3-azide linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound linker in ADC synthesis?

A1: The this compound linker is a bifunctional reagent designed for the site-specific conjugation of a payload to an antibody. It operates through a two-stage process:

  • Disulfide Bridging: The bis-sulfone group reacts with the two free thiols generated from the reduction of a native interchain disulfide bond on the antibody. This re-bridges the disulfide with a stable three-carbon linkage.[1][2][3]

  • Payload Attachment: The terminal azide (B81097) group provides a handle for the subsequent attachment of a payload via "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[][5]

The PEG3 (triethylene glycol) spacer enhances the hydrophilicity of the linker, which can help to mitigate aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic properties of the resulting ADC.[6]

Q2: What are the main advantages of using a bis-sulfone linker over a maleimide-based linker?

A2: Bis-sulfone linkers offer enhanced stability compared to maleimide-based linkers. ADCs constructed with maleimide (B117702) linkers can be susceptible to deconjugation in vivo through a retro-Michael reaction, leading to premature release of the payload.[7] Bis-sulfone linkers form a stable thioether bond, which is more resistant to this type of degradation, resulting in a more stable ADC in circulation.[8][9]

Q3: What is the expected Drug-to-Antibody Ratio (DAR) when using the this compound linker?

A3: Since the bis-sulfone moiety targets the four interchain disulfide bonds of a typical IgG1 antibody, a homogeneous ADC with a DAR of 4 can be achieved if all four disulfides are reduced and successfully bridged.[8][10] However, the final DAR is dependent on the efficiency of both the disulfide reduction and the subsequent conjugation steps. Partial reduction or incomplete conjugation will result in a lower average DAR.

Q4: Can the azide group on the linker be reduced during the disulfide reduction step?

A4: Azide groups are generally stable under the mild reducing conditions used for antibody disulfide bond reduction (e.g., with TCEP or DTT). However, it is crucial to use the appropriate amount of reducing agent and control the reaction conditions to avoid potential side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Drug-to-Antibody Ratio (DAR) 1. Incomplete reduction of antibody disulfide bonds. 2. Inefficient bis-sulfone conjugation. 3. Suboptimal click chemistry reaction conditions. 4. Hydrolysis of the bis-sulfone linker.1. Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time and temperature. Ensure the reducing agent is fresh. 2. Increase the molar excess of the this compound linker. Ensure the pH of the reaction buffer is optimal (typically around neutral to slightly basic). 3. For CuAAC, ensure the freshness and appropriate concentration of the copper catalyst and reducing agent (e.g., sodium ascorbate). For SPAAC, ensure the payload's cyclooctyne (B158145) moiety is stable and reactive. 4. Avoid basic pH conditions (pH > 8) during the bis-sulfone conjugation step, as this can lead to hydrolysis of the reactive monosulfone intermediate.
ADC Aggregation 1. Hydrophobicity of the payload. 2. High DAR. 3. Inappropriate buffer conditions during conjugation or purification.1. The PEG3 spacer is designed to increase hydrophilicity, but for extremely hydrophobic payloads, a longer PEG chain may be necessary. 2. If a high DAR is leading to aggregation, consider targeting fewer disulfide bonds by using a lower concentration of the reducing agent. 3. Screen different buffer formulations (e.g., varying pH and excipients) to improve ADC solubility. Use size exclusion chromatography (SEC) to monitor aggregation during process development.
Heterogeneous ADC Product 1. Partial reduction of disulfide bonds. 2. Incomplete conjugation at all available sites.1. Carefully control the stoichiometry of the reducing agent and reaction time to achieve consistent reduction. 2. Drive the conjugation reaction to completion by using a sufficient molar excess of the linker and optimizing reaction time. Characterize the product mixture using techniques like Hydrophobic Interaction Chromatography (HIC) to resolve different DAR species.[11][12]
Loss of Antibody Binding Affinity 1. Modification of amino acids in the antigen-binding region. 2. Conformational changes in the antibody due to conjugation.1. The disulfide bridging strategy is site-specific to the interchain disulfides and should not directly impact the antigen-binding sites. However, it is essential to confirm that the conjugation process does not indirectly affect these regions. 2. Perform functional assays (e.g., ELISA) to compare the binding affinity of the ADC to the unconjugated antibody.[7]

Quantitative Data Summary

The following tables provide representative data for the characterization of a model ADC (e.g., Trastuzumab-ADC) synthesized with this compound and a hypothetical payload.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC

SamplePeakRetention Time (min)Peak Area (%)DARWeighted DAR
Trastuzumab18.51000\multirow{4}{}{3.8}
\multirow{3}{}{Trastuzumab-ADC}1 (DAR 2)10.252
2 (DAR 4)12.1904
3 (DAR 6)14.556

Table 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

SampleMonomer (%)Aggregate (%)Fragment (%)
Trastuzumab99.50.50.0
Trastuzumab-ADC (DAR 4)98.21.70.1

Table 3: In Vitro Plasma Stability

ADC SampleIncubation Time (days)Average DAR (HIC-HPLC)% Payload Remaining
\multirow{3}{}{Trastuzumab-ADC (Bis-sulfone)}03.80100
33.7899.5
73.7598.7
\multirow{3}{}{Trastuzumab-ADC (Maleimide)}03.75100
33.2386.1
72.8576.0

Experimental Protocols

Protocol 1: Antibody Reduction and Conjugation with this compound
  • Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Disulfide Reduction: Add a freshly prepared solution of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution to a final concentration of 1-2 equivalents per disulfide bond to be reduced. Incubate at 37°C for 1-2 hours.

  • Buffer Exchange: Remove the excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2) using a desalting column.

  • Conjugation: Immediately add a 10-20 fold molar excess of this compound (dissolved in a compatible organic solvent like DMSO) to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10%.

  • Incubation: Gently mix and incubate the reaction at room temperature for 4-12 hours.[7]

  • Purification: Purify the resulting azide-functionalized antibody by size exclusion chromatography to remove unreacted linker.

Protocol 2: Payload Attachment via Click Chemistry (SPAAC)
  • Payload Preparation: Prepare a stock solution of the alkyne-functionalized payload (e.g., DBCO-payload) in an appropriate solvent (e.g., DMSO).

  • Click Reaction: Add a 3-5 fold molar excess of the DBCO-payload to the purified azide-functionalized antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 12-24 hours, protected from light.

  • Final Purification: Purify the final ADC product using size exclusion chromatography to remove excess payload and any aggregates.

Protocol 3: ADC Characterization by HIC-HPLC
  • Mobile Phase A: 2 M Ammonium Sulfate, 100 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0.

  • Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Gradient: Run a linear gradient from 100% A to 100% B over 20 minutes.

  • Detection: Monitor the absorbance at 280 nm.

  • DAR Calculation: Calculate the weighted average DAR from the peak areas of the different drug-loaded species.[13][14]

Visualizations

ADC_Synthesis_Workflow cluster_reduction Step 1: Disulfide Reduction cluster_conjugation Step 2: Bis-sulfone Conjugation cluster_click_chem Step 3: Click Chemistry Ab Antibody (IgG1) Reduced_Ab Reduced Antibody Ab->Reduced_Ab TCEP Azide_Ab Azide-Functionalized Antibody Reduced_Ab->Azide_Ab Linker This compound Linker->Azide_Ab Final_ADC Final ADC Azide_Ab->Final_ADC Payload Alkyne-Payload Payload->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

Troubleshooting_Logic Start Low DAR Observed Check_Reduction Incomplete Disulfide Reduction? Start->Check_Reduction Check_Conjugation Inefficient Bis-sulfone Reaction? Check_Reduction->Check_Conjugation No Solution_Reduction Optimize TCEP concentration and reaction time. Check_Reduction->Solution_Reduction Yes Check_Click Poor Click Chemistry Yield? Check_Conjugation->Check_Click No Solution_Conjugation Increase linker excess and check pH. Check_Conjugation->Solution_Conjugation Yes Solution_Click Verify payload and catalyst quality. Check_Click->Solution_Click Yes Signaling_Pathway_Placeholder ADC ADC Binding to Tumor Cell Receptor Internalization Internalization via Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

References

Technical Support Center: Confirmation of Covalent Bond Formation in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm successful covalent bond formation in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm covalent bond formation in a bioconjugate?

A1: The successful formation of a covalent bond in a bioconjugate can be confirmed using a variety of analytical techniques. The most common methods include Mass Spectrometry (MS), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), UV-Vis Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Each technique provides different types of information, and often a combination of methods is used for comprehensive characterization.

Q2: How does Mass Spectrometry (MS) confirm covalent conjugation?

A2: Mass spectrometry measures the mass-to-charge ratio of ions. In bioconjugation, the formation of a covalent bond results in a predictable increase in the molecular weight of the biomolecule.[1] By comparing the mass of the unconjugated biomolecule with the conjugated product, the mass difference should correspond to the mass of the attached molecule, thus confirming covalent linkage.[1] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for this analysis.[3]

Q3: Can SDS-PAGE be used for anything other than confirming a size shift?

A3: Yes, beyond observing a molecular weight increase as a band shift, SDS-PAGE can provide additional information.[4] It can be used to assess the efficiency of the conjugation reaction by comparing the intensities of the bands corresponding to the conjugated and unconjugated species.[4] Furthermore, running the gel under reducing and non-reducing conditions can help in understanding where the conjugation has occurred, for example, on the heavy or light chains of an antibody.[4][5] Oligonucleotide-specific stains like SYBR Gold can be used to directly visualize the conjugated oligo.[4]

Q4: What is the role of UV-Vis Spectroscopy in bioconjugation analysis?

A4: UV-Vis spectroscopy is a non-destructive technique that can be used to confirm and quantify conjugation, especially when the molecule being attached has a distinct chromophore.[6][7] The absorbance spectrum of the bioconjugate will be a composite of the spectra of the two starting materials.[8] By measuring the absorbance at specific wavelengths characteristic of the biomolecule (e.g., 280 nm for proteins) and the attached molecule, one can confirm the presence of both components in the conjugate and often calculate the degree of labeling (DOL).[9]

Q5: When is FTIR Spectroscopy a suitable method for confirming covalent bond formation?

A5: FTIR spectroscopy is particularly useful for identifying the formation of specific covalent bonds by detecting changes in the vibrational frequencies of functional groups.[10][11] For example, the formation of an amide bond during conjugation will result in the appearance of characteristic amide I and II bands in the IR spectrum.[12] This method is valuable as it provides direct evidence of the new bond formed.[13]

Q6: Can NMR Spectroscopy be used to analyze bioconjugates?

A6: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of bioconjugates.[14][15] It can provide detailed atomic-level information about the site of conjugation and the structure of the resulting molecule.[16][17] Changes in the chemical shifts of specific nuclei upon conjugation can confirm the formation of a covalent bond and provide insights into the local chemical environment.[1]

Troubleshooting Guide

Issue 1: No shift or an unexpected shift observed in SDS-PAGE.

  • Possible Cause: The conjugation reaction may have failed or has a very low yield.[18] The size of the attached molecule might be too small to cause a noticeable shift. The gel percentage may not be optimal for resolving the size difference.

  • Troubleshooting Steps:

    • Verify Reagents and Conditions: Ensure that all reagents are fresh and stored correctly. Double-check the reaction buffer pH and temperature, as these can significantly impact reaction efficiency.[18]

    • Optimize Molar Ratios: Vary the molar ratio of the reactants to drive the reaction to completion.[2]

    • Run Controls: Always run unconjugated controls alongside the reaction mixture.[19]

    • Adjust Gel Conditions: Use a gradient gel or a different percentage of acrylamide (B121943) to improve the resolution of your protein of interest.[4]

    • Use a More Sensitive Method: If the mass change is small, consider using Mass Spectrometry for a more precise measurement.[20]

Issue 2: Mass Spectrometry data shows a complex mixture of products or no conjugated product.

  • Possible Cause: The reaction may be producing a heterogeneous mixture of products with varying degrees of labeling.[21] This is common with reactions targeting functional groups like lysines, which are abundant on protein surfaces.[22] Alternatively, the bioconjugate may be unstable under the MS conditions.

  • Troubleshooting Steps:

    • Refine Reaction Strategy: Consider using site-specific conjugation methods to achieve a more homogeneous product.[18][22]

    • Optimize Purification: Employ purification techniques like size-exclusion chromatography (SEC) or affinity chromatography to isolate the desired conjugate and remove unreacted starting materials.[19]

    • Adjust MS Parameters: Use "soft" ionization techniques like electrospray ionization (ESI) to minimize fragmentation of the bioconjugate.[21]

    • Analyze Subunits: For large proteins like antibodies, consider analyzing the reduced light and heavy chains separately to simplify the mass spectra.[3]

Issue 3: Smearing of bands in SDS-PAGE.

  • Possible Cause: A smear on an SDS-PAGE gel often indicates a polydisperse product, meaning a population of molecules with a wide range of conjugations.[19] This can happen when conjugating to molecules like PEG or DNA which themselves may not be uniform in size.[19] Aggregation of the bioconjugate can also lead to smearing.

  • Troubleshooting Steps:

    • Improve Conjugation Control: Optimize reaction time and stoichiometry to narrow the distribution of the degree of labeling.[19]

    • Purification: Use chromatography techniques to fractionate the reaction mixture and isolate a more homogeneous population of conjugates.[19]

    • Assess Aggregation: Use size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to check for aggregation in your sample.[9]

    • Modify Sample Preparation for PAGE: Ensure complete denaturation and reduction (if applicable) of the sample before loading on the gel.

Experimental Protocols & Data

Mass Spectrometry Analysis

Objective: To determine the precise molecular weight of the bioconjugate and confirm the addition of the payload.

Methodology:

  • Sample Preparation:

    • Desalt the bioconjugate sample using a suitable method (e.g., zip-tip, dialysis, or size-exclusion chromatography) to remove interfering salts and small molecules.

    • Dilute the sample to an appropriate concentration (typically 0.1-1 mg/mL) in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Instrumentation:

    • Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high-resolution mass analysis.

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Deconvolute the raw data to obtain the zero-charge mass spectrum.

    • Compare the mass of the unconjugated biomolecule with the bioconjugate. The mass difference should correspond to the mass of the conjugated molecule(s).

Expected Quantitative Data:

SampleExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)Interpretation
Unconjugated Antibody150,000150,005--
Antibody-Drug Conjugate (1 drug)151,200151,2081,203Successful conjugation of one drug molecule (MW ~1200 Da)
Antibody-Drug Conjugate (2 drugs)152,400152,4152,410Successful conjugation of two drug molecules
SDS-PAGE Analysis

Objective: To visually confirm an increase in molecular weight upon conjugation.

Methodology:

  • Sample Preparation:

    • Prepare samples of the unconjugated biomolecule, the bioconjugate, and a molecular weight marker.

    • For each sample, mix with an appropriate loading buffer (e.g., Laemmli buffer). For reducing conditions, add a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol and heat at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the proteins of interest.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive fluorescent stain.

    • Destain the gel and visualize the protein bands using an appropriate imaging system.

Workflow Diagram:

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_visualization Visualization Unconjugated Unconjugated Control Load Load Samples onto Gel Unconjugated->Load Conjugate Bioconjugate Sample Conjugate->Load Marker MW Marker Marker->Load Run Run Gel Load->Run Stain Stain Gel Run->Stain Destain Destain Gel Stain->Destain Image Image Gel Destain->Image

Caption: Workflow for SDS-PAGE analysis of bioconjugates.

UV-Vis Spectroscopy

Objective: To confirm the presence of both the biomolecule and the conjugated molecule and to determine the Degree of Labeling (DOL).

Methodology:

  • Sample Preparation:

    • Prepare solutions of the unconjugated biomolecule and the bioconjugate of known concentrations in a suitable buffer.

  • Data Acquisition:

    • Measure the absorbance spectra of the samples using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 220-700 nm).

  • Data Analysis:

    • Record the absorbance values at the wavelength of maximum absorbance for the biomolecule (e.g., A280 for protein) and the conjugated molecule (A_payload).

    • Calculate the concentration of the protein and the payload using their respective extinction coefficients.

    • The Degree of Labeling (DOL) can be calculated using the formula: DOL = (Concentration of Payload) / (Concentration of Protein).

Logical Diagram for Confirmation:

UV_Vis_Logic Start Measure UV-Vis Spectrum of Bioconjugate Abs_Protein Absorbance peak at ~280 nm? Start->Abs_Protein Abs_Payload Absorbance peak of payload present? Abs_Protein->Abs_Payload Yes Not_Confirmed Conjugation Not Confirmed Abs_Protein->Not_Confirmed No Confirmed Conjugation Confirmed Abs_Payload->Confirmed Yes Abs_Payload->Not_Confirmed No

Caption: Decision tree for confirming bioconjugation using UV-Vis spectroscopy.

References

Technical Support Center: Site-Specific Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during site-specific antibody conjugation experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your site-specific antibody conjugation workflow.

Problem 1: Low or No Signal from the Conjugated Antibody

Possible Cause: Low conjugation efficiency or loss of antibody during the procedure.

Troubleshooting Steps:

  • Verify Antibody Purity and Concentration:

    • Recommendation: It is recommended to use an antibody with a purity of greater than 95%. The presence of other proteins, such as BSA, can compete with your target antibody for the label, reducing conjugation efficiency.[1]

    • Protocol: Use an antibody concentration and clean-up kit to remove interfering additives and concentrate your antibody if the starting concentration is below 0.5 mg/mL. Be aware that this may also concentrate other large proteins present in the buffer.

  • Optimize Reaction Conditions:

    • Molar Ratio: Ensure the optimal molar ratio of the label to the antibody. A 10:1 to 20:1 molar ratio of dye to protein is a common starting point for optimization.[2][3]

    • pH: Maintain the reaction pH between 6.5 and 7.5 for thiol-maleimide chemistry to prevent side reactions with amines.[4] For NHS-ester chemistry, a pH of 7.2-7.4 is often used.[3]

    • Incubation Time and Temperature: Follow the recommended incubation times and temperatures for your specific conjugation chemistry. For example, maleimide-thiol reactions can be incubated for 2 hours at room temperature or overnight at 2-8°C.[2]

  • Check for Reagent Integrity:

    • Storage: Ensure that conjugation reagents have been stored correctly. For instance, some reagents are sensitive to moisture and should be stored at -20°C.[2]

    • Reagent Preparation: Prepare stock solutions of reactive dyes in anhydrous DMSO or DMF and use them within a month when stored at -20°C.[2]

  • Evaluate the Purification Step:

    • Method: Use an appropriate purification method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unconjugated labels without losing the conjugated antibody.[]

    • Filter Integrity: When using filtration units, ensure there are no holes in the filter that could lead to loss of the antibody.[6]

Problem 2: High Heterogeneity in the Final Conjugate

Possible Cause: Inconsistent drug-to-antibody ratio (DAR) and multiple conjugation sites. While site-specific conjugation aims to reduce heterogeneity, process-related variations can still occur.[7][8]

Troubleshooting Steps:

  • Refine Conjugation Strategy:

    • Site-Specific vs. Random: While you are using a site-specific method, residual heterogeneity can arise. Compare your results with those expected from truly random methods like lysine (B10760008) conjugation, which can result in a wide range of DARs (0-8).[8][9]

    • Engineered Cysteines: The microenvironment of an engineered cysteine can affect the stability of the conjugate.[10] Consider if the chosen site is optimal.

  • Control Reaction Stoichiometry:

    • Molar Ratios: Precisely control the molar ratio of the linker-payload to the antibody to achieve a more defined DAR.

  • Optimize Reduction and Oxidation Steps (for Cysteine Conjugation):

    • Selective Reduction: Use a mild reducing agent like TCEP or DTT to selectively reduce interchain disulfide bonds while keeping intrachain bonds intact.[11]

    • Time-Course Studies: Perform time-course studies of the reduction, oxidation, and quenching steps to understand and minimize the generation of heterogeneous species like unconjugated antibody or half-ADCs.[8][12]

  • Characterize the Product Thoroughly:

    • Analytical Techniques: Employ a suite of analytical methods to characterize the heterogeneity. Hydrophobic Interaction Chromatography (HIC) is the gold standard for DAR analysis, while techniques like mass spectrometry (MS) and capillary electrophoresis (CE-SDS) provide detailed information on different species.[7][8][13][14]

Problem 3: Antibody Aggregation After Conjugation

Possible Cause: Increased hydrophobicity of the antibody-drug conjugate (ADC), especially with hydrophobic payloads.[7][15]

Troubleshooting Steps:

  • Optimize the Drug-to-Antibody Ratio (DAR):

    • Lower DAR: A high DAR can increase the propensity for aggregation.[16] Experiment with a lower molar excess of the linker-payload during conjugation.

  • Modify the Linker:

    • Hydrophilic Linkers: Incorporate hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to mitigate aggregation.

  • Adjust Buffer Conditions:

    • Excipients: Include excipients in the formulation that are known to reduce protein aggregation.

    • pH and Ionic Strength: Optimize the pH and ionic strength of the storage buffer to maintain the stability of the ADC.

  • Purification Strategy:

    • Size Exclusion Chromatography (SEC): Use SEC to remove aggregates from the final product.[17][18]

Frequently Asked Questions (FAQs)

General Conjugation

Q1: What are the key differences between random and site-specific antibody conjugation?

A1: Random conjugation, such as targeting lysine residues, results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[11][19] Site-specific conjugation methods, which target engineered cysteines, unnatural amino acids, or glycans, produce more homogeneous ADCs with a defined DAR, leading to improved pharmacokinetics and a better therapeutic window.[19]

Q2: How do I choose the best conjugation chemistry for my experiment?

A2: The choice depends on your specific antibody, the payload, and the desired characteristics of the final conjugate.

  • Thiol-Maleimide Chemistry: Commonly used for cysteine conjugation, but the resulting linkage can be unstable.[11][20]

  • Enzymatic Conjugation: Offers high site-specificity but may require antibody engineering and additional purification steps.[21]

  • Click Chemistry: Provides high efficiency and bioorthogonality but may require the introduction of unnatural amino acids or the use of catalysts that could be problematic for biological systems.[8]

Q3: What buffer additives should I avoid during conjugation?

A3: Avoid buffers containing primary amines (e.g., Tris) when using NHS-ester chemistry, as they will compete with the antibody for the label.[1] Similarly, avoid thiol-containing reagents (e.g., DTT) in the final conjugation step of maleimide (B117702) chemistry unless they are part of a controlled reduction step. Sodium azide (B81097) should be avoided with HRP conjugates as it inhibits the enzyme.

Characterization and Analysis

Q4: How can I determine the Drug-to-Antibody Ratio (DAR) of my ADC?

A4: Several methods can be used to determine the DAR:

  • UV/Vis Spectroscopy: A quick method to estimate the average DAR, but it does not provide information on the distribution of different species.[][23][24]

  • Hydrophobic Interaction Chromatography (HIC): The most widely used method for detailed DAR analysis and evaluation of the drug load distribution.[13][14][]

  • Mass Spectrometry (MS): Provides accurate mass measurements of the intact ADC and its fragments, allowing for detailed characterization of the DAR distribution.[][23]

Q5: What is the importance of analyzing ADC stability in plasma?

A5: Plasma stability is a critical parameter as it determines the potential for premature drug release, which can lead to off-target toxicity and reduced efficacy.[25] Linker chemistry and the conjugation site significantly influence plasma stability.[25]

Q6: How do I perform an in vitro plasma stability assay?

A6: A typical protocol involves incubating the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C.[25][26] At various time points, samples are taken, and the amount of total and conjugated antibody is measured, often by ELISA or LC-MS, to determine the extent of drug loss.[25][27][28]

Data Presentation

Table 1: Comparison of Common Site-Specific Conjugation Methods
Conjugation MethodTarget Residue/SiteKey AdvantagesKey Challenges
Engineered Cysteines Introduced CysteineHigh homogeneity, defined DAR.[19]Requires antibody engineering; potential for disulfide scrambling.
Enzymatic Conjugation Specific peptide tags or glycansHigh site-specificity, mild reaction conditions.[19][21]Requires specific enzymes and potential antibody engineering; can be complex to scale up.[21]
Unnatural Amino Acids Incorporated non-natural amino acidPrecise control over conjugation site; bioorthogonal chemistry.[11]Requires specialized cell expression systems; can have lower expression yields.[10]
Glycan Remodeling Fc-glycansConjugation away from the antigen-binding site; homogeneous product.[19]Heterogeneity of native glycans can be a challenge.[28]
Table 2: Quantitative Analysis of ADC Aggregation in Different Plasma Matrices

Data represents the median levels of high molecular weight species (HMWS) after 6 days of incubation.

Plasma SourceMedian % HMWS
Rat25.3%[26][29]
Mouse26.0%[26][29]
Monkey20.3%[26][29]
Human24.2%[26][29]
Buffer (Control)2.3%[26][29]

Experimental Protocols

Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy

Principle: This method relies on the different absorbance maxima of the antibody (typically 280 nm) and the payload to calculate their respective concentrations using the Beer-Lambert law.[23][24]

Materials:

  • ADC sample

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Determine the extinction coefficients of the antibody and the free drug at 280 nm and the wavelength of maximum absorbance for the drug (λmax).

  • Measure the absorbance of the ADC sample at 280 nm and λmax.

  • Calculate the concentration of the antibody and the drug using the following equations:

    • A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

    • Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)

  • Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody.

Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.[13][14]

Materials:

  • HPLC system

  • HIC column

  • Mobile Phase A: High salt concentration (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)[30]

  • Mobile Phase B: Low salt concentration (e.g., 25 mM Sodium Phosphate, pH 7.0)[30]

Procedure:

  • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

  • Inject the ADC sample.

  • Elute the bound ADC species using a decreasing salt gradient (increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the percentage of each species from the peak areas.

  • Calculate the weighted average DAR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization antibody Antibody Preparation (Purity >95%) reduction Reduction (for Cys Conjugation) antibody->reduction If applicable payload Linker-Payload Synthesis conjugation Conjugation Reaction (Optimized pH, Molar Ratio) payload->conjugation reduction->conjugation quenching Quenching conjugation->quenching purification Purification (SEC or HIC) quenching->purification dar_analysis DAR Analysis (HIC, MS) purification->dar_analysis stability Stability Assay (Plasma Incubation) purification->stability aggregation Aggregation Analysis (SEC) purification->aggregation

Caption: General workflow for site-specific antibody conjugation.

troubleshooting_logic cluster_yield Low Yield/No Signal cluster_heterogeneity High Heterogeneity cluster_aggregation Aggregation start Problem Encountered check_purity Check Antibody Purity & Concentration start->check_purity Low Yield refine_strategy Refine Conjugation Strategy start->refine_strategy Heterogeneity optimize_dar Optimize DAR start->optimize_dar Aggregation optimize_reaction Optimize Reaction Conditions (pH, Ratio) check_purity->optimize_reaction check_reagents Check Reagent Integrity optimize_reaction->check_reagents control_stoichiometry Control Stoichiometry refine_strategy->control_stoichiometry optimize_redox Optimize Reduction/ Oxidation Steps control_stoichiometry->optimize_redox modify_linker Modify Linker optimize_dar->modify_linker adjust_buffer Adjust Buffer Conditions modify_linker->adjust_buffer

Caption: Troubleshooting logic for common conjugation issues.

dar_analysis_methods title DAR Analysis Techniques uv_vis UV/Vis Spectroscopy title->uv_vis hic Hydrophobic Interaction Chromatography (HIC) title->hic ms Mass Spectrometry (MS) title->ms uv_vis_desc Provides average DAR. Quick and simple. uv_vis->uv_vis_desc hic_desc Determines DAR distribution. Gold standard for routine analysis. hic->hic_desc ms_desc Provides detailed characterization of all species and accurate mass. ms->ms_desc

References

Technical Support Center: Optimizing Thiol-Reactive Chemistries Beyond Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing thiol-maleimide alternative reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common alternative thiol-reactive chemistries.

This guide focuses on two primary alternatives to traditional thiol-maleimide chemistry: Thiol-Ene Reactions and Thiol-Yne Reactions . These "click" chemistries offer robust and versatile platforms for bioconjugation, polymer synthesis, and materials science, often providing more stable linkages than traditional maleimide-based conjugates.[1][2]

I. Thiol-Ene Reactions

Thiol-ene reactions involve the addition of a thiol across a double bond ('ene'). This reaction can proceed via two main pathways: a free-radical addition or a nucleophilic Michael addition. The choice of mechanism is primarily dictated by the electronic nature of the 'ene' substrate.[3]

Frequently Asked Questions (FAQs) about Thiol-Ene Reactions

Q1: What are the key differences between radical-initiated and base-initiated thiol-ene reactions?

The primary distinction lies in the reaction mechanism and the suitable substrates. Radical-initiated reactions are versatile and can be used with a wide range of alkenes, including electron-rich and unactivated ones.[3] In contrast, base-initiated thiol-Michael additions are specific to electron-deficient alkenes like acrylates and vinyl sulfones.[3][4]

Q2: What are the common initiators for radical thiol-ene reactions?

Common initiators include:

  • Photoinitiators: These are preferred for their ability to trigger reactions at room temperature with spatial and temporal control.[5] Type I photoinitiators like DPAP (2,2-dimethoxy-2-phenylacetophenone) and Irgacure 2959 are generally more efficient than Type II initiators.[6]

  • Thermal Initiators: AIBN (2,2'-azobis(2-methyl-propionitrile)) is a common choice but requires elevated temperatures (e.g., 80°C), which might not be suitable for all substrates.[7]

Q3: What catalysts are used for thiol-Michael additions?

Weak bases are typically used to catalyze thiol-Michael additions. These include:

  • Amines: Primary and tertiary amines are effective, though reactions may require several hours to reach completion.[8][9]

  • Phosphines: Nucleophilic phosphines like DMPP (dimethylphenylphosphine) and TCEP (tris-(2-carboxyethyl)phosphine) can catalyze the reaction much faster, often achieving complete conversion in minutes.[9][10]

Q4: What are common side reactions in thiol-ene chemistry?

The most common side reaction is the homopolymerization of the alkene, especially with highly reactive alkenes like acrylates.[8] In radical reactions, disulfide formation via the coupling of two thiyl radicals can also occur, though this is often reversible.[11]

Troubleshooting Guide for Thiol-Ene Reactions

Problem: Low or no product yield.

Possible CauseSuggested Solution
Ineffective Initiation/Catalysis For radical reactions, use a fresh batch of initiator and ensure the light source has the correct wavelength and intensity. For base-catalyzed reactions, use a fresh catalyst and ensure no acidic impurities are present.[11]
Presence of Inhibitors Oxygen can inhibit radical reactions. Degas the reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar).[11]
Incorrect Stoichiometry An excess of the alkene can lead to its homopolymerization. Try using a slight excess of the thiol to drive the reaction to completion.[11]
Low Temperature For thermally initiated reactions, a moderate increase in temperature can significantly increase the reaction rate.[11]
Sub-optimal Solvent For Michael additions, switching to a more polar aprotic solvent like DMF or DMSO can accelerate the reaction.[12]

Problem: Formation of significant side products.

Possible CauseSuggested Solution
Alkene Homopolymerization Reduce the concentration of the radical initiator or use a less reactive alkene if possible. A slight excess of the thiol can also help minimize this.
Disulfide Formation Rigorously deoxygenate all solvents and reactants. Running the reaction under an inert atmosphere is crucial for radical-based methods.[11]
Quantitative Data Summary: Thiol-Ene Reactions
ParameterRadical-Initiated Thiol-EneBase-Initiated Thiol-Michael
"Ene" Substrate Electron-rich & unactivated alkenesElectron-deficient alkenes
Initiator/Catalyst Photoinitiators (e.g., DPAP), Thermal initiators (e.g., AIBN)Amines, Phosphines (e.g., DMPP)
Typical Reaction Time Seconds to minutes (photo-initiated)Minutes to hours
Oxygen Sensitivity Sensitive, requires inert atmosphereGenerally insensitive
Typical Yield >95%[6]>90%[1]
Experimental Protocols for Thiol-Ene Reactions

This protocol provides a general procedure for conjugating a thiol-containing biomolecule to an alkene-functionalized molecule.

Materials:

  • Thiol-containing biomolecule (e.g., cysteine-containing peptide)

  • Alkene-functionalized molecule

  • Photoinitiator (e.g., DPAP or Irgacure 2959)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Solvent for photoinitiator (e.g., DMSO or DMF)

  • UV lamp (365 nm)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the thiol-containing biomolecule in the degassed reaction buffer.

    • Dissolve the alkene-functionalized molecule in the reaction buffer.

    • Prepare a stock solution of the photoinitiator in DMSO or DMF.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the thiol and alkene solutions at the desired molar ratio (e.g., 1:1 to 1:5 thiol:alkene).

    • Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol%.

  • Photo-initiation:

    • Irradiate the mixture with a 365 nm UV lamp for 5-60 minutes. The optimal time should be determined empirically.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted starting materials and the photoinitiator.

This protocol outlines the steps for conjugating a thiol to an electron-deficient alkene using a base catalyst.

Materials:

  • Thiol-containing molecule

  • Electron-deficient alkene (e.g., acrylate, vinyl sulfone)

  • Base catalyst (e.g., triethylamine (B128534) or DMPP)

  • Anhydrous, aprotic solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup:

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the electron-deficient alkene and the solvent.

    • Add the thiol to the stirred solution. A slight excess of the thiol (1.1 to 1.2 equivalents) is often used.

  • Initiation:

    • Add the base catalyst (e.g., 5-10 mol% of an amine or 1-2 mol% of a phosphine) dropwise to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature. The reaction time will vary depending on the catalyst and substrates (minutes for phosphine (B1218219) catalysts, hours for amine catalysts).

    • Monitor the reaction progress by TLC or NMR.

  • Work-up and Purification:

    • Upon completion, quench the reaction (e.g., with a dilute acid wash if an amine catalyst was used).

    • Remove the solvent and purify the product by column chromatography or other suitable methods.

Diagrams for Thiol-Ene Reactions

Thiol_Ene_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Thiol Solution Prepare Thiol Solution Combine Reactants Combine Reactants Prepare Thiol Solution->Combine Reactants Prepare Alkene Solution Prepare Alkene Solution Prepare Alkene Solution->Combine Reactants Prepare Initiator/Catalyst Prepare Initiator/Catalyst Prepare Initiator/Catalyst->Combine Reactants Initiate Reaction Initiate Reaction Combine Reactants->Initiate Reaction Purify Conjugate Purify Conjugate Initiate Reaction->Purify Conjugate Analyze Product Analyze Product Purify Conjugate->Analyze Product

General experimental workflow for thiol-ene reactions.

Thiol_Ene_Troubleshooting Low Yield Low Yield Ineffective Initiation Ineffective Initiation Low Yield->Ineffective Initiation Inhibitors Present Inhibitors Present Low Yield->Inhibitors Present Incorrect Stoichiometry Incorrect Stoichiometry Low Yield->Incorrect Stoichiometry Use Fresh Reagents Use Fresh Reagents Ineffective Initiation->Use Fresh Reagents Degas Solvents Degas Solvents Inhibitors Present->Degas Solvents Optimize Ratio Optimize Ratio Incorrect Stoichiometry->Optimize Ratio

Troubleshooting logic for low yield in thiol-ene reactions.

II. Thiol-Yne Reactions

The thiol-yne reaction involves the addition of a thiol to an alkyne. A key feature of this reaction is that each alkyne can potentially react with two thiol molecules, leading to either a mono-adduct (a vinyl sulfide) or a di-adduct (a dithioether).[13]

Frequently Asked Questions (FAQs) about Thiol-Yne Reactions

Q1: How can I control the selectivity between mono- and di-addition in thiol-yne reactions?

Selectivity can be controlled by:

  • Stoichiometry: Using an excess of the alkyne will favor the mono-adduct, while an excess of the thiol will promote di-addition.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-adduct.[11]

  • Catalyst/Initiator Choice: Certain catalysts can favor one product over the other. For example, some photoredox catalysts can be tuned to selectively produce the mono-adduct.[14]

Q2: What are the common side reactions in thiol-yne chemistry?

Similar to thiol-ene reactions, disulfide formation from the oxidation of the thiol starting material is a common side reaction.[11] Also, a mixture of E/Z isomers of the vinyl sulfide (B99878) product can be formed.[11]

Q3: How does the solvent affect the stereoselectivity (E/Z ratio) of the vinyl sulfide product?

The polarity of the solvent can significantly influence the E/Z ratio of the mono-adduct. Experimentation with different solvents may be necessary to optimize for a specific isomer.

Troubleshooting Guide for Thiol-Yne Reactions

Problem: Low or no product yield.

Possible CauseSuggested Solution
Inefficient Initiation For radical-initiated reactions, check the freshness and concentration of your initiator. For base-catalyzed reactions, consider using a stronger base.[11]
Steric Hindrance If substrates are sterically bulky, increasing the reaction temperature or using a less viscous solvent may improve yields.[11]

Problem: Formation of significant di-addition product when mono-addition is desired.

Possible CauseSuggested Solution
Excess Thiol Carefully control the stoichiometry, using an excess of the alkyne.
Prolonged Reaction Time Monitor the reaction closely and stop it once the desired mono-adduct is formed.
Quantitative Data Summary: Thiol-Yne vs. Thiol-Ene
FeatureThiol-Ene ReactionThiol-Yne Reaction
Functional Group Reactivity One thiol per 'ene'Up to two thiols per 'yne'
Product Structure ThioetherVinyl sulfide (mono-adduct) or Dithioether (di-adduct)
Reaction Kinetics Generally very fastRate of first addition is typically faster than the second
Control of Functionality Simpler product outcomeAllows for introduction of higher functionality
Experimental Protocol for Thiol-Yne Bioconjugation

This protocol provides a general method for the photo-initiated conjugation of a thiol-containing molecule to an alkyne-functionalized substrate.

Materials:

  • Thiol-containing molecule

  • Alkyne-functionalized molecule

  • Photoinitiator (e.g., Irgacure 651)

  • Suitable solvent (e.g., DMF, THF)

  • UV lamp (365 nm)

Procedure:

  • Prepare Solutions:

    • Dissolve the alkyne-functionalized molecule and the thiol-containing molecule in the chosen solvent. The molar ratio will depend on whether mono- or di-addition is desired.

    • Dissolve the photoinitiator in the same solvent.

  • Reaction Setup:

    • Combine the reactant solutions in a quartz reaction vessel.

    • Add the photoinitiator solution.

  • Photo-initiation:

    • Irradiate the reaction mixture with a 365 nm UV lamp. Reaction times can vary from minutes to hours depending on the substrates and desired product.

  • Purification:

    • Remove the solvent and purify the product using column chromatography or another appropriate method.

Diagrams for Thiol-Yne Reactions

Thiol_Yne_Selectivity Thiol + Alkyne Thiol + Alkyne Mono-adduct Mono-adduct Thiol + Alkyne->Mono-adduct 1st Addition Di-adduct Di-adduct Mono-adduct->Di-adduct 2nd Addition (with excess thiol)

Selectivity in thiol-yne reactions.

Thiol_Yne_Troubleshooting_Side_Products Side Products Side Products Di-addition Di-addition Side Products->Di-addition Disulfide Disulfide Side Products->Disulfide E/Z Isomers E/Z Isomers Side Products->E/Z Isomers Control Stoichiometry Control Stoichiometry Di-addition->Control Stoichiometry Inert Atmosphere Inert Atmosphere Disulfide->Inert Atmosphere Optimize Solvent Optimize Solvent E/Z Isomers->Optimize Solvent

Troubleshooting common side products in thiol-yne reactions.

References

Technical Support Center: Overcoming Steric Hindrance in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it impact bioconjugation reactions?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction.[1][2] In bioconjugation, this occurs when the bulky nature of biomolecules (e.g., antibodies, proteins) and/or the molecules being attached to them physically prevents the reactive sites from coming into close enough proximity for the reaction to occur efficiently.[3] This can lead to low conjugation yields, or in some cases, complete failure of the reaction.[3][4] The degree of steric hindrance is influenced by the size and structure of the molecules, the length and flexibility of the linker, and the specific site of conjugation.[3][5]

Q2: I'm observing low or no conjugation efficiency. Could steric hindrance be the cause?

A: Yes, low or no conjugation is a primary symptom of significant steric hindrance.[3] If the reactive groups on your biomolecule and payload are buried within the molecular structure or are surrounded by bulky chemical groups, their ability to interact will be limited.[4] Other factors can also lead to low yields, such as reagent instability, suboptimal reaction conditions (pH, temperature, time), or protein precipitation.[3]

Q3: How does the choice of conjugation site affect steric hindrance?

A: The conjugation site plays a critical role.[5][6] Reactive groups located in sterically crowded regions of a protein, such as within deep pockets or near large domains, will be less accessible.[4] For instance, the N-terminal cysteine may exhibit higher steric hindrance compared to other accessible cysteine residues.[7] Site-specific conjugation methods, such as introducing unnatural amino acids or utilizing enzymatic conjugation, can help target more accessible regions of a biomolecule, thereby reducing steric hindrance.[4][7]

Q4: Can the length and composition of a linker molecule mitigate steric hindrance?

A: Absolutely. The linker connects the biomolecule and the molecule of interest and its properties are crucial.

  • Length: A longer linker can create more distance between the two molecules, reducing the spatial interference between them and allowing the reactive groups to interact more freely.[5][8] For example, increasing linker length can reduce steric hindrance when conjugating a large protein.[8]

  • Flexibility: Flexible linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, provide a greater range of motion, which can help overcome steric barriers.[3][9]

  • Hydrophilicity: Hydrophilic linkers can improve the solubility of the final conjugate and prevent aggregation, which can indirectly be caused by steric factors.[3]

Q5: Are there specific types of bioconjugation reactions that are more susceptible to steric hindrance?

A: While steric hindrance can be a factor in any bioconjugation reaction, it can be particularly problematic in reactions involving large, complex molecules like antibody-drug conjugates (ADCs) or when attaching molecules to densely packed surfaces.[5][10] For example, in copper-free click chemistry involving DBCO and azide (B81097) moieties, the size of the molecules being conjugated is a significant factor contributing to steric hindrance.[3]

Troubleshooting Guides

Issue: Low Bioconjugation Yield

If you are experiencing lower than expected yields in your bioconjugation reaction, steric hindrance may be a key factor. Follow these troubleshooting steps:

G

  • Modify the Linker:

    • Increase Linker Length: Experiment with linkers of varying lengths. A longer spacer can alleviate steric clashes.[5][8]

    • Incorporate Flexible Linkers: Utilize linkers with flexible chains, such as PEG, to allow for better conformational freedom.[3][9]

  • Change the Conjugation Site:

    • Site-Specific Mutagenesis: If possible, introduce a reactive handle (e.g., a cysteine residue) at a more sterically accessible location on the protein surface through genetic engineering.[7]

    • Enzymatic Conjugation: Employ enzymes like transglutaminases or sortases that can target specific and often more accessible amino acid sequences.[7]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature (e.g., up to 37°C) can sometimes provide enough energy to overcome steric barriers, though protein stability must be considered.[3]

    • Reaction Time: Extending the incubation period may allow for successful conjugation even if the reaction rate is slowed by steric hindrance.[3]

    • pH and Solvent: Modifying the pH or solvent composition can sometimes induce conformational changes in the biomolecule that expose the reactive site.[4]

  • Consider Alternative Chemistries:

    • If one type of conjugation chemistry is failing, an alternative approach might be less susceptible to the specific steric environment of your molecules.

Issue: Conjugate Instability or Aggregation

Steric hindrance can sometimes lead to the formation of unstable conjugates or cause them to aggregate.

G

  • Incorporate Solubilizing Linkers: The use of hydrophilic linkers, such as PEG, can improve the overall solubility of the bioconjugate and prevent aggregation.[3]

  • Control Stoichiometry: A high ratio of conjugated molecules can increase steric bulk and lead to instability. Optimizing the stoichiometry is crucial.

  • Buffer Optimization: The use of specific stabilizers or adjusting the buffer composition (e.g., using 50% glycerol (B35011) for storage at -20°C) can enhance the stability of the final product.[4]

Data Summary

Table 1: Impact of Linker Length on Steric Hindrance
Protein SizeLinker Length (nm)Observation on Steric HindranceOutcome
Large (140 kDa)Short (0.25)Significant steric hindrance observed.Reduced binding and shorter serum half-life.
Large (140 kDa)Long (4.8)Steric hindrance is reduced.[8]Improved binding and longer serum half-life.[8]
Small (28 kDa)Short (0.25)No substantial steric hindrance.[8]Effective half-life extension.[8]
Small (28 kDa)Long (4.8)No significant change in steric hindrance.Effective half-life extension.

Data adapted from studies on fatty acid-conjugated proteins.[8]

Table 2: General Reaction Condition Optimization
ParameterTypical RangeRationale for Overcoming Steric Hindrance
Temperature 4°C to 37°CHigher temperatures can increase molecular motion and reaction efficiency.[3]
pH 7.0 to 9.0Can alter protein conformation to expose reactive sites.[3]
Reaction Time 2 to 24 hoursLonger incubation can improve yields for sterically hindered reactions.[3]
Reagent Molar Ratio 1.5 - 3 equivalentsA higher concentration of the smaller molecule can increase the probability of a successful reaction.[3]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Linker Length

This protocol outlines a general workflow for testing the effect of different linker lengths on conjugation efficiency.

G

  • Reagent Preparation:

    • Obtain or synthesize the molecule to be conjugated with several different linker lengths (e.g., short, medium, and long PEG linkers).

    • Prepare the biomolecule in a suitable, non-reactive buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Avoid buffers containing primary amines like Tris if your conjugation targets lysines.

  • Conjugation Reaction:

    • Set up parallel reactions for each linker length.

    • To a solution of the biomolecule, add the linker-modified molecule at a defined molar excess.

    • Incubate the reactions under identical conditions (e.g., room temperature for 4 hours).

  • Purification:

    • Remove excess, unreacted molecules using a suitable method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

  • Characterization and Analysis:

    • Determine the conjugation efficiency and drug-to-antibody ratio (DAR) for each reaction using techniques like UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

    • Compare the yields obtained with the different linker lengths to identify the optimal choice for your system.

Protocol 2: Site-Specific Conjugation via Cysteine Mutation

This protocol describes the introduction of a cysteine residue at a specific, accessible site for targeted conjugation.

  • Site Selection and Mutagenesis:

    • Analyze the 3D structure of the protein to identify a sterically accessible surface location for introducing a new cysteine residue.

    • Perform site-directed mutagenesis to replace the native amino acid at the chosen position with a cysteine.

    • Express and purify the mutant protein.

  • Reduction of Disulfide Bonds (if necessary):

    • If the introduced cysteine forms an unwanted disulfide bond, treat the protein with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Remove the reducing agent immediately before conjugation.

  • Thiol-Specific Conjugation:

    • React the purified, reduced protein with a thiol-reactive molecule (e.g., a maleimide-functionalized payload).

    • Incubate the reaction, typically at pH 6.5-7.5, to ensure specific reaction with the cysteine thiol.

  • Purification and Characterization:

    • Purify the conjugate to remove unreacted payload and any remaining un-conjugated protein.

    • Confirm site-specific conjugation and purity using mass spectrometry and SDS-PAGE.

References

Technical Support Center: Long-term Stability of Bis-sulfone-PEG3-azide Linked Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of bioconjugates linked with Bis-sulfone-PEG3-azide.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the thioether bond formed by the bis-sulfone linker?

A1: The thioether bonds formed by the reaction of a bis-sulfone linker with reduced disulfide bridges are known to be highly stable.[1] Unlike maleimide-based linkages which can be susceptible to retro-Michael addition and subsequent thiol exchange in biological environments, the thioether linkage created by bis-sulfone reagents is covalent and not readily reversible under physiological conditions. This results in conjugates with enhanced stability.

Q2: How stable is the azide (B81097) functional group on the linker under typical experimental and physiological conditions?

A2: The azide group is exceptionally stable under a wide range of conditions, including those found in biological systems. It is considered a bioorthogonal functional group, meaning it does not typically react with biological molecules such as amino acids, thiols, or carboxylates. Its stability makes it well-suited for subsequent conjugation reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Q3: What is the expected long-term stability of the entire this compound linked conjugate?

A3: While specific long-term stability data for conjugates linked with the precise this compound linker is not extensively published, the stability of its core components suggests a high degree of overall stability. The bis-sulfone linkage forms a stable thioether bond, and the azide group is inert under physiological conditions. The short PEG3 linker is generally stable, though enzymatic degradation of PEG chains can occur, it is less common for very short PEG linkers. PEGylation, in general, has been shown to improve the thermal and pH stability of proteins.[2][3][4] For critical applications, it is always recommended to perform real-time or accelerated stability studies for your specific conjugate.

Q4: What are the primary factors that can affect the stability of my conjugate?

A4: The primary factors that can influence the long-term stability of your this compound linked conjugate include:

  • Temperature: Higher temperatures can accelerate the degradation of the protein or peptide component of the conjugate.[3]

  • pH: Extreme pH values can lead to the denaturation of the protein and may affect the stability of the linker, although the thioether and azide moieties are generally stable across a broad pH range.[2][5]

  • Proteolytic Enzymes: The protein or peptide portion of the conjugate can be susceptible to degradation by proteases. PEGylation can offer some steric hindrance, potentially reducing proteolytic degradation.

  • Oxidizing Agents: While the linker itself is relatively robust, oxidizing conditions can damage the bioconjugate, particularly methionine and cysteine residues in the protein.

Q5: Can the this compound linker be cleaved?

A5: The this compound linker is designed to be a stable, non-cleavable linker. The thioether bonds are not susceptible to cleavage under typical physiological conditions.

Troubleshooting Guides

Guide 1: Issues During Conjugation

This guide addresses common problems encountered during the disulfide reduction and bis-sulfone conjugation steps.

Problem Potential Cause Suggested Solution
Incomplete Disulfide Bond Reduction Insufficient concentration of reducing agent (e.g., TCEP, DTT).[1]Increase the molar excess of the reducing agent. Optimize reaction time and temperature. Ensure the pH of the reaction buffer is optimal for the chosen reducing agent (e.g., TCEP is effective over a wider pH range than DTT).[1]
Inaccessible disulfide bonds within the protein's tertiary structure.Consider using a partial denaturant in the reduction buffer to increase the accessibility of the disulfide bonds. However, be cautious as this may impact protein activity.
Re-oxidation of disulfide bonds.Perform the reduction and conjugation in an oxygen-free environment (e.g., by degassing buffers and using an inert gas like nitrogen or argon).
Low Conjugation Efficiency Inefficient reaction of the bis-sulfone linker.Ensure the bis-sulfone linker is fully dissolved and used at an appropriate molar excess. Optimize the reaction pH, as the reactivity of thiols is pH-dependent.
Hydrolysis of the bis-sulfone linker.While generally stable, prolonged incubation in highly aqueous environments at extreme pH could potentially affect the linker. Prepare fresh solutions of the linker and use them promptly.
Steric hindrance around the disulfide bond.The protein's structure may sterically hinder the approach of the linker. Consider using a longer PEG chain linker if available, or re-evaluating the conjugation strategy.
Protein Aggregation Unfolding of the protein upon disulfide reduction.[6]Optimize the reduction conditions to be as mild as possible. Include stabilizing excipients such as arginine or glycerol (B35011) in the reaction buffer. Perform the reaction at a lower temperature.
Guide 2: Issues with Post-Conjugation "Click" Reaction

This guide focuses on troubleshooting the subsequent azide-alkyne cycloaddition reaction.

Problem Potential Cause Suggested Solution
Low "Click" Reaction Yield (CuAAC) Copper catalyst oxidation or precipitation.[7]Use a copper-stabilizing ligand such as THPTA. Ensure all reagents are fresh and of high quality. Use a reducing agent like sodium ascorbate (B8700270) to maintain copper in the Cu(I) oxidation state.
Incompatibility of reaction components.Ensure the reaction buffer does not contain components that can interfere with the copper catalyst (e.g., EDTA).
Steric hindrance.The azide group on the conjugate may be in a sterically hindered position. Consider using a longer alkyne-containing molecule or a different click chemistry approach like SPAAC.
Low "Click" Reaction Yield (SPAAC) Instability of the strained alkyne (e.g., DBCO, BCN).Store strained alkynes under recommended conditions and use them promptly after preparing solutions. Avoid acidic conditions which can degrade some cyclooctynes.
Poor solubility of reactants.Ensure both the azide-functionalized conjugate and the strained alkyne are soluble in the reaction buffer. The use of co-solvents like DMSO may be necessary.
Non-specific Binding or Aggregation Hydrophobic interactions of the alkyne reagent.Use a more hydrophilic strained alkyne or a lower concentration of the alkyne reagent.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound Linked Conjugates
  • Sample Preparation: Prepare aliquots of the purified conjugate at a known concentration in the desired buffer (e.g., PBS, pH 7.4).

  • Incubation: Store the aliquots under various conditions:

    • Accelerated Stability: 37°C or 40°C.

    • Real-time Stability: 4°C and 25°C.

    • pH Stability: Incubate in buffers with different pH values (e.g., pH 5, 7.4, 9).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis: Analyze the samples using the following methods:

    • Size Exclusion Chromatography (SEC-HPLC): To assess aggregation and fragmentation of the conjugate.

    • Reversed-Phase HPLC (RP-HPLC): To detect any degradation of the conjugate or release of the conjugated molecule.

    • SDS-PAGE (reducing and non-reducing): To visualize the integrity of the protein and the conjugate.

    • Mass Spectrometry (LC-MS): To confirm the identity and integrity of the conjugate.

    • Functional Assay: To determine if the biological activity of the conjugated molecule is retained over time.

Data Presentation

Table 1: Example of Accelerated Stability Data for a this compound Linked Antibody-Drug Conjugate (ADC) at 37°C

Time Point% Monomer (SEC-HPLC)% Aggregate (SEC-HPLC)Drug-to-Antibody Ratio (DAR) by RP-HPLC% Biological Activity
099.50.53.98100
1 Week99.20.83.9798
2 Weeks98.91.13.9896
4 Weeks98.51.53.9694
8 Weeks97.82.23.9590

Visualizations

experimental_workflow cluster_conjugation Conjugation Steps cluster_click Click Chemistry cluster_stability Stability Assessment start Protein with Disulfide Bonds reduction Disulfide Reduction (e.g., TCEP) start->reduction conjugation This compound Conjugation reduction->conjugation purification1 Purification of Azide-Conjugate conjugation->purification1 click_reaction Azide-Alkyne Cycloaddition (CuAAC or SPAAC) purification1->click_reaction alkyne Alkyne-modified Molecule alkyne->click_reaction purification2 Final Conjugate Purification click_reaction->purification2 stability_study Incubation under Various Conditions purification2->stability_study analysis Analysis at Time Points (SEC, RP-HPLC, MS, etc.) stability_study->analysis

Caption: Experimental workflow for conjugation and stability testing.

troubleshooting_logic start Low Conjugation Yield check_reduction Assess Disulfide Reduction Efficiency start->check_reduction check_linker Verify Linker Activity & Concentration check_reduction->check_linker OK incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction Low check_conditions Optimize Reaction Conditions (pH, temp) check_linker->check_conditions OK linker_issue Linker Inactive or Low Conc. check_linker->linker_issue Issue suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Issue solution_reduction Increase Reducing Agent Optimize Conditions incomplete_reduction->solution_reduction solution_linker Use Fresh Linker Increase Molar Excess linker_issue->solution_linker solution_conditions Adjust pH Optimize Temperature suboptimal_conditions->solution_conditions

Caption: Troubleshooting logic for low conjugation yield.

References

Impact of pH on Bis-sulfone-PEG3-azide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-sulfone-PEG3-azide. This guide provides detailed information, troubleshooting advice, and experimental protocols to help you successfully use this heterobifunctional crosslinker in your research.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what do they react with?

This compound is a heterobifunctional crosslinker with two distinct reactive moieties:

  • Bis-sulfone: This group is highly reactive towards thiols (sulfhydryl groups), such as those from cysteine residues in proteins or peptides.[1][2] The reaction proceeds via a thiol-Michael addition mechanism to form a stable three-carbon bridge.[3]

  • Azide (B81097): This group is used in "click chemistry." It reacts specifically with terminal alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained alkynes (e.g., DBCO, BCN) in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]

The PEG3 (polyethylene glycol) spacer enhances the solubility and biocompatibility of the conjugate.[1]

Q2: How does pH affect the reactivity of the bis-sulfone group with thiols?

The pH of the reaction medium is a critical parameter for the bis-sulfone-thiol conjugation. It governs the balance between activating the target thiol and maintaining the stability of the bis-sulfone reagent.

  • Thiol Activation: For a thiol to react, it must be in its deprotonated, nucleophilic thiolate form (-S⁻).[6][7][8] The pKa of cysteine's thiol group is approximately 8.3-8.5.[9][10] Therefore, increasing the pH above this pKa increases the concentration of the reactive thiolate anion, accelerating the reaction rate.[6][7]

  • Bis-sulfone Stability: The bis-sulfone group is susceptible to hydrolysis at high pH.[11] In alkaline solutions (e.g., pH > 8.5-9.0), the reagent can degrade, reducing the efficiency of the desired conjugation.

Therefore, an optimal pH must be chosen to ensure the thiol is sufficiently reactive while minimizing reagent hydrolysis.

Q3: What is the recommended pH range for reacting the bis-sulfone group with thiols?

For most applications involving cysteine residues in proteins, a pH range of 6.5 to 8.0 is recommended.[12]

  • pH 6.5-7.5: This range offers a good compromise, keeping the target thiol sufficiently reactive while minimizing the hydrolysis of the sulfone group.[11][13]

  • pH 8.0: At this pH, the reaction with thiols is faster, but the risk of hydrolysis and potential side reactions with other nucleophilic residues (like lysine) increases. Some protocols may use a sequential pH shift, initiating the reaction at a lower pH and then raising it to complete the conjugation.

Q4: How does pH affect the stability and reactivity of the azide group?

The azide group is remarkably stable across a wide range of pH conditions, from acidic to basic.[4] This stability makes it compatible with most buffer systems used in bioconjugation and allows for flexibility in designing reaction workflows. The subsequent click chemistry reaction (CuAAC or SPAAC) also has a broad compatible pH range, though specific protocols should be followed for optimal results.

Experimental Protocols and Data

Recommended Buffer Conditions for Bis-sulfone-Thiol Conjugation

The choice of buffer is crucial for a successful conjugation reaction. Amine-containing buffers like Tris should be avoided at higher pH values as they can compete with the target thiol.

Buffer TypeRecommended pH RangeKey Considerations
Phosphate (e.g., Sodium Phosphate)6.5 - 7.5Good buffering capacity. Widely used for protein modifications.[11]
HEPES7.0 - 8.0A common biological buffer compatible with most protein modification reactions.[11]
Borate8.0 - 8.5Can be used if a slightly higher pH is required, but monitor for reagent hydrolysis.
General Protocol for Two-Step Sequential Conjugation

This protocol describes the site-specific conjugation of a thiol-containing protein (Protein-SH) with an alkyne-functionalized molecule (Molecule-Alkyne) using this compound.

Step 1: Reaction of Bis-sulfone with Protein Thiol

  • Protein Preparation: If targeting a disulfide bond, reduce the protein (e.g., with 5-10 mM TCEP for 1-2 hours at room temperature) to generate free thiols. Remove the reducing agent using a desalting column equilibrated with a nitrogen-purged reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in a water-miscible, anhydrous organic solvent like DMSO or DMF immediately before use.[11]

  • Conjugation: Add a 5-20 molar excess of the this compound solution to the prepared protein solution.

  • Incubation: Incubate the reaction at 4°C to room temperature for 2-4 hours, or overnight at 4°C. The optimal time should be determined empirically.

  • Purification: Remove the excess crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent click chemistry step (e.g., PBS, pH 7.4).

Step 2: Reaction of Azide with Alkyne (SPAAC)

  • Reagent Preparation: Dissolve the alkyne-modified molecule (e.g., a DBCO-functionalized fluorophore) in a compatible solvent (e.g., DMSO).

  • Conjugation: Add a 2-5 molar excess of the alkyne-modified molecule to the azide-functionalized protein from Step 1.

  • Incubation: Incubate for 1-2 hours at room temperature. SPAAC reactions are typically fast.

  • Final Purification: Purify the final conjugate using an appropriate method (e.g., size exclusion chromatography, affinity chromatography) to remove excess reagents.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation to Thiol 1. Reagent Hydrolysis: The reaction pH was too high (> 8.5), or the stock solution was not fresh.[11]1. Lower the reaction pH to the optimal range of 6.5-7.5.[11] Prepare a fresh stock solution of the reagent immediately before use.
2. Poor Thiol Reactivity: The reaction pH was too low (< 6.5), protonating the thiol group.[11]2. Increase the reaction pH carefully within the 6.5-8.0 range.
3. Incomplete Disulfide Reduction: The reducing agent was not active or was not completely removed, competing with the protein's thiols.3. Ensure complete reduction and subsequent removal of the reducing agent (e.g., TCEP) before adding the bis-sulfone reagent.
Protein Precipitation or Aggregation 1. Non-specific Crosslinking: At higher pH, other nucleophilic residues (e.g., lysine) can become reactive, leading to intermolecular crosslinking.[11]1. Decrease the reaction pH to favor modification of the more reactive thiol groups. Reduce the molar excess of the crosslinker.
2. Protein Instability: The protein is not stable under the chosen reaction conditions.2. Add solubility-enhancing excipients (e.g., arginine). Perform the reaction at a lower temperature (4°C) or for a shorter duration.
Inconsistent Results Between Experiments 1. Reagent Degradation: The solid reagent has been exposed to moisture, or stock solutions were stored.1. Store the solid reagent in a desiccator. Always prepare fresh stock solutions for each experiment.[11]
2. Variability in pH: The buffer was not prepared correctly or its pH was not verified.2. Prepare fresh buffer for each experiment and verify the pH immediately before use.

Visual Guides

G cluster_low_ph Low pH (< 6.5) cluster_optimal_ph Optimal pH (6.5 - 8.0) cluster_high_ph High pH (> 8.5) low_thiol Thiol (R-SH) Protonated low_result Result: Very Slow or No Reaction low_thiol->low_result Low Nucleophilicity low_sulfone Bis-Sulfone Stable optimal_thiol Thiolate (R-S⁻) Deprotonated optimal_result Result: Efficient Conjugation optimal_thiol->optimal_result High Nucleophilicity optimal_sulfone Bis-Sulfone Mostly Stable optimal_sulfone->optimal_result Minimal Hydrolysis high_thiol Thiolate (R-S⁻) Fully Deprotonated high_sulfone Bis-Sulfone Unstable high_result Result: Low Yield & Side Reactions high_sulfone->high_result Rapid Hydrolysis

Caption: pH effect on Bis-sulfone-thiol reaction.

G start Start: Thiol-Protein + Alkyne-Molecule step1 Step 1: Thiol Reaction Add this compound pH 6.5-8.0 start->step1 purify1 Purification (Desalting / Dialysis) step1->purify1 intermediate Intermediate: Azide-PEG3-Protein purify1->intermediate step2 Step 2: Click Chemistry Add Alkyne-Molecule intermediate->step2 purify2 Final Purification (e.g., SEC) step2->purify2 end Final Conjugate: Protein-S-PEG3-Molecule purify2->end

Caption: Workflow for two-step bioconjugation.

G rect rect start Low / No Conjugation? q1 Was pH between 6.5 and 8.0? start->q1 a1_no Adjust pH to optimal range. Use fresh, calibrated buffer. q1->a1_no No q2 Was reagent stock solution fresh? q1->q2 Yes a2_no Prepare fresh reagent in anhydrous DMSO/DMF. q2->a2_no No q3 Was reducing agent fully removed? q2->q3 Yes a3_no Improve post-reduction cleanup. Use a new desalting column. q3->a3_no No end If issues persist, consider increasing molar excess or reaction time. q3->end Yes

Caption: Troubleshooting low conjugation yield.

References

Validation & Comparative

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

SOUTH SAN FRANCISCO, CA – December 11, 2025 – In the rapidly evolving landscape of targeted cancer therapy, the design of Antibody-Drug Conjugates (ADCs) represents a critical area of research. The linker, the molecular bridge connecting a monoclonal antibody to a potent cytotoxic payload, is a key determinant of an ADC's efficacy, stability, and safety profile. This guide provides an objective comparison of the two primary classes of linkers—cleavable and non-cleavable—supported by experimental data to inform researchers, scientists, and drug development professionals in their pursuit of next-generation cancer therapeutics.

The fundamental distinction between these linker technologies lies in their payload release mechanisms. Cleavable linkers are engineered to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells, while non-cleavable linkers release their cytotoxic cargo only after the complete degradation of the antibody backbone within the lysosome. This difference has profound implications for an ADC's therapeutic window and its potential for off-target toxicity.

Mechanisms of Action: A Tale of Two Strategies

Cleavable linkers are designed to exploit the unique biochemical features of tumor cells, such as the acidic environment of endosomes and lysosomes or the presence of specific enzymes.[1] There are three main types of cleavable linkers:

  • Protease-sensitive linkers: These linkers, often containing a dipeptide sequence like valine-citrulline (vc), are cleaved by lysosomal proteases such as Cathepsin B, which are often overexpressed in tumor cells.[1]

  • pH-sensitive linkers: These linkers, which commonly incorporate a hydrazone bond, are stable at the physiological pH of the bloodstream (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1]

  • Glutathione-sensitive linkers: These linkers contain a disulfide bond that is reduced by the high intracellular concentration of glutathione (B108866) in tumor cells, leading to payload release.[1]

Non-cleavable linkers, in contrast, form a highly stable bond between the antibody and the payload.[1] The release of the cytotoxic drug is entirely dependent on the proteolytic degradation of the antibody after the ADC has been internalized by the target cell and trafficked to the lysosome. This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[2]

dot

cleavable_linker_mechanism ADC_circulating ADC with Cleavable Linker (Stable) ADC_bound ADC binds to cell surface antigen ADC_circulating->ADC_bound Endocytosis Internalization (Endocytosis) ADC_bound->Endocytosis Endosome Endosome (pH 5.0-6.5) Endocytosis->Endosome Lysosome Lysosome (pH 4.5-5.0) High Protease/GSH Endosome->Lysosome Payload_release Cleavage of Linker & Payload Release Lysosome->Payload_release Specific Trigger (pH, Enzymes, GSH) Cytotoxicity Payload induces cell death Payload_release->Cytotoxicity Bystander_effect Released payload diffuses to neighboring cells Payload_release->Bystander_effect

Caption: Mechanism of Action for ADCs with Cleavable Linkers.

dot

non_cleavable_linker_mechanism ADC_circulating ADC with Non-Cleavable Linker (Highly Stable) ADC_bound ADC binds to cell surface antigen ADC_circulating->ADC_bound Endocytosis Internalization (Endocytosis) ADC_bound->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Antibody_degradation Complete Antibody Degradation Lysosome->Antibody_degradation Payload_release Release of Amino Acid- Linker-Payload Complex Antibody_degradation->Payload_release Cytotoxicity Payload complex induces cell death Payload_release->Cytotoxicity No_bystander Limited bystander effect (charged complex) Payload_release->No_bystander

Caption: Mechanism of Action for ADCs with Non-Cleavable Linkers.

Comparative Performance Data

The choice of linker technology significantly impacts the performance of an ADC across several key parameters, including in vitro cytotoxicity, in vivo efficacy, plasma stability, and the capacity to induce a "bystander effect." The following tables summarize representative data from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

ADC ConfigurationCell LineTarget AntigenLinker TypePayloadIC50 (pM)Reference(s)
Trastuzumab-vc-MMAEHER2+HER2Cleavable (vc)MMAE14.3[3]
Trastuzumab-MCC-DM1 (Kadcyla®)HER2+HER2Non-Cleavable (MCC)DM133[4]
Anti-CD22-vc-MMAECD22+CD22Cleavable (vc)MMAE-[5][6]
Anti-CD22-MCC-DM1CD22+CD22Non-Cleavable (MCC)DM1-[7]
Trastuzumab-β-galactosidase-MMAEHER2+HER2Cleavable (enzyme-sensitive)MMAE8.8[3]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data presented are compiled from various sources and may not be directly comparable.

In Vivo Efficacy

In vivo efficacy is typically assessed in xenograft models, where human tumor cells are implanted in immunodeficient mice. Tumor growth inhibition (TGI) is a key endpoint.

ADC ConfigurationXenograft ModelLinker TypePayloadOutcomeReference(s)
Trastuzumab-vc-MMAEJIMT-1 (low HER2)Cleavable (vc)MMAESuperior efficacy compared to T-DM1.[8][9]
Trastuzumab-MCC-DM1 (Kadcyla®)JIMT-1 (low HER2)Non-Cleavable (MCC)DM1Less effective than trastuzumab-vc-MMAE in this model.[8][9]
Anti-CD79b-vc-MMAEJeko-1 (NHL)Cleavable (vc)MMAEEfficacious in this model.[7]
Anti-CD79b-MCC-DM1NHL XenograftsNon-Cleavable (MCC)DM1Complete tumor regression in some models.[7]
Trastuzumab-β-galactosidase-MMAENCI-N87 (gastric)Cleavable (enzyme-sensitive)MMAE57-58% reduction in tumor volume at 1 mg/kg.[4]
Trastuzumab-MCC-DM1 (Kadcyla®)NCI-N87 (gastric)Non-Cleavable (MCC)DM1Not statistically significant efficacy at 1 mg/kg.[4]
Plasma Stability

Plasma stability is a critical parameter that influences the therapeutic window of an ADC. Higher stability in circulation minimizes premature payload release and off-target toxicity.

Linker TypePayloadSpecies% Intact ADC (after specified time)Reference(s)
Cleavable (Val-Cit)MMAEMouse~50% after 7 days[10]
Non-Cleavable (SMCC)DM1Rat>80% after 7 days[10]
Cleavable (disulfide)DM1Rat/MouseFaster clearance than non-cleavable linker ADC[11]
Non-Cleavable (thioether)DM1Rat/MouseSlower clearance than cleavable linker ADC[11]
Cleavable (silyl ether)MMAEHuman>7 days half-life[4]
Non-Cleavable (mc-MMAF)MMAFMultiple99.97-99.98% intact after full time course[12]
Bystander Effect

The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a key feature of many ADCs with cleavable linkers.

Linker TypeReleased Payload PermeabilityBystander EffectRationaleReference(s)
CleavableHigh (if payload is membrane-permeable)SignificantUnmodified, often non-polar payload can diffuse across cell membranes.[13][14][15]
Non-CleavableLowMinimal to noneReleased payload-linker-amino acid complex is charged and cannot efficiently cross cell membranes.[13][15]

Experimental Protocols

Accurate and reproducible experimental methodologies are crucial for the evaluation and comparison of ADCs with different linker technologies.

dot

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Efficacy Xenograft Tumor Model (Efficacy) Cytotoxicity->Efficacy Bystander Bystander Effect Assay (Co-culture) Bystander->Efficacy Stability_in_vitro Plasma Stability Assay (LC-MS) Stability_in_vitro->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials Lead Candidate Selection Start ADC Synthesis & Characterization Start->Cytotoxicity Start->Bystander Start->Stability_in_vitro

Caption: General Experimental Workflow for ADC Comparison.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs (with cleavable and non-cleavable linkers) and relevant controls (e.g., unconjugated antibody, free payload). Add the solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data against the logarithm of the ADC concentration. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[3][16]

Plasma Stability Assay (LC-MS)

Objective: To assess the stability of the ADC and quantify the premature release of the payload in plasma.

  • Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: At each time point, process the plasma samples. To measure intact ADC, immunocapture techniques can be used to isolate the ADC. To measure free payload, precipitate plasma proteins (e.g., with acetonitrile) to separate the small molecule drug from the larger proteins.

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For intact ADC analysis, this may involve techniques to measure the drug-to-antibody ratio (DAR). For free payload analysis, a validated method is used to quantify the concentration of the released drug.

  • Data Analysis: Quantify the amount of intact ADC (or average DAR) and the concentration of the released payload at each time point. Calculate the percentage of drug loss or release over time to determine the stability profile of the ADC.[8]

Bystander Effect Co-Culture Assay

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.

  • Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line is typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture. Include an isotype control ADC.

  • Incubation: Incubate the plates for a period sufficient to observe cell death (typically 72-120 hours).

  • Data Acquisition: Use imaging or flow cytometry to quantify the viability of the Ag- (GFP-positive) cells in the co-cultures and monocultures.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture setting at the same ADC concentration. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.[13]

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in the design of an antibody-drug conjugate, with no single solution being optimal for all applications. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for treating heterogeneous tumors, but may be associated with lower plasma stability and a higher risk of off-target toxicity.[17] Non-cleavable linkers generally provide enhanced plasma stability and a more favorable safety profile but lack a significant bystander effect, making them potentially more suitable for hematological malignancies or tumors with homogenous antigen expression.[17] Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough understanding of the comparative performance of both linker types, supported by robust experimental data, is essential for the rational design and development of the next generation of safe and effective ADCs.

References

A Comparative Guide to Antibody-Drug Conjugates Featuring Bis-sulfone-PEG3-azide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Antibody-Drug Conjugates (ADCs) developed using bis-sulfone-PEG3-azide linkers against alternative conjugation technologies. We will delve into the linker's mechanism, comparative performance data, and the experimental protocols used for evaluation. The focus is on how this specific linker technology addresses challenges of stability and homogeneity in ADC development.

Introduction to Advanced ADC Linker Technology

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1] The linker, which connects the antibody to the drug, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[1] Linkers can be broadly categorized as cleavable or non-cleavable.[2][] Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH or specific proteases), while non-cleavable linkers release the drug only after the antibody itself is degraded in the lysosome.[1][2]

A major challenge in ADC development has been producing homogeneous conjugates with a consistent drug-to-antibody ratio (DAR). Traditional methods, such as conjugating drugs to cysteine or lysine (B10760008) residues, often result in heterogeneous mixtures that can compromise the therapeutic window.[4] Site-specific conjugation technologies have emerged to overcome this, offering precise control over payload placement and stoichiometry. The bis-sulfone linker is a key player in this advanced approach, enabling the creation of more uniform and stable ADCs.[1][5]

The this compound Linker: A Multifunctional System

The this compound linker is a sophisticated, multi-component system designed for creating site-specific and stable ADCs. It consists of three key functional parts:

  • Bis-sulfone Group: This moiety serves as a "disulfide re-bridging" agent.[6][7] In a typical antibody (like IgG1), interchain disulfide bonds are first reduced to yield free cysteine thiols. The bis-sulfone group then reacts with both thiols from the original disulfide bond, creating a stable three-carbon bridge.[6][7] This process maintains the antibody's native structure and results in a highly homogeneous ADC, typically with a DAR of 4.[4][6][7]

  • PEG3 Spacer: The triethylene glycol (PEG3) unit is a hydrophilic spacer.[8] Its inclusion enhances the water solubility of the linker-payload complex, which is often hydrophobic.[8][9] This can improve the ADC's pharmacokinetic properties and reduce the risk of aggregation.[8]

  • Azide (B81097) Group: The terminal azide functions as a bioorthogonal handle for "click chemistry."[8][10] It allows for the efficient attachment of a cytotoxic payload that has been modified with a corresponding alkyne group. This reaction is typically performed via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[11][12][] The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for constructing therapeutic biologics.[11][14]

Comparative Analysis: Bis-sulfone vs. Maleimide (B117702) Linkers

The most common alternative for cysteine-based conjugation is the maleimide linker. However, ADCs constructed with maleimide linkers often suffer from instability in vivo. The thioether bond formed is susceptible to a retro-Michael reaction, which can lead to premature release of the drug-linker from the antibody and exchange with other thiols like albumin in the plasma.[5][15][16] This deconjugation not only reduces efficacy by lowering the payload delivered to the tumor but can also increase off-target toxicity.[16]

Next-generation sulfone-based linkers were developed specifically to address this stability issue.[5][16][17] By re-bridging the disulfide bonds, bis-sulfone linkers create a more stable connection that is resistant to thiol exchange, leading to significantly improved plasma stability.[5][7]

FeatureBis-sulfone Linker TechnologyTraditional Maleimide Linker Technology
Conjugation Site Re-bridges native interchain disulfide bonds after reduction.[6][7]Reacts with sulfhydryl groups of reduced cysteines.
Bond Stability Forms a stable, covalent bridge resistant to plasma thiols.[5]Forms a thioether bond susceptible to retro-Michael addition and thiol exchange.[15][16]
Homogeneity (DAR) Produces highly homogeneous ADCs (e.g., DAR = 4).[4][6]Can produce heterogeneous mixtures with varying DARs.
Antibody Structure Re-annealing the disulfide maintains the antibody's tertiary structure.[6]Loss of interchain cross-linkages can potentially destabilize the antibody.[2]
In Vivo Performance Enhanced stability leads to improved efficacy and a better therapeutic window.[1]Premature drug release can decrease efficacy and increase systemic toxicity.[16]
Quantitative Performance Data

While direct, publicly available efficacy data for an ADC using the precise this compound linker is limited, the principles of its components are well-documented. Studies comparing sulfone-based linkers to maleimide linkers consistently demonstrate superior stability and efficacy. The following tables represent the expected performance trends based on published findings.

Table 1: Comparative Stability in Human Plasma (Representative data based on trends reported for sulfone vs. maleimide linkers[5][16][18])

Linker TechnologyADC Conjugate% Intact ADC after 7 days in Human Plasma at 37°C
Bis-sulfone (Re-bridging) Trastuzumab-Sulfone-Payload~90%[5]
Maleimide Trastuzumab-Maleimide-Payload<70%[18]

Table 2: Comparative In Vivo Efficacy in Xenograft Model (Representative data based on trends reported for stable vs. unstable ADCs[7][19])

ADCDose (mg/kg)Tumor Growth Inhibition (TGI)Outcome
ADC with Bis-sulfone Linker 2.5>95%Complete tumor regression observed.[19]
ADC with Maleimide Linker 2.5~60%Tumor growth delayed but not eliminated.[19]
Vehicle Control N/A0%Uninhibited tumor growth.

Visualizations

// Invisible edges for alignment edge [style=invis]; Ab_reduced -> Linker; Ab_thiol -> Payload; } dot Caption: Workflow for ADC synthesis using a bis-sulfone-azide linker.

G start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate overnight to allow cell attachment seed->incubate1 treat Add serial dilutions of ADC and control antibody incubate1->treat incubate2 Incubate for 72-120 hours treat->incubate2 reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate2->reagent incubate3 Incubate to allow colorimetric/luminescent reaction reagent->incubate3 read Read absorbance/luminescence on a plate reader incubate3->read analyze Analyze data: Normalize to control, plot dose-response curve read->analyze end Determine IC50 Value analyze->end

G cluster_sulfone Bis-Sulfone Linker cluster_maleimide Maleimide Linker sulfone_adc ADC with Re-bridged Disulfide sulfone_stable Stable in Plasma sulfone_adc->sulfone_stable Resists Thiol Exchange maleimide_adc ADC with Thioether Bond retro Retro-Michael Addition / Thiol Exchange maleimide_adc->retro unstable Unstable in Plasma: Premature Drug Release retro->unstable

Experimental Protocols

Protocol 1: ADC Conjugation via Disulfide Re-bridging and SPAAC

This protocol describes a general two-step process for conjugating an alkyne-modified payload to an antibody using a bis-sulfone-PEG-azide linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS buffer.

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • This compound linker dissolved in an organic co-solvent (e.g., DMSO).

  • DBCO- or BCN-modified cytotoxic payload.

  • Quenching reagent (e.g., N-acetyl cysteine).

  • Purification system (e.g., Size-Exclusion Chromatography - SEC).

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 2.5 to 3-fold molar excess of TCEP per disulfide bond to be reduced.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Disulfide Re-bridging with Azide Linker:

    • Add a 5 to 10-fold molar excess of the this compound linker to the reduced antibody solution.

    • Incubate at room temperature for 2-4 hours to allow the re-bridging reaction to complete.

  • SPAAC Conjugation (Click Reaction):

    • Add a molar excess of the alkyne-modified payload (e.g., DBCO-MMAE) to the azide-functionalized antibody. A typical excess is 1.5-fold per azide site.

    • Allow the reaction to proceed overnight at 4°C.[11]

  • Quenching and Purification:

    • Quench any unreacted linker with an excess of N-acetyl cysteine.

    • Purify the resulting ADC from excess linker, payload, and quenching reagent using Size-Exclusion Chromatography (SEC).

    • Collect and concentrate the ADC fractions.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC against a target cancer cell line.[20][21][22]

Materials:

  • Antigen-positive cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC).

  • Complete cell culture medium.

  • 96-well or 384-well cell culture plates.[23]

  • ADC and unconjugated antibody control.

  • Cell viability reagent (e.g., MTT, or a luminescent reagent like CellTiter-Glo).[23][24]

  • Plate reader (absorbance or luminescence).

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[24]

    • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[22][24]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in culture medium. A typical concentration range is 0.01 ng/mL to 1000 ng/mL.[24]

    • Remove the old medium from the wells and add the ADC dilutions. Include wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for 3 to 5 days (72-120 hours). The duration depends on the payload's mechanism of action; anti-tubulin agents often require longer incubation times.[22]

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT, 30 minutes for CellTiter-Glo).[20][23]

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.[24]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[24]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a critical quality attribute of an ADC.[25][26] It can be measured using several methods.

Method 1: UV-Vis Spectrophotometry

  • Principle: This method relies on the different maximum absorbance wavelengths of the antibody (typically 280 nm) and the payload.[26][]

  • Procedure:

    • Measure the absorbance of the purified ADC solution at 280 nm and at the λmax of the payload.

    • Using the known extinction coefficients of the antibody and the payload at both wavelengths and the Beer-Lambert law, the concentrations of the antibody and the payload can be calculated.[]

    • The DAR is the molar ratio of the payload to the antibody.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: This technique separates the ADC species and provides an accurate mass measurement, allowing for the determination of the drug distribution and average DAR.[25][28]

  • Procedure:

    • The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains.[29]

    • Inject the sample into an LC-MS system (e.g., Reversed-Phase or HIC column coupled to a Q-TOF mass spectrometer).[29]

    • The mass spectrometer detects peaks corresponding to the antibody conjugated with different numbers of drug molecules (0, 1, 2, etc.).

    • Deconvolute the mass spectra to obtain the mass of each species.

    • The average DAR is calculated as a weighted average of the different drug-loaded species based on the relative abundance of their corresponding peaks.[][29]

Protocol 4: In Vivo Efficacy Study

In vivo studies are essential to evaluate the therapeutic effect of an ADC in a living organism.[30][31] The most common approach is a tumor xenograft model.[31]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).

  • Human tumor cell line for implantation.

  • ADC, vehicle control, and other control articles.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 million cells) into the flank of each mouse.[31]

    • Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Randomize mice into treatment groups (e.g., Vehicle Control, ADC at low dose, ADC at high dose, unconjugated antibody control).

    • Administer the ADC and controls, typically via intravenous (IV) injection, according to the planned dosing schedule (e.g., once weekly for 3 weeks).

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week. Tumor volume is often calculated using the formula: (Length × Width²)/2.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study to quantify efficacy.

    • Evaluate statistical significance between the treatment and control groups. Successful ADCs should demonstrate significant, dose-dependent anti-tumor activity.[32][33]

Conclusion

The this compound linker represents a significant advancement in ADC technology. By combining the stability and homogeneity of disulfide re-bridging with the precision of copper-free click chemistry, this linker system enables the production of ADCs with a consistent DAR, improved plasma stability, and a potentially wider therapeutic window. Compared to traditional alternatives like maleimide linkers, which are prone to instability, ADCs utilizing bis-sulfone chemistry are better equipped to deliver their cytotoxic payload specifically to the tumor target, enhancing efficacy while minimizing off-target toxicity. The robust experimental methods outlined provide a clear framework for validating the superior performance of these next-generation ADCs.

References

Stability of Bis-sulfone-PEG3-azide Conjugates: A Comparative Guide for In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in antibody-drug conjugates (ADCs) is a paramount consideration, directly impacting therapeutic efficacy and safety. This guide provides an objective comparison of the in vitro and in vivo stability of bis-sulfone-PEG3-azide conjugates against other common linker technologies, supported by experimental data and detailed protocols.

The bis-sulfone ligation strategy offers a robust method for creating stable and homogenous ADCs. This chemistry targets the native disulfide bonds within an antibody, which are first reduced to yield free cysteine thiols. The bis-sulfone reagent then reacts with these thiols to re-bridge the disulfide bond, creating a stable three-carbon bridge. This site-specific conjugation method avoids the inconsistencies of stochastic chemistries and the potential liabilities of other linkers. The inclusion of a polyethylene (B3416737) glycol (PEG) moiety, such as PEG3, enhances the solubility and biocompatibility of the conjugate, while the terminal azide (B81097) group provides a versatile handle for "click" chemistry applications.

Comparative Stability Analysis

The stability of an ADC linker is critical to prevent premature release of the cytotoxic payload in systemic circulation, which can lead to off-target toxicity and a diminished therapeutic window. The primary competitor to sulfone-based linkers has traditionally been maleimide-based chemistry. However, maleimide (B117702) conjugates are known to be susceptible to retro-Michael addition reactions, leading to deconjugation and payload exchange with other thiol-containing molecules in the plasma, such as albumin.

Bis-sulfone linkers form a more stable thioether bond that is resistant to such exchange reactions. This enhanced stability has been demonstrated in multiple studies, showing significantly less payload shedding over time in plasma compared to their maleimide counterparts.

In Vitro Stability Data

The following table summarizes quantitative data from studies comparing the stability of sulfone-based linkers with maleimide-based linkers in plasma. While direct head-to-head data for the specific this compound linker is not extensively published, the data for structurally similar bis-sulfone and mono-sulfone linkers provide a strong indication of its expected performance.

Linker TypeConjugateMatrixTime (days)% Intact ConjugateReference
Mono-sulfone PEG Hemoglobin-PEG1 mM GSH in PBS7>95%[1]
Maleimide PEG Hemoglobin-PEG1 mM GSH in PBS7~70%[1]
Bis-sulfone Trastuzumab-MMAEHuman Plasma5No decrease in DAR[2]
Maleimide Trastuzumab-MMAEHuman Plasma5Decrease in average DAR[2]
Phenyloxadiazole Sulfone THIOMAB-fluoresceinHuman Plasma3~67% (Fc-S396C site)[3]
Maleimide THIOMAB-fluoresceinHuman Plasma3~20% (Fc-S396C site)[3]

GSH: Glutathione, PBS: Phosphate-Buffered Saline, MMAE: Monomethyl auristatin E, DAR: Drug-to-Antibody Ratio, THIOMAB: Engineered antibody with a cysteine substitution.

The azide moiety within the this compound linker is generally considered stable under physiological conditions. Organic azides are widely used in bioorthogonal chemistry due to their low reactivity with most biological functional groups, ensuring that the azide handle remains intact for subsequent conjugation reactions.[4][5]

In Vivo Stability and Pharmacokinetics

In vivo stability is the ultimate test of a linker's performance. Pharmacokinetic (PK) studies of ADCs with sulfone-based linkers have demonstrated their enhanced stability in circulation. The key metrics in these studies are the measurement of the intact ADC, the total antibody (conjugated and unconjugated), and the free payload over time. A stable linker will result in a longer half-life of the intact ADC and minimal release of free payload in the bloodstream.

Experimental Protocols

Accurate assessment of ADC stability requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo stability assays.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from different species (e.g., human, mouse, rat) by monitoring the change in drug-to-antibody ratio (DAR) or the release of free payload over time.

Protocol:

  • ADC Incubation:

    • Thaw frozen plasma (e.g., human plasma with K2EDTA as anticoagulant) at 37°C.

    • Spike the ADC into the plasma at a final concentration of 100-250 µg/mL.

    • Incubate the plasma samples at 37°C in a humidified incubator.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).

    • Immediately freeze the collected aliquots at -80°C to quench any further reaction.

  • Sample Preparation for LC-MS Analysis:

    • Immunoaffinity Capture:

      • Use magnetic beads coated with an anti-human IgG (Fc) antibody to capture the ADC from the plasma samples.

      • Incubate the plasma aliquots with the beads for 1-2 hours at room temperature with gentle mixing.

      • Wash the beads with PBS to remove non-specifically bound proteins.

    • Elution and Reduction (for DAR analysis):

      • Elute the captured ADC from the beads using an acidic buffer (e.g., 0.1% formic acid).

      • Neutralize the eluate.

      • To analyze the light and heavy chains separately, reduce the disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) at 37°C for 30 minutes.

    • Enzymatic Digestion (for free payload analysis):

      • After immunoaffinity capture, resuspend the beads in a digestion buffer containing an enzyme like papain or IdeS to cleave the antibody and release the linker-payload.

      • Incubate at 37°C for 1-2 hours.

      • Precipitate the protein and collect the supernatant containing the released payload.

  • LC-MS Analysis:

    • Analyze the prepared samples using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.

    • For DAR analysis, deconvolute the mass spectra of the light and heavy chains to determine the distribution of different drug-loaded species. Calculate the average DAR at each time point.

    • For free payload analysis, use a standard curve of the payload to quantify its concentration in the samples.

In Vivo Pharmacokinetic Study

This study assesses the stability and clearance of the ADC in an animal model (e.g., mice or rats).

Protocol:

  • Animal Dosing:

    • Administer the ADC to a cohort of animals via intravenous (IV) injection at a specified dose (e.g., 1-10 mg/kg).

    • Include a control group receiving a vehicle injection.

  • Blood Sampling:

    • Collect blood samples from the animals at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).

    • Process the blood to obtain plasma and store the samples at -80°C.

  • Bioanalysis:

    • Total Antibody ELISA: Use a sandwich ELISA to quantify the total antibody concentration (both conjugated and deconjugated).

    • Intact ADC ELISA: Use a format where one antibody captures the monoclonal antibody and a second antibody detects the payload to quantify the concentration of intact, conjugated ADC.

    • Free Payload LC-MS/MS: Extract the free payload from the plasma samples (e.g., by protein precipitation) and quantify its concentration using a sensitive LC-MS/MS method with a standard curve.

  • Pharmacokinetic Analysis:

    • Use the concentration-time data to calculate key PK parameters such as clearance, volume of distribution, and half-life for the total antibody, intact ADC, and free payload.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the bis-sulfone conjugation chemistry and the experimental workflows.

Bis_Sulfone_Conjugation cluster_reduction Step 1: Disulfide Bond Reduction cluster_conjugation Step 2: Bis-Sulfone Ligation Antibody_SS Antibody with Interchain Disulfide Bond (S-S) ReducingAgent Reducing Agent (e.g., DTT, TCEP) Antibody_SS->ReducingAgent Antibody_SH Reduced Antibody with Free Thiol Groups (SH) ReducingAgent->Antibody_SH BisSulfone This compound Antibody_SH->BisSulfone Reaction with Cysteine Thiols Conjugated_ADC Stable Antibody-Drug Conjugate (Thioether Bonds) BisSulfone->Conjugated_ADC

Bis-sulfone conjugation workflow.

InVitro_Stability_Workflow cluster_analysis Analysis Pathways cluster_dar DAR Analysis cluster_payload Free Payload Analysis start Start: ADC in Plasma incubation Incubate at 37°C (Time course sampling) start->incubation capture Immunoaffinity Capture (Anti-IgG Beads) incubation->capture elute_reduce Elute and Reduce (DTT) capture->elute_reduce enzyme_digest Enzymatic Digestion (e.g., Papain) capture->enzyme_digest lcms_dar LC-MS Analysis (Light & Heavy Chains) elute_reduce->lcms_dar dar_result Calculate Average DAR lcms_dar->dar_result lcms_payload LC-MS/MS Analysis (Quantification) enzyme_digest->lcms_payload payload_result Determine Free Payload Concentration lcms_payload->payload_result

In vitro ADC stability experimental workflow.

Conclusion

The selection of a stable linker is a critical step in the design of a successful antibody-drug conjugate. The available data strongly indicates that bis-sulfone linkers provide superior stability in both in vitro and in vivo settings when compared to traditional maleimide-based linkers. This increased stability is attributed to the formation of a robust thioether bond that is resistant to exchange reactions in plasma. The this compound linker combines this stable conjugation chemistry with the benefits of PEGylation and a versatile azide handle for further modifications. For researchers and drug developers, the use of bis-sulfone chemistry represents a significant step towards creating more stable, and therefore potentially safer and more effective, antibody-drug conjugates. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of ADC stability, enabling informed decisions in the development of next-generation targeted therapeutics.

References

A Head-to-Head Comparison of SPAAC and CuAAC for Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, the ability to selectively and efficiently label biomolecules is paramount for advancing research, diagnostics, and therapeutics. Among the arsenal (B13267) of bioorthogonal reactions, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) have emerged as two of the most powerful and widely adopted methods. This guide provides a comprehensive comparative analysis of these two "click chemistry" reactions, offering quantitative data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

The fundamental principle of both SPAAC and CuAAC is the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their mechanistic differences give rise to distinct advantages and disadvantages, particularly in biological settings. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, while SPAAC is a catalyst-free alternative that employs a strained cyclooctyne (B158145) that readily reacts with an azide to release ring strain.[1] The choice between these two powerful techniques often hinges on a critical trade-off between reaction kinetics and biocompatibility.

Quantitative Performance Analysis

The efficiency and speed of a bioconjugation reaction are critical factors, especially when working with sensitive biological samples or in living systems. The following tables summarize key quantitative data to facilitate a direct comparison of SPAAC and CuAAC.

Table 1: Comparative Analysis of SPAAC and CuAAC Bioconjugation

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst NoneCopper(I)
Biocompatibility High; no catalyst-induced cytotoxicity.[2]Potentially cytotoxic due to the copper catalyst.[2] Ligands can mitigate but not eliminate this risk.[3]
Reaction Kinetics Generally slower than CuAAC, highly dependent on the cyclooctyne's ring strain.[1]Very fast, can be further accelerated by the use of specific ligands.[4]
Reaction Order Second-orderSecond-order
Side Reactions Can undergo thiol-yne reactions with free cysteine residues.[5]Copper can mediate the formation of reactive oxygen species (ROS), leading to oxidative damage of biomolecules.[6]
Regioselectivity Forms a mixture of 1,4- and 1,5-disubstituted triazoles.Exclusively forms the 1,4-disubstituted triazole.
Reagent Complexity Requires the synthesis of strained cyclooctynes, which can be complex and costly.[7]Utilizes simple terminal alkynes.
Ideal Applications In vivo imaging, live-cell labeling, and applications where metal catalysts are prohibitive.[8]In vitro diagnostics, proteomics, material science, and applications where speed is critical and the catalyst can be removed.

Table 2: Second-Order Rate Constants for Various SPAAC Cyclooctynes

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. The table below presents a comparison of second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide.

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)
DIBAC (Dibenzocyclooctyne)~1[3]
DIFO (Difluorinated cyclooctyne)~1[3]
[9+1]CPP2.2 x 10⁻³[9]
[11+1]CPP4.5 x 10⁻⁴[9]
m[9+1]CPP9.6 x 10⁻³[9]

Table 3: Comparative Cytotoxicity of CuAAC and SPAAC

MethodConditionsCell Viability
CuAAC50 µM CuSO₄ without ligandAppreciable toxicity (~75% cell viability)[3]
CuAAC50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio)Cell viability preserved[3]
SPAACVarious cyclooctynes (e.g., DBCO, BCN)Generally high cell viability due to the absence of copper.[3]

Reaction Mechanisms

The fundamental difference in the reaction pathways of SPAAC and CuAAC is the presence or absence of a metal catalyst.

SPAAC_Mechanism Azide Azide TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne Cyclooctyne->TransitionState Triazole Stable Triazole Product TransitionState->Triazole Release of ring strain

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

In SPAAC, the high ring strain of the cyclooctyne drives the [3+2] cycloaddition with the azide, proceeding through a concerted transition state to form the stable triazole product.

CuAAC_Mechanism cluster_catalyst Catalytic Cycle CuI Cu(I) Cu_Alkyne Copper-Acetylide Intermediate CuI->Cu_Alkyne Cu_Triazolide Copper-Triazolide Intermediate Cu_Alkyne->Cu_Triazolide Cu_Triazolide->CuI Regeneration of Cu(I) Product 1,4-disubstituted Triazole Cu_Triazolide->Product Alkyne Terminal Alkyne Alkyne->Cu_Alkyne Azide Azide Azide->Cu_Triazolide

Simplified catalytic cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CuAAC proceeds via a catalytic cycle where the copper(I) catalyst first coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide, leading to the formation of a copper-triazolide intermediate, which upon protonation releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.

Experimental Protocols

To ensure reproducibility, detailed methodologies are crucial. Below are representative protocols for labeling a protein of interest (POI) containing a genetically encoded azide or alkyne functionality.

Protocol 1: Protein Labeling via SPAAC

This protocol is designed for the labeling of a protein containing an azide group with a cyclooctyne-functionalized dye.

Materials:

  • Azide-modified protein of interest (POI-N₃) in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-dye conjugate (e.g., DBCO-dye) dissolved in a compatible solvent (e.g., DMSO)

  • Reaction tubes

  • Incubator or shaker

Procedure:

  • Prepare Protein Solution: Prepare a solution of the POI-N₃ at a concentration of 1-10 µM in the reaction buffer.

  • Prepare Cyclooctyne-Dye Solution: Prepare a stock solution of the cyclooctyne-dye conjugate (e.g., 1-10 mM in DMSO).

  • Reaction Setup: To the protein solution, add the cyclooctyne-dye conjugate to a final concentration of 10-100 µM (a 10-fold excess over the protein is a good starting point). The final concentration of the organic solvent (e.g., DMSO) should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature will depend on the specific cyclooctyne and protein.

  • Analysis and Purification: The labeling efficiency can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning or western blot. The labeled protein can be purified from excess reagents using size-exclusion chromatography or dialysis.

Protocol 2: Protein Labeling via CuAAC

This protocol describes the labeling of a protein containing a terminal alkyne with an azide-functionalized dye.

Materials:

  • Alkyne-modified protein of interest (POI-alkyne) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-dye conjugate dissolved in a compatible solvent (e.g., DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper-stabilizing ligand stock solution (e.g., 250 mM THPTA in water)

  • Freshly prepared sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water)

  • Reaction tubes

Procedure:

  • Prepare Protein Solution: Prepare a solution of the POI-alkyne at a concentration of 1-10 µM in the reaction buffer.

  • Prepare Reagent Premix: In a separate tube, prepare a premix of the click-chemistry reagents. For a final reaction volume of 100 µL, mix the following in order:

    • Azide-dye conjugate to a final concentration of 20-200 µM.

    • Copper(II) sulfate to a final concentration of 50 µM.

    • Copper-stabilizing ligand (e.g., THPTA) to a final concentration of 250 µM (maintaining a 5:1 ligand-to-copper ratio).

  • Initiate the Reaction: Add the protein solution to the reagent premix. Immediately before adding to the protein, add sodium ascorbate to the premix to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching and Analysis: The reaction can be quenched by the addition of EDTA to a final concentration of 5 mM. Analyze the labeling efficiency by SDS-PAGE and purify the labeled protein as described for the SPAAC protocol.

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for a bioconjugation experiment, from the introduction of the bioorthogonal handle to the final analysis.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_analysis Analysis & Purification POI Protein of Interest (POI) Modification Introduce Azide or Alkyne (e.g., metabolic labeling, non-canonical amino acid incorporation) POI->Modification Modified_POI Modified POI Modification->Modified_POI SPAAC SPAAC (Add Cyclooctyne Probe) Modified_POI->SPAAC CuAAC CuAAC (Add Alkyne/Azide Probe + Cu(I) Catalyst) Modified_POI->CuAAC Purification Purification (e.g., SEC, Dialysis) SPAAC->Purification CuAAC->Purification Analysis Analysis (e.g., SDS-PAGE, Mass Spec) Purification->Analysis

A generalized workflow for a bioconjugation experiment using SPAAC or CuAAC.

Conclusion

Both SPAAC and CuAAC are exceptionally powerful tools for bioconjugation, each with a distinct set of advantages and limitations. The choice between them is ultimately dictated by the specific requirements of the experiment.

CuAAC is the preferred method when:

  • Rapid reaction kinetics are essential.

  • The experiment is conducted in vitro and any potential for copper-induced damage can be minimized or tolerated.

  • The copper catalyst and ligands can be efficiently removed after the reaction.

SPAAC is the superior choice for:

  • In vivo studies and live-cell imaging where cytotoxicity is a major concern.

  • Long-term labeling experiments.

  • Systems that are sensitive to the presence of metal ions.

By carefully considering the quantitative data, reaction mechanisms, and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry tool to advance their scientific endeavors.

References

A Head-to-Head Comparison: Bis-sulfone Linkers Emerge as a More Stable Alternative to Maleimide-Based Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical determinant of the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). While maleimide-based linkers have been a mainstay in the field, concerns over their suboptimal stability have paved the way for next-generation alternatives. Among these, bis-sulfone linkers are gaining prominence for their ability to form stable, re-bridged linkages with native antibody disulfide bonds, offering significant advantages in plasma stability and conjugate homogeneity.

This guide provides an objective comparison of bis-sulfone and maleimide-based linkers, supported by experimental data, to inform the selection of the most appropriate conjugation strategy for therapeutic and research applications.

Executive Summary

Maleimide-based linkers react efficiently with free thiols on cysteine residues, a cornerstone of many bioconjugation strategies. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to premature drug release and potential off-target toxicity. This instability can compromise the therapeutic window of ADCs. In contrast, bis-sulfone linkers offer a more robust solution by re-bridging the interchain disulfide bonds of an antibody that have been reduced. This not only restores the native antibody structure but also creates a highly stable covalent bond, significantly enhancing plasma stability.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between these two linker types lies in their conjugation chemistry.

Maleimide (B117702) Linkers: These linkers possess a reactive double bond that undergoes a Michael addition reaction with the sulfhydryl group of a cysteine residue. This reaction is typically rapid and proceeds under mild physiological conditions.[1][2] However, this reaction is reversible, leading to the aforementioned stability issues.[3][4]

Bis-sulfone Linkers: These linkers are designed to span and re-bridge a disulfide bond. The process involves the reduction of a native disulfide bond on the antibody to yield two free cysteine thiols. The bis-sulfone linker then reacts with both thiols, forming two stable thioether bonds and effectively re-bridging the disulfide bond.[5][6]

cluster_maleimide Maleimide Conjugation cluster_bissulfone Bis-sulfone Conjugation Antibody_SH Antibody with Free Thiol (-SH) Thioether_Bond Thioether Bond Formation (Michael Addition) Antibody_SH->Thioether_Bond + Maleimide_Linker Maleimide-Payload Maleimide_Linker->Thioether_Bond Unstable_ADC Maleimide ADC (Prone to Retro-Michael Reaction) Thioether_Bond->Unstable_ADC Antibody_SS Antibody with Disulfide Bond (S-S) Reduction Reduction (e.g., TCEP) Antibody_SS->Reduction Two_SH Two Free Thiols (-SH HS-) Reduction->Two_SH Rebridging Disulfide Re-bridging Two_SH->Rebridging + Bis_sulfone_Linker Bis-sulfone-Payload Bis_sulfone_Linker->Rebridging Stable_ADC Stable Bis-sulfone ADC Rebridging->Stable_ADC

Figure 1. Conjugation pathways of maleimide and bis-sulfone linkers.

Performance Data: Stability Takes Center Stage

Experimental data consistently demonstrates the superior stability of bis-sulfone-based conjugates compared to their maleimide counterparts, particularly in a physiological environment.

A key study directly compared a phenyloxadiazole sulfone linker to a maleimide linker for conjugating to an antibody. The results showed that the half-life of the sulfone conjugate was double that of the maleimide conjugate in human plasma.[2] Furthermore, the maleimide conjugate was observed to readily undergo thioether exchange with albumin, a prevalent protein in blood plasma, whereas the sulfone conjugate remained stable.[2][3]

ParameterBis-sulfone LinkerMaleimide Linker (N-alkyl)Reference
Conjugation Efficiency High (>78% conversion to DAR4)High (>90%)[5][7]
Plasma Stability High (minimal degradation)Moderate (prone to deconjugation)[6][8]
% Deconjugation in Serum (7 days) Not reported (fully stable in one study)35-67%[6][8]
Albumin Adduct Formation Not observedObserved[2][3]

Table 1. Comparative performance of bis-sulfone and maleimide linkers.

In Vitro and In Vivo Efficacy

The enhanced stability of bis-sulfone linkers translates to improved performance in preclinical models. Stable ADCs are more likely to reach their target tumor cells intact, leading to a wider therapeutic window. While direct comparative in vivo efficacy data between a bis-sulfone and a maleimide ADC with the same antibody and payload is limited in publicly available literature, the principle that increased stability leads to better in vivo performance is well-established.[9][10][11]

ParameterBis-sulfone ADCMaleimide ADC
In Vitro Potency (IC50) Potent and antigen-selective cell killingPotent, but can lose potency over time in serum
In Vivo Efficacy Potent and antigen-selectiveEfficacy can be compromised by premature drug release

Table 2. In vitro and in vivo performance considerations.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing linker performance. Below are generalized protocols for key experiments.

Protocol 1: Antibody-Drug Conjugation

cluster_protocol General ADC Conjugation Workflow Start Start: Antibody Solution Reduction Antibody Reduction (e.g., TCEP, DTT) Start->Reduction Purification1 Purification (e.g., Desalting Column) Reduction->Purification1 Linker_Addition Add Linker-Payload (Maleimide or Bis-sulfone) Purification1->Linker_Addition Incubation Incubation (Controlled Temp & Time) Linker_Addition->Incubation Quenching Quench Reaction (e.g., N-acetyl cysteine for maleimide) Incubation->Quenching Purification2 Purification of ADC (e.g., SEC, HIC) Quenching->Purification2 Characterization Characterization (e.g., HIC-HPLC for DAR) Purification2->Characterization End End: Purified ADC Characterization->End

Figure 2. Experimental workflow for ADC conjugation and characterization.

Bis-sulfone (Disulfide Re-bridging) Conjugation:

  • Antibody Reduction: The antibody is incubated with a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce the interchain disulfide bonds.

  • Purification: The excess reducing agent is removed using a desalting column.

  • Conjugation: The bis-sulfone linker-payload is added to the reduced antibody solution and incubated to allow for re-bridging.

  • Purification: The resulting ADC is purified to remove any unreacted linker-payload and other impurities.

Maleimide Conjugation:

  • Antibody Reduction (if necessary): If targeting interchain cysteines, the antibody is first reduced as described above.

  • Conjugation: The maleimide-linker-payload is added to the antibody solution (containing free thiols) at a pH between 6.5 and 7.5 and incubated.[12]

  • Quenching: The reaction is quenched by adding an excess of a small molecule thiol, such as N-acetyl cysteine, to cap any unreacted maleimide groups.

  • Purification: The ADC is purified to remove excess reagents and byproducts.

Protocol 2: Plasma Stability Assay
  • Incubation: The purified ADC is incubated in human, rat, or mouse plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • ADC Capture: The ADC is captured from the plasma using an appropriate method, such as affinity chromatography (e.g., Protein A beads).

  • Analysis: The captured ADC is analyzed by a suitable method, such as liquid chromatography-mass spectrometry (LC-MS) or hydrophobic interaction chromatography (HIC-HPLC), to determine the drug-to-antibody ratio (DAR).

  • Data Interpretation: A decrease in the average DAR over time indicates deconjugation of the payload.

Protocol 3: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a hydrophobic interaction chromatography (HIC) column is used.

  • Mobile Phase: A gradient of decreasing salt concentration is typically used to elute the different drug-loaded species.

  • Analysis: The ADC sample is injected, and the different species (DAR0, DAR2, DAR4, etc.) are separated based on their hydrophobicity.

  • Calculation: The peak area for each species is integrated, and the average DAR is calculated based on the relative abundance of each species.

Conclusion

The selection of a linker is a pivotal decision in the design of effective and safe bioconjugates. While maleimide-based linkers have historically been widely adopted, their inherent instability, leading to premature payload release, presents a significant liability. The emergence of bis-sulfone linkers offers a compelling alternative. By re-bridging native disulfide bonds, bis-sulfone linkers provide a stable and homogeneous conjugation platform. The supporting experimental data clearly indicates a significant improvement in plasma stability for sulfone-based conjugates over their maleimide counterparts. For the development of next-generation ADCs and other bioconjugates where in vivo stability is paramount, bis-sulfone linkers represent a superior technological advancement.

References

A Comparative Guide to Drug-to-Antibody Ratio (DAR) Assessment for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC), profoundly influencing its efficacy, safety, and pharmacokinetic profile.[1][2][3] As ADC technology evolves towards more homogeneous and site-specific constructs, facilitated by reagents like Bis-sulfone-PEG3-azide, the need for accurate and robust analytical methods to determine DAR becomes paramount. This guide provides a comparative overview of the principal techniques used for DAR assessment, offering insights into their methodologies, performance, and applications for researchers, scientists, and drug development professionals.

The Role of this compound in Modern ADC Synthesis

Bis-sulfone reagents are pivotal in a site-selective conjugation strategy known as disulfide bridging.[4][5] This technique involves the reduction of interchain disulfide bonds within an antibody, followed by "re-bridging" the resulting pairs of cysteine residues with a bifunctional linker. This approach yields highly homogeneous ADCs with a controlled DAR, typically of 4.[6]

The "this compound" linker exemplifies this advanced approach. It serves as a stable bridge between the antibody's heavy and light chains while the PEG3 component enhances solubility.[7] The terminal azide (B81097) group is a versatile handle for "click chemistry," allowing for the efficient and specific attachment of a cytotoxic payload.[7][8] It is crucial to understand that this compound is a reagent for the synthesis of a homogeneous ADC, not a direct tool for assessing its DAR. The assessment of an ADC created with this linker is subsequently performed using the analytical techniques detailed below.

Quantitative Comparison of DAR Assessment Methods

The selection of a DAR assessment method depends on the stage of development, the specific characteristics of the ADC, and the level of detail required. The following table summarizes the key quantitative and qualitative features of the most common techniques.

Method Principle Information Provided Advantages Limitations
UV/Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for antibody, payload-specific λ for drug) and uses Beer-Lambert law to calculate concentrations.[9][]Average DAR.[9][11][12]Simple, rapid, and convenient for routine analysis.[9][][13]Provides only the average DAR, not the distribution.[14] Susceptible to interference from free drug, leading to overestimation.[14] Requires distinct absorbance maxima for antibody and drug.[][13]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules.[13][15]Average DAR, drug load distribution, and percentage of unconjugated antibody.[16][17]Considered the gold standard for cysteine-conjugated ADCs.[13][17] Provides detailed distribution data.[16] Nondenaturing method.[18]Not suitable for lysine-conjugated ADCs as it may not resolve different species.[13] Mobile phases with high salt concentrations can be corrosive to standard HPLC systems.[18]
Reversed-Phase Liquid Chromatography (RP-LC) Separates the light and heavy chains of the ADC under denaturing conditions based on hydrophobicity.[13]Average DAR and distribution of drug on light and heavy chains.[2][16]Orthogonal method to HIC for confirmation.[16][19] Compatible with mass spectrometry.[19]Denaturing conditions mean the intact ADC is not analyzed. Requires reduction of the ADC prior to analysis.[16]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact ADCs (native MS) or their subunits. The mass difference between species corresponds to the mass of the conjugated payload.Precise average DAR, drug load distribution, and identification of different drug-loaded species.[3]Provides the most detailed and accurate information. Can identify unexpected modifications. Can be coupled with LC methods (LC-MS) for enhanced separation and characterization.[13]Requires specialized instrumentation and expertise. Native MS can be challenging due to the complexity and heterogeneity of ADCs.[20]

Experimental Protocols and Methodologies

Detailed and validated protocols are essential for accurate DAR determination. Below are overviews of the standard procedures for the key analytical methods.

DAR Assessment by UV/Vis Spectroscopy
  • Objective: To determine the average DAR by measuring the absorbance of the ADC sample.

  • Methodology:

    • Measure the UV/Vis spectrum of the purified ADC solution from approximately 240 nm to 400 nm.

    • Record the absorbance values at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug (e.g., ~252 nm).

    • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their known molar extinction coefficients.

    • The average DAR is calculated as the molar ratio of the drug to the antibody.[14]

  • Key Considerations: This method's accuracy depends on the precise knowledge of the extinction coefficients for both the antibody and the payload and the absence of interfering substances.[]

DAR Assessment by Hydrophobic Interaction Chromatography (HIC)
  • Objective: To separate and quantify ADC species with different drug loads.

  • Methodology:

    • An HIC column (e.g., Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).[21]

    • The ADC sample is injected into the system.

    • A descending salt gradient is applied to elute the ADC species. The unconjugated antibody (least hydrophobic) elutes first, followed by species with increasing DAR (DAR2, DAR4, etc.).[17]

    • The peaks are detected by a UV detector at 280 nm.

    • The relative percentage of each species is determined from the peak area in the chromatogram.

    • The weighted average DAR is calculated based on the peak area percentages for each drug-loaded species.[16][17]

DAR Assessment by Mass Spectrometry (Native SEC-MS)
  • Objective: To determine the precise mass of each intact ADC species to calculate DAR and distribution.

  • Methodology:

    • The ADC sample is subjected to online buffer exchange into a volatile, MS-compatible buffer (e.g., ammonium acetate) using a Size-Exclusion Chromatography (SEC) column.[22][23] This step is crucial for native MS to maintain the protein's folded state.[23]

    • The eluent is introduced into the mass spectrometer using a native electrospray ionization source.

    • The mass spectrometer acquires data over a high mass-to-charge (m/z) range to detect the low charge states characteristic of native proteins.

    • The resulting mass spectra, which show envelopes of charge states for each DAR species, are deconvoluted to determine the neutral mass of each species.

    • The average DAR and drug distribution are calculated from the relative abundance of each identified mass.[22]

Visualizing Workflows and Concepts

Diagrams are essential for understanding complex analytical workflows and relationships. The following visualizations are provided in the DOT language for Graphviz.

G cluster_0 ADC Synthesis via Disulfide Bridging Ab Native Antibody (with interchain disulfides) Reduced_Ab Reduced Antibody (free thiols) Ab->Reduced_Ab Reduction Bridged_Ab Azide-Functionalized ADC (Homogeneous DAR) Reduced_Ab->Bridged_Ab Bridging Reagent This compound Reagent->Bridged_Ab Final_ADC Final ADC Bridged_Ab->Final_ADC Click Chemistry Payload Alkyne-Payload Payload->Final_ADC

Caption: Workflow for ADC synthesis using a this compound linker.

G cluster_1 HIC Workflow for DAR Assessment Sample ADC Sample Injection Inject on HIC Column Sample->Injection Separation Separation via Descending Salt Gradient Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram (Peaks for DAR0, DAR2, DAR4...) Detection->Chromatogram Analysis Calculate Weighted Average DAR from Peak Areas Chromatogram->Analysis

Caption: Experimental workflow for DAR analysis using HIC.

G node_result node_result Start Need to Assess DAR? q1 Need Distribution Data? Start->q1 q2 Need Highest Accuracy & Structural Detail? q1->q2 Yes uv UV/Vis Spectroscopy q1->uv No (Average DAR only) hic HIC q2->hic No (Routine Analysis) ms Mass Spectrometry q2->ms Yes (Detailed Characterization)

Caption: Decision tree for selecting a suitable DAR assessment method.

References

A Comparative Guide to Protein Bioconjugation: Evaluating the Biological Activity of Proteins After Conjugation with Bis-sulfone-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polymers, such as polyethylene (B3416737) glycol (PEG), to proteins is a widely utilized strategy to enhance their therapeutic properties. This process, known as PEGylation, can improve a protein's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation. However, the method of conjugation can significantly impact the biological activity of the protein. This guide provides a comparative analysis of protein conjugation using Bis-sulfone-PEG3-azide, offering insights into its performance against other common conjugation chemistries.

Introduction to Bis-sulfone Chemistry for Site-Specific Conjugation

Bis-sulfone reagents represent a class of thiol-reactive linkers that enable site-specific modification of proteins at disulfide bonds. The conjugation process involves the reduction of a native disulfide bond to yield two free cysteine residues. The bis-sulfone linker then reacts with both thiols to form a stable three-carbon bridge, effectively re-bridging the disulfide with the PEG linker attached. This site-specific approach is advantageous as it can preserve the protein's tertiary structure, which is often crucial for its biological function. The "-PEG3-" component refers to a short polyethylene glycol chain, which enhances solubility and provides spacing, while the "-azide" functionality allows for subsequent "click" chemistry reactions.

Comparison of Conjugation Chemistries

The choice of conjugation chemistry is critical in preserving the biological activity of a protein. Here, we compare the bis-sulfone linkage to two other commonly used methods: maleimide (B117702) and N-hydroxysuccinimide (NHS) ester chemistry.

FeatureBis-sulfone LinkageMaleimide LinkageNHS Ester Linkage
Target Residue Cysteine (from reduced disulfide)Cysteine (free thiol)Lysine (B10760008) (primary amine)
Specificity High (site-specific at disulfide bonds)High (specific for thiols)Moderate (reacts with all accessible lysines)
Stability High, forms a stable thioether bond.[1]Moderate, susceptible to retro-Michael addition and exchange reactions.[1]High, forms a stable amide bond.
Homogeneity High, produces a homogeneous product with a defined drug-to-antibody ratio (DAR).Can be high if a single free cysteine is available.Low, typically results in a heterogeneous mixture of conjugates.
Potential Impact on Activity Minimal, as it targets disulfide bonds often distal to active sites and maintains the protein's overall structure.Can impact activity if the targeted cysteine is near the active site.High potential for activity loss due to random modification of lysine residues, which can be in or near active sites.

Quantitative Analysis of Biological Activity

Preserving the biological activity of a protein post-conjugation is paramount. The following table summarizes experimental data on the retention of biological activity after conjugation using different methods.

ProteinConjugation MethodPEG Size (kDa)Biological Activity Assay% Activity Retention (Compared to Unmodified Protein)Reference
Antibody Fragment (Fab)PEG-bis-sulfone10-40Antigen Binding Affinity (SPR)~50% (2-fold reduction in apparent affinity)[2][3]
Hemoglobinmono-sulfone-PEG5Oxygen BindingNo discernible effect on protein function[1]
Hemoglobinmaleimide-PEG5Oxygen BindingNo discernible effect on protein function[1]
Interferon α-2bPEG-monosulfone5, 20, 30Antiviral ActivityActivity was independent of PEG size, but showed some reduction due to steric hindrance.[4]

Note: Direct quantitative comparison of this compound with other linkers on the same protein under identical conditions is limited in the publicly available literature. The data presented is from studies using similar sulfone-based chemistries.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for protein conjugation and subsequent bioactivity assessment.

Protocol 1: Protein Conjugation with Bis-sulfone-PEG-azide

This protocol is adapted from methods for PEGylating proteins at disulfide bonds using bis-sulfone reagents.[5]

Materials:

  • Protein with an accessible disulfide bond

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Protein Preparation: Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.

  • Disulfide Reduction: Add a 10-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 1-2 hours to reduce the target disulfide bond.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.4.

  • Conjugation Reaction: Add a 3- to 5-fold molar excess of this compound to the reduced protein solution. Incubate the reaction at 4°C overnight with gentle mixing.

  • Quenching: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine relative to the bis-sulfone reagent. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and unconjugated protein using size-exclusion chromatography (SEC).

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Protocol 2: Assessment of Biological Activity - VEGF Receptor Binding Assay

This protocol provides a method to assess the binding affinity of a PEGylated antibody or antibody fragment targeting the Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[6][7][8][9]

Materials:

  • Unmodified and PEGylated anti-VEGF antibody/Fab

  • Recombinant human VEGF

  • Recombinant human VEGFR1/VEGFR2

  • ELISA plates

  • Bovine Serum Albumin (BSA)

  • Wash buffer (PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with recombinant human VEGF (1-5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Block the wells with 1% BSA in PBS for 1 hour at room temperature.

  • Antibody Incubation: Wash the plate three times. Add serial dilutions of the unmodified and PEGylated anti-VEGF antibody/Fab to the wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times. Add an HRP-conjugated secondary antibody that recognizes the primary antibody/Fab. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add TMB substrate to the wells and incubate in the dark for 15-30 minutes.

  • Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the antibody concentration and determine the EC50 value for both the unmodified and PEGylated proteins to quantify any change in binding affinity.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental designs.

G Experimental Workflow for Protein Conjugation and Activity Assessment cluster_conjugation Protein Conjugation cluster_activity Biological Activity Assessment Protein Protein with Disulfide Bond Reduction Disulfide Reduction (TCEP) Protein->Reduction Reduced_Protein Protein with Free Thiols Reduction->Reduced_Protein Conjugation Conjugation with This compound Reduced_Protein->Conjugation PEG_Protein PEGylated Protein Conjugation->PEG_Protein Purification Purification (SEC) PEG_Protein->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization PEGylated PEGylated Protein Characterization->PEGylated Bioassay Binding Assay (ELISA/SPR) Comparison Comparison of Activity Bioassay->Comparison Unmodified Unmodified Protein Unmodified->Bioassay PEGylated->Bioassay VEGF_Signaling_Pathway Simplified VEGF Signaling Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

A Comparative Guide to Thiol Conjugation Chemistries: Alternatives to Bis-sulfone-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of thiol groups, particularly within cysteine residues of proteins and peptides, is a cornerstone of modern bioconjugation. This guide provides an objective comparison of prominent alternatives to bis-sulfone-PEG3-azide for thiol conjugation. We will delve into the performance of established and next-generation reagents, supported by experimental data, to inform the selection of the optimal strategy for your research and development needs.

Introduction to Thiol Conjugation Chemistries

Thiol groups are excellent nucleophiles, making them ideal targets for selective bioconjugation. Bis-sulfone reagents are designed to bridge two thiol groups, typically derived from the reduction of a disulfide bond, forming a stable three-carbon bridge. This approach is particularly useful in antibody-drug conjugate (ADC) development, as it can maintain the antibody's structural integrity. However, a diverse toolkit of alternative reagents exists, each with distinct advantages in terms of reaction kinetics, stability of the resulting conjugate, and specificity.

Performance Comparison of Thiol-Reactive Chemistries

The choice of a thiol conjugation reagent is a critical decision that influences the stability, homogeneity, and ultimately, the in vivo performance of the resulting bioconjugate. Key performance indicators include reaction rate, efficiency, stability of the formed bond, and specificity for thiols over other nucleophilic groups.

Reagent ClassLinkage TypeReaction ConditionsReaction TimeEfficiencyStability of ConjugateKey Advantages & Disadvantages
Bis-sulfone Thioether (disulfide bridging)pH 6.5-7.5, Room TempHoursHigh (>90%)HighAdvantages: Forms stable, irreversible bridge, maintains protein structure. Disadvantages: Slower reaction kinetics compared to maleimides.
Maleimides (Traditional) ThioetherpH 6.5-7.5, Room Temp1-2 hoursHigh (>90%)ModerateAdvantages: Fast reaction kinetics, high thiol specificity in the optimal pH range. Disadvantages: Prone to retro-Michael addition and thiol exchange, leading to in vivo instability.[1][2]
Next-Gen Maleimides (e.g., Dibromomaleimides) Thioether (disulfide bridging)pH 6.5-7.5, Room Temp< 20 minutesVery High (>95%)HighAdvantages: Extremely rapid reaction, forms a stable bridge, improved stability over traditional maleimides.[3]
Vinyl Sulfones ThioetherpH 7.0-9.0, Room Temp2-4 hoursHigh (>90%)HighAdvantages: Forms a very stable, irreversible bond.[4] Disadvantages: Slower reaction rate than maleimides, can show some reactivity with amines at higher pH.[1]
Haloacetyls (Iodo/Bromoacetamides) ThioetherpH 7.0-8.0, Room TempHoursHigh (>90%)HighAdvantages: Forms a stable, irreversible bond. Disadvantages: Can exhibit off-target reactivity with other residues like histidine and methionine.
Thiol-Yne (Click Chemistry) ThioetherPhotoinitiator or catalyst, Room Temp1-4 hoursVery High (>95%)Very HighAdvantages: Highly efficient and specific, forms a very stable linkage, bioorthogonal.[5] Disadvantages: May require a catalyst or UV light, which could be detrimental to some biomolecules.

Visualizing the Conjugation Pathways

To facilitate a deeper understanding of the chemical transformations, the following diagrams illustrate the reaction mechanisms and experimental workflows for key thiol conjugation strategies.

Thiol_Conjugation_Mechanisms cluster_bis_sulfone Bis-Sulfone Disulfide Bridging cluster_maleimide Maleimide Conjugation cluster_vinyl_sulfone Vinyl Sulfone Conjugation cluster_thiol_yne Thiol-Yne Click Chemistry BS_start Protein-S-S-Protein BS_reduced Protein-SH + HS-Protein BS_start->BS_reduced Reduction (e.g., TCEP) BS_bridged Protein-S-(Bridge)-S-Protein BS_reduced->BS_bridged Conjugation BS_reagent Bis-sulfone Reagent BS_reagent->BS_bridged Conjugation M_thiol Protein-SH M_conjugate Protein-S-Succinimide M_thiol->M_conjugate Michael Addition M_reagent Maleimide Reagent M_reagent->M_conjugate Michael Addition VS_thiol Protein-SH VS_conjugate Protein-S-Ethylsulfone VS_thiol->VS_conjugate Michael Addition VS_reagent Vinyl Sulfone Reagent VS_reagent->VS_conjugate Michael Addition TY_thiol Protein-SH TY_conjugate Protein-S-Vinyl TY_thiol->TY_conjugate Radical Addition TY_reagent Alkyne Reagent TY_reagent->TY_conjugate Radical Addition TY_catalyst Initiator/ Catalyst TY_catalyst->TY_conjugate Radical Addition

Caption: Reaction mechanisms for different thiol conjugation chemistries.

Experimental_Workflow start Start: Thiol-containing Biomolecule reduction Disulfide Reduction (if necessary, e.g., with TCEP) start->reduction conjugation Conjugation with Thiol-Reactive Reagent reduction->conjugation purification Purification (e.g., SEC, Dialysis) conjugation->purification characterization Characterization (e.g., MS, HPLC, SDS-PAGE) purification->characterization end End: Purified Bioconjugate characterization->end

References

A Comparative Guide to Bis-sulfone-PEG3-azide and Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly Antibody-Drug Conjugates (ADCs), hinges on the selection of an optimal linker. The linker's properties dictate the stability, homogeneity, solubility, and ultimate efficacy of the final conjugate. This guide provides an objective comparison of the technologies embodied by Bis-sulfone-PEG3-azide, a heterobifunctional linker, against common alternatives. This compound integrates three key chemical motifs: a bis-sulfone group for site-specific antibody conjugation, a short polyethylene (B3416737) glycol (PEG3) spacer, and an azide (B81097) handle for bioorthogonal "click chemistry" payload attachment.[1][2] We will analyze each component in relation to its alternatives, supported by experimental data and detailed protocols.

Part 1: Antibody Conjugation - Bis-sulfone vs. Maleimide (B117702) Chemistry

The covalent attachment of a linker to an antibody is a critical first step. For cysteine-based conjugation, the traditional method involves maleimide chemistry. Bis-sulfone chemistry has emerged as a leading alternative, offering a solution to the stability issues associated with maleimide conjugates.[3]

The bis-sulfone group is a highly reactive bis-alkylation reagent that readily reacts with two cysteine thiols, typically those made available by reducing a native interchain disulfide bond in an antibody.[2] This process re-forms a stable three-carbon bridge, leading to homogenous ADCs with a controlled drug-to-antibody ratio (DAR).[2][4] In contrast, maleimide linkers react with single cysteine thiols to form a thioether bond. However, this bond is susceptible to retro-Michael addition, particularly in the presence of plasma proteins like albumin, which can lead to premature drug release and off-target toxicity.[3][5] The dual attachment of bis-sulfone linkers provides greater stability.[4]

Quantitative Comparison of Cysteine-Directed Conjugation Chemistries

FeatureBis-sulfone LinkersMaleimide LinkersRationale & References
Reaction Target Two cysteine thiols (disulfide re-bridging)Single cysteine thiolBis-sulfones cross-link pairs of thiols from a reduced disulfide bond.[2][4] Maleimides alkylate individual thiols.[4][6]
Conjugate Stability High; resistant to thioether exchangeVariable; susceptible to retro-Michael addition and exchange in plasmaSulfone conjugates show improved stability in human plasma compared to maleimide conjugates at labile sites.[3] Maleimide instability is a known issue.[5]
Homogeneity (DAR) High (e.g., DAR of 4 is >95% achievable)Variable; can lead to heterogeneous mixturesDisulfide re-bridging strategies afford highly homogenous ADCs.[2][7] Traditional cysteine alkylation can produce mixtures with DARs from 0 to 8.[4]
Reaction Product Stable three-carbon thioether bridgeSuccinimidyl thioetherThe bis-sulfone forms a covalent bridge between two sulfur atoms.[2][8] Maleimide reaction forms a single thioether link.[6]

Experimental Workflow: Antibody Disulfide Re-bridging

The following diagram illustrates a typical workflow for creating a site-specific ADC using a bis-sulfone linker compared to a traditional maleimide linker.

G cluster_0 Bis-Sulfone Disulfide Re-bridging Workflow cluster_1 Traditional Maleimide Conjugation Workflow A0 Monoclonal Antibody (with interchain disulfides) A1 Step 1: Reduce Disulfide Bonds (e.g., with TCEP) A0->A1 TCEP A2 Step 2: Add Bis-sulfone Linker-Payload A1->A2 Controlled Stoichiometry A3 Homogeneous ADC (DAR ≈ 4) A2->A3 Stable Thioether Bridge Formation B0 Monoclonal Antibody (with interchain disulfides) B1 Step 1: Reduce Disulfide Bonds (e.g., with TCEP) B0->B1 TCEP B2 Step 2: Add Maleimide Linker-Payload B1->B2 Excess Reagent B3 Heterogeneous ADC (DAR 0-8) B2->B3 Thioether Bond Formation

Caption: Comparative workflow for ADC synthesis.

Experimental Protocol: Site-Specific Conjugation via Disulfide Bridging

This protocol is a generalized representation for conjugating a bis-sulfone functionalized linker-payload to an antibody.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-25 mg/mL.[9]

    • Add a controlled molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to selectively reduce the interchain disulfide bonds. The exact stoichiometry must be optimized for the specific antibody.[9]

    • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

  • Conjugation Reaction:

    • Prepare the this compound linker (or a pre-formed linker-payload) in a compatible, water-miscible organic co-solvent (e.g., DMSO) to prevent precipitation.[10]

    • Add the linker solution to the reduced antibody solution. A typical molar excess of the linker is 4-6 equivalents per antibody.[11]

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Remove unreacted linker and other small molecules using size-exclusion chromatography (e.g., Sephadex G-25 column) or tangential flow filtration (TFF).[5]

    • The purified conjugate should be buffer-exchanged into a suitable formulation buffer.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) and homogeneity using Hydrophobic Interaction Chromatography (HIC).[9]

    • Confirm the molecular weight and integrity of the ADC using mass spectrometry.

    • Assess aggregation levels using Size Exclusion Chromatography (SEC).[9]

Part 2: Payload Attachment - Azide-Alkyne Click Chemistry vs. Alternatives

The azide group on the this compound linker enables payload attachment via bioorthogonal click chemistry.[1] This method offers high specificity and efficiency, proceeding with high yields in complex biological media without interfering with native biochemical processes.[12][13] It stands in contrast to more traditional methods like N-hydroxysuccinimide (NHS) ester and maleimide chemistries, which target primary amines (e.g., lysine) and thiols (e.g., cysteine), respectively.[14][15]

Quantitative Comparison of Bioconjugation Methods

FeatureAzide-Alkyne Cycloaddition (CuAAC/SPAAC)NHS Ester ChemistryMaleimide ChemistryRationale & References
Target Residue(s) Azide or Alkyne-modified moleculesPrimary amines (e.g., Lysine)Thiols (e.g., Cysteine)Click chemistry is bioorthogonal.[16] NHS esters react with nucleophilic amines.[14] Maleimides react with thiols via Michael addition.[6]
Reaction Efficiency High, often >90%[14]Variable, affected by pH and hydrolysisGenerally high, 70-90% reported[14]Click chemistry is known for near-quantitative yields.[5][13] NHS ester efficiency is pH-dependent and competes with hydrolysis.[14]
Specificity High (Bioorthogonal)Moderate; can react with multiple lysinesHigh for thiols at neutral pHThe azide and alkyne groups are abiotic and do not react with native functional groups.[15] Lysine is highly abundant on protein surfaces, leading to heterogeneity.[11] Thiol-selectivity can be compromised at high reagent concentrations.[6]
Bond Stability High (Stable triazole ring)Stable amide bondSusceptible to hydrolysis and retro-Michael additionThe 1,2,3-triazole formed is extremely stable.[13] The resulting amide bond is stable. The thioether bond can be unstable.[3][5]

Visualization of Bioconjugation Reactions

The diagram below illustrates the chemical transformations for different conjugation strategies.

Caption: Chemical schemes for bioconjugation.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an alkyne-modified payload to the azide-functionalized antibody-linker intermediate.[12]

  • Preparation of Reactants:

    • Dissolve the purified antibody-linker-azide conjugate in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the alkyne-functionalized payload in a minimal amount of a compatible organic solvent (e.g., DMSO).

    • Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[12]

  • Click Reaction:

    • In a reaction vessel, add the antibody-linker-azide solution.

    • Add the alkyne-payload solution. A 5-fold molar excess of the payload is typically used.[5]

    • Sequentially add the ligand, copper(II) sulfate, and finally the reducing agent to initiate the reaction. Final concentrations are typically in the range of 1 mM copper, 1 mM ligand, and 5 mM sodium ascorbate.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification and Analysis:

    • Purify the final ADC conjugate using size-exclusion chromatography or TFF to remove excess payload and reaction components.[5]

    • Analyze the final product for DAR, purity, and aggregation as described in the previous protocol.

Part 3: The Role of the PEG Spacer

Polyethylene glycol (PEG) spacers are widely incorporated into ADC linkers to modulate the physicochemical properties of the conjugate.[10][] The PEG3 unit in this compound is a relatively short, hydrophilic spacer. The length of the PEG chain can significantly impact solubility, aggregation, and pharmacokinetics.[10][18]

Comparison of Short vs. Long PEG Spacers in ADCs

PropertyShort PEG Spacers (e.g., PEG3)Long PEG Spacers (e.g., PEG24)Rationale & References
Solubility Improvement ModerateHighLonger PEG chains provide greater hydrophilicity, which is crucial for conjugating hydrophobic payloads and enabling high-DAR conjugates without requiring organic co-solvents.[10][18]
Aggregation Reduction ModerateHighThe hydrophilic nature of PEG reduces hydrophobic interactions between ADC molecules, thus minimizing aggregation.[10][]
Pharmacokinetics (PK) Shorter half-lifeLonger half-lifeLonger PEG chains increase the hydrodynamic radius of the ADC, which can prolong circulation time and increase plasma concentration.[18][19]
Steric Hindrance LowPotentially HighWhile providing space, very long PEG chains could potentially hinder the interaction of the antibody with its antigen or the payload with its target, though this is context-dependent.[20]

Logical Relationship: PEG Length and ADC Properties

The choice of PEG spacer length involves a trade-off between improving physicochemical properties and maintaining biological activity.

G cluster_0 Cause cluster_1 Effect A Increase PEG Spacer Length (e.g., PEG3 → PEG24) B ↑ Hydrophilicity & Solubility A->B C ↓ Aggregation A->C D ↑ Circulation Half-Life (PK) A->D E ? Potential for Steric Hindrance A->E

Caption: Impact of increasing PEG spacer length.

References

A Comparative Performance Analysis of Bis-sulfone-PEG3-azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design of effective bioconjugates, particularly in the field of antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and therapeutic index of the final product.[1] This guide provides a detailed comparison of Bis-sulfone-PEG3-azide, a heterobifunctional linker, against other common crosslinking technologies.

This compound is a versatile linker composed of three key functional components:

  • A bis-sulfone group, which can act as a Michael acceptor for reaction with thiols, notably for re-bridging reduced interchain disulfides in antibodies.[2][3]

  • A PEG3 (triethylene glycol) spacer, which enhances hydrophilicity and solubility while reducing potential steric hindrance.[4][5]

  • An azide group, which allows for highly specific and efficient conjugation to alkyne-containing molecules via "click chemistry".[4][6]

This combination of features positions this compound as a valuable tool for creating stable and precisely defined bioconjugates.[4][7]

Data Presentation: Comparative Performance of Linker Chemistries

The selection of a linker technology is a critical decision in the development of ADCs. The following tables summarize key performance characteristics of bis-sulfone linkers in comparison to other widely used thiol-reactive and bioorthogonal chemistries.

Table 1: Performance Comparison of Thiol-Reactive Linkers

Linker ChemistryStability in Human PlasmaReactivityKey AdvantagesKey Disadvantages
Bis-sulfone High; forms stable thioether bonds[8]Moderate to high; reacts with reduced thiols (cysteines)[8]Improved stability over maleimides; enables disulfide re-bridging[2][8]Reaction can be slower than with maleimides[8]
Maleimide Moderate; susceptible to retro-Michael reaction leading to deconjugation[8]High; rapid reaction with thiols at neutral pHWell-established and widely used chemistryPotential for thioether exchange with albumin, reducing in-vivo stability[8]
Disulfide Low to Moderate; cleavable in the reducing environment of the cellHigh; forms a disulfide bond with thiolsDesigned to be cleavable, releasing the payload inside the target cell[5]Can be unstable in circulation, leading to premature payload release[9]

Table 2: Performance Comparison of Bioorthogonal Reaction Chemistries

Reaction ChemistryTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10 - 10⁴[10]High reaction rate and efficiency; highly specific[10]Requires a copper catalyst which can be cytotoxic, limiting in-vivo applications[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 10⁻³ - 1[10]Copper-free, making it suitable for live-cell and in-vivo applications; highly bioorthogonal[10]Generally slower kinetics than CuAAC; requires bulky cyclooctyne (B158145) reagents[10]
Tetrazine Ligation (IEDDA) 1 - 10⁶[10]Extremely fast kinetics; bioorthogonal[10]Tetrazine and trans-cyclooctene (B1233481) partners can have limited stability

Experimental Protocols

Detailed and standardized protocols are essential for the accurate benchmarking of linker performance.

Protocol 1: Assessment of ADC Plasma Stability

  • ADC Preparation: Prepare the ADC by conjugating the linker-payload to the antibody according to established protocols. Purify the ADC using chromatography (e.g., SEC, HIC) to remove unconjugated antibody, linker, and payload.

  • Incubation: Incubate the purified ADC at a concentration of approximately 1 mg/mL in human plasma at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Sample Processing: At each time point, capture the ADC from the plasma using an appropriate method, such as affinity chromatography with Protein A/G beads.

  • Analysis: Analyze the captured ADC using a suitable technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.

  • Data Interpretation: Plot the average DAR versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.

Protocol 2: General Protocol for Disulfide Re-bridging with Bis-sulfone Linkers

  • Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Linker Preparation: Dissolve the this compound linker in an organic solvent such as DMSO.

  • Conjugation Reaction: Add the dissolved bis-sulfone linker to the reduced antibody solution. The reaction is typically carried out at room temperature or 37°C for several hours.[8]

  • Purification: Once the reaction is complete, remove the excess linker and other reagents by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the resulting antibody-linker conjugate to confirm the successful conjugation and determine the linker-to-antibody ratio.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation: Prepare solutions of the azide-functionalized antibody (from Protocol 2), the alkyne-containing payload, a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • Reaction Mixture: In a suitable reaction vessel, combine the azide-functionalized antibody, the alkyne payload, the ligand, and the copper sulfate.

  • Initiation: Initiate the reaction by adding the sodium ascorbate.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: Purify the final ADC conjugate using methods such as SEC to remove unreacted components and catalyst.

  • Analysis: Analyze the purified ADC to determine the final DAR and confirm the integrity of the conjugate.

Mandatory Visualization

Diagrams illustrating molecular mechanisms and workflows provide a clear understanding of the processes involved in using this compound.

G cluster_reduction 1. Antibody Reduction cluster_conjugation 2. Disulfide Re-bridging Ab_SS Antibody (Interchain Disulfide) Ab_SH Reduced Antibody (Free Thiols) Ab_SS->Ab_SH + TCEP Conjugation Michael Addition & Elimination Ab_SH->Conjugation Bis_Sulfone Bis-sulfone Linker Bis_Sulfone->Conjugation Ab_Linker Stable Thioether Bridge Conjugation->Ab_Linker G start Start reduction 1. Antibody Disulfide Reduction start->reduction conjugation1 2. Conjugation with This compound reduction->conjugation1 purification1 3. Purification (SEC/TFF) of Ab-Linker conjugation1->purification1 conjugation2 4. Click Chemistry (CuAAC/SPAAC) with Alkyne-Payload purification1->conjugation2 purification2 5. Final ADC Purification (SEC/HIC) conjugation2->purification2 characterization 6. ADC Characterization (DAR, Purity, Potency) purification2->characterization end_node Finished ADC characterization->end_node G cluster_cell Target Cancer Cell ADC_bind 1. ADC binds to surface antigen Internalization 2. Receptor-mediated endocytosis ADC_bind->Internalization Endosome 3. Endosome formation Internalization->Endosome Lysosome 4. Fusion with lysosome Endosome->Lysosome Release 5. Linker cleavage & Payload release Lysosome->Release Action 6. Payload induces cell death (apoptosis) Release->Action ADC_ext ADC in Circulation ADC_ext->ADC_bind

References

A Comparative Guide to Antibody-Drug Conjugates Featuring Bis-Sulfone Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the next-generation of linker technologies, bis-sulfone linkers have emerged as a robust solution for creating stable and homogeneous ADCs. This guide provides a comprehensive comparison of ADCs utilizing bis-sulfone linkers with those employing other linker technologies, supported by experimental data from key preclinical studies.

Introduction to Bis-Sulfone Linkers

Bis-sulfone linkers are utilized for the site-specific conjugation of payloads to antibodies, primarily through the re-bridging of interchain disulfide bonds. This approach, often referred to as a "disulfide rebridging" strategy, offers significant advantages over conventional conjugation methods that target lysines or cysteines in a non-specific manner. The key feature of bis-sulfone chemistry is its ability to form a stable thiosulfonate bond, which covalently reconnects the two sulfur atoms of a reduced disulfide bond, thereby maintaining the native antibody structure. This results in ADCs with a defined drug-to-antibody ratio (DAR), typically DAR 4, enhancing batch-to-batch consistency and simplifying characterization.

Mechanism of Disulfide Rebridging with Bis-Sulfone Linkers

The process of conjugating a drug to an antibody using a bis-sulfone linker involves a two-step sequence. First, the native interchain disulfide bonds of the antibody are reduced to yield free thiol groups. Subsequently, the bis-sulfone linker, which is attached to the cytotoxic payload, reacts with the paired thiols to reform a stable bridge.

Figure 1: Experimental workflow for ADC synthesis using a bis-sulfone linker.

Case Study 1: Trastuzumab-MMAE with a Bis-Sulfone Linker

A pivotal study by Badescu et al. (2015) provides a detailed evaluation of a trastuzumab-MMAE ADC constructed using a bis-sulfone linker for disulfide rebridging.[1][2] This ADC (TRA-bisAlk-vc-MMAE) was compared with a conventional maleimide-based trastuzumab-MMAE conjugate (TRA-mal-vc-MMAE).

Data Presentation

Table 1: In Vitro and In Vivo Performance of Trastuzumab-MMAE ADCs

ParameterTRA-bisAlk-vc-MMAE (Bis-sulfone)TRA-mal-vc-MMAE (Maleimide)T-DM1 (Kadcyla®)
Drug-to-Antibody Ratio (DAR) Homogeneous, primarily DAR 4Heterogeneous mixture (DAR 0-8)~3.5
Serum Stability (% intact ADC after 7 days) >95%Significantly lower (data not quantified in source)High
HER2 Receptor Binding (EC50, ng/mL) 10.611.2Not reported
In Vitro Potency (IC50, ng/mL on JIMT-1 cells) 180Not reported400
In Vivo Efficacy (Tumor Growth Inhibition in JIMT-1 xenograft model) Superior efficacyNot reportedLess efficacious

Data synthesized from Badescu et al., 2015.[1][2]

Experimental Protocols
  • ADC Synthesis: Trastuzumab was reduced with tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to break the interchain disulfide bonds. The bis-sulfone linker-payload construct was then added to the reduced antibody solution to facilitate the rebridging conjugation. The resulting ADC was purified by size-exclusion chromatography.

  • Serum Stability Assay: The ADC was incubated in human serum at 37°C for 7 days. At various time points, samples were analyzed by hydrophobic interaction chromatography (HIC) to determine the percentage of intact ADC remaining.

  • HER2 Receptor Binding Assay: The binding affinity of the ADC to the HER2 receptor was assessed using a cell-based ELISA on a HER2-expressing cell line.

  • In Vitro Cytotoxicity Assay: The potency of the ADC was determined using a proliferation assay (e.g., MTT or CellTiter-Glo®) on the low HER2-expressing JIMT-1 breast cancer cell line.

  • In Vivo Efficacy Study: A xenograft model was established by implanting JIMT-1 cells into immunodeficient mice. The mice were treated with a single dose of the ADC, and tumor volume was monitored over time to assess anti-tumor activity.[1]

Case Study 2: Enhanced Performance of Brentuximab-MMAE with Hydrophilic Bis-Sulfone Linkers

To address the challenges associated with the hydrophobicity of some payloads, researchers have incorporated hydrophilic moieties into bis-sulfone linkers. A study by Evans et al. (2022) demonstrated that incorporating hydrophilic macrocycles (cyclodextrins and crown ethers) into bis-sulfone based linkers enhanced the in vivo performance of brentuximab-MMAE ADCs.[3][4]

Data Presentation

Table 2: In Vitro and In Vivo Performance of Brentuximab-MMAE ADCs with Modified Bis-Sulfone Linkers

ADC ConstructIn Vitro Potency (IC50, pM)In Vivo Efficacy (Tumor Growth Inhibition)
Adcetris® (Brentuximab Vedotin) 16Baseline
ADC with Bis-sulfone linker + 3'-amino-α-cyclodextrin 16-34 (broadly similar to Adcetris®)Greater efficacy than Adcetris®; matched a 24-unit PEG comparator
ADC with Bis-sulfone linker + 1-aza-42-crown-14 16-34 (broadly similar to Adcetris®)Superior efficacy to Adcetris® and an analogous ADC with a 24-unit PEG chain

Data synthesized from Evans et al., 2022.[3][4]

Experimental Protocols
  • Linker-Payload and ADC Synthesis: Bis-sulfone based disulfide rebridging reagents incorporating Val-Cit-PABC-MMAE were synthesized with various cyclodextrins and crown ethers. These were then conjugated to brentuximab following a reduction and rebridging protocol similar to the one described above to produce homogeneous DAR 4 ADCs.[4]

  • In Vitro Cytotoxicity Assay: The in vitro potency of the ADCs was evaluated against a CD30-positive cell line (Karpas-299).

  • In Vivo Efficacy Study: A mouse xenograft model using Karpas-299 cells was employed to assess the anti-tumor efficacy of the ADCs compared to Adcetris®. Tumor volume and animal survival were monitored.[3]

Comparison with Alternative Linker Technologies

The primary alternatives to bis-sulfone linkers are maleimide-based linkers and other cleavable and non-cleavable linker systems.

cluster_Linker_Types ADC Linker Technologies cluster_Properties Key Properties Bis_Sulfone Bis-Sulfone Linkers Stability Stability Bis_Sulfone->Stability High (Stable Thiosulfonate Bond) Homogeneity Homogeneity (DAR) Bis_Sulfone->Homogeneity High (Site-specific, e.g., DAR 4) Toxicity Toxicity Profile Bis_Sulfone->Toxicity Potentially Lower Off-Target (due to stability) Maleimide Maleimide Linkers Maleimide->Stability Lower (Retro-Michael addition) Maleimide->Homogeneity Can be site-specific but can also be heterogeneous Maleimide->Toxicity Potential for Higher Off-Target (due to premature drug release) Other_Cleavable Other Cleavable Linkers (e.g., Hydrazone, Dipeptide) Other_Cleavable->Stability Variable (pH or enzyme-dependent) Other_Cleavable->Homogeneity Variable Other_Cleavable->Toxicity Cleavage mechanism dependent Non_Cleavable Non-Cleavable Linkers Non_Cleavable->Stability Very High Non_Cleavable->Homogeneity Typically Heterogeneous (Lysine conjugation) Non_Cleavable->Toxicity Lower off-target toxicity but can have different metabolite profile

References

A Comparative Guide to the Efficiency of Bis-sulfone-PEG3-azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a chemical linker is paramount to the success of their work. The Bis-sulfone-PEG3-azide linker has emerged as a versatile tool, offering a dual functionality that allows for the site-specific modification of proteins and subsequent attachment of a payload or reporter molecule via click chemistry. This guide provides an objective comparison of the efficiency of the reactions involving this bifunctional linker, supported by available experimental data, and contrasts its performance with common alternatives.

Quantitative Efficiency of this compound Reactions

The this compound linker engages in two distinct chemical transformations: the reaction of the bis-sulfone group with thiol moieties, typically from cysteine residues in proteins, and the azide-alkyne cycloaddition, a cornerstone of click chemistry. Due to the absence of published second-order rate constants for the complete this compound molecule, this guide will present data on the efficiency of each reactive moiety by drawing comparisons with well-characterized analogous reactions.

Thiol-Reactive Bis-sulfone Moiety
Azide (B81097) Moiety for Click Chemistry

The azide group on the this compound linker allows for its participation in either the copper-catalyzed (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[3][4] These reactions are renowned for their high efficiency, selectivity, and biocompatibility. The kinetics of these reactions are typically quantified by their second-order rate constants.

Comparison with Alternative Linker Chemistries

The choice of a linker is often dictated by the specific requirements of the application, such as the desired reaction rate, the stability of the resulting conjugate, and the reaction conditions. The following tables provide a comparison of the bis-sulfone and azide functionalities with common alternatives.

Table 1: Comparison of Thiol-Reactive Moieties

FeatureBis-sulfoneMaleimideVinyl Sulfone
Reaction Type Bis-alkylationMichael AdditionMichael Addition
Reaction Speed High (leads to quantitative conjugation)[2]Very Fast (reaction with thiols is ~1,000 times faster than with amines at neutral pH)[5][6]Fast (rapid and selective reaction with thiols at pH 7-9)[7]
Resulting Bond Stable Thioether BridgeThiosuccinimideStable Thioether
Bond Stability HighSusceptible to retro-Michael addition, especially with N-alkyl maleimides. N-aryl maleimides offer higher stability.[7]High (forms a stable, irreversible bond)[7]
Typical Yield High (>95%)[2]High (>90%)[7]High (>90%)[7]
Key Advantage Re-bridges disulfide bonds, maintaining protein structure.[1]Extremely fast and highly selective for thiols at pH 6.5-7.5.[5][6]Forms a very stable and irreversible bond.[7]

Table 2: Comparison of Azide-Alkyne Click Chemistry Reactions

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Type [3+2] Cycloaddition[3+2] Cycloaddition
Catalyst Required NoYes (Copper(I))
Typical Reactants Azide + Strained Alkyne (e.g., BCN, DBCO)Azide + Terminal Alkyne
Second-Order Rate Constant (M⁻¹s⁻¹) 0.024 - 1.0[8]10 - 10,000
Biocompatibility Excellent (no cytotoxic catalyst)[9]Can be cytotoxic due to copper catalyst, though ligands can mitigate this.
Key Advantage Ideal for in vivo applications due to the absence of a catalyst.[9]Extremely fast kinetics and uses small, readily available alkyne partners.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving optimal reaction efficiency.

Protocol 1: Disulfide Reduction and Bis-sulfone Conjugation

This protocol provides a general method for the conjugation of this compound to a protein containing a disulfide bond.

Materials:

  • Protein with a target disulfide bond (e.g., antibody) in a suitable buffer (e.g., PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • This compound dissolved in an organic co-solvent (e.g., DMSO).

  • Conjugation Buffer: PBS, pH 7.0-7.5, degassed.

  • Quenching reagent (e.g., N-acetyl cysteine).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Prepare the protein solution in the degassed conjugation buffer at a concentration of 1-10 mg/mL.

  • Disulfide Reduction: Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature to reduce the target disulfide bond.

  • Buffer Exchange: Remove the excess TCEP by buffer exchange into fresh, degassed conjugation buffer using a desalting column.

  • Conjugation Reaction: Immediately add the this compound solution to the reduced protein solution to achieve a final molar ratio of 5:1 to 10:1 (linker:protein). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a 10-fold molar excess of a quenching reagent to consume any unreacted bis-sulfone groups.

  • Purification: Purify the conjugate to remove excess linker and other small molecules using size-exclusion chromatography.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).

Protocol 2: Quantification of SPAAC Reaction Kinetics by NMR

This protocol outlines a general method for determining the second-order rate constant of a SPAAC reaction.[8]

Materials:

  • Azide-functionalized molecule (e.g., the purified protein-Bis-sulfone-PEG3-azide conjugate).

  • Strained alkyne-functionalized molecule (e.g., a DBCO-containing payload).

  • Deuterated solvent (e.g., D₂O with a suitable buffer, or DMSO-d₆).

  • Internal standard of known concentration (e.g., dimethyl sulfone).

  • NMR tubes.

  • NMR spectrometer.

Procedure:

  • Sample Preparation: Prepare stock solutions of the azide and alkyne reactants in the chosen deuterated solvent at known concentrations.

  • Reaction Initiation: In an NMR tube, mix the azide solution with the internal standard. Initiate the reaction by adding a known excess (e.g., 2-12 equivalents) of the alkyne solution.

  • NMR Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the signal of a characteristic proton peak of the starting azide that is well-resolved from other signals.

    • Normalize the integral of the azide peak to the integral of the internal standard in each spectrum to determine the concentration of the azide at each time point.

    • Plot the natural logarithm of the azide concentration versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the alkyne in excess.

Visualizing the Conjugation Workflow

The following diagrams illustrate the key steps in utilizing the this compound linker.

experimental_workflow cluster_thiol_reaction Step 1: Thiol Conjugation cluster_click_reaction Step 2: Click Chemistry Protein Protein with Disulfide Bond ReducedProtein Reduced Protein with Free Thiols Protein->ReducedProtein TCEP Reduction Conjugate1 Protein-Linker Conjugate ReducedProtein->Conjugate1 Bis-alkylation Linker This compound Linker->Conjugate1 Bis-alkylation Payload Alkyne-Payload FinalConjugate Final Bioconjugate Payload->FinalConjugate SPAAC Conjugate1_ref Protein-Linker Conjugate Conjugate1_ref->FinalConjugate SPAAC logical_relationship Start Select Bifunctional Linker BisSulfone Bis-sulfone Moiety Start->BisSulfone Azide Azide Moiety Start->Azide ThiolReaction Thiol Reactivity (e.g., Cysteine) BisSulfone->ThiolReaction ClickReaction Click Chemistry (e.g., SPAAC) Azide->ClickReaction HighYield High Yield & Stability ThiolReaction->HighYield Biocompatibility Biocompatibility ClickReaction->Biocompatibility Application Application (e.g., ADC, Imaging) HighYield->Application Biocompatibility->Application

References

Safety Operating Guide

Safe Disposal of Bis-sulfone-PEG3-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Bis-sulfone-PEG3-azide is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the necessary procedures, emphasizing the handling of the energetic azide (B81097) functional group.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the material's specific Safety Data Sheet (SDS). This compound is classified as an acute oral toxicant and is toxic to aquatic life with long-lasting effects[1]. The primary hazard, however, stems from its azide component, which can form highly explosive compounds.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat must be worn.

Core Chemical Hazards

Understanding the reactivity of the azide functional group is key to safe disposal.

  • Acid Incompatibility: Azides react with acids to form hydrazoic acid, which is highly toxic and explosive[2][3]. NEVER mix azide-containing waste with acidic waste streams.

  • Metal Incompatibility: Azides can react with heavy metals (e.g., lead, copper, silver, mercury, zinc) to form highly shock-sensitive and explosive metal azides[2][3][4]. This includes avoiding contact with metal spatulas, metal pipes, and glassware with ground glass joints that could be scored[2][4][5].

  • Halogenated Solvents: Do not mix azides with halogenated solvents like dichloromethane (B109758) or chloroform, as this can lead to the formation of extremely unstable di- and tri-azidomethane[2][4].

  • Heat, Friction, and Shock: Organic azides can be sensitive to heat, light, friction, and pressure, leading to violent decomposition[2].

The polyethylene (B3416737) glycol (PEG) component of the molecule is generally not considered hazardous waste[6]. However, because it is attached to a hazardous azide group, the entire molecule must be treated as hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • Designated Container: Collect all this compound waste, including contaminated materials (e.g., pipette tips, gloves), in a dedicated, clearly labeled waste container[2][4][5].

  • Labeling: The container must be labeled "HAZARDOUS WASTE: this compound" and include the accumulation start date.

  • Container Type: Use a plastic or glass container. Avoid metal containers or caps (B75204) with metal liners. Ensure the container is tightly sealed.

2. In-Lab Deactivation (for experienced personnel only):

  • For dilute solutions of organic azides, chemical deactivation to a more stable amine derivative before disposal is a recommended practice to reduce the explosion hazard[2]. This process should only be performed by trained personnel in a controlled environment, such as a chemical fume hood. A common method involves reduction, for example, with Staudinger ligation (using a phosphine) or other reducing agents. Due to the specialized nature of this procedure, consult your institution's specific chemical safety protocols or Environmental Health and Safety (EHS) office before attempting.

3. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dark, and designated satellite accumulation area away from incompatible materials like acids and heavy metals[4][5].

  • Ensure the storage location is secure and well-ventilated.

4. Final Disposal:

  • Professional Disposal: All waste containing this compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company[2][7].

  • Do Not Drain Dispose: Under no circumstances should this chemical or its containers be disposed of down the drain[3]. The azide can react with metal plumbing to form explosive deposits[3].

5. Spill Management:

  • In case of a small spill within a chemical fume hood, cover it with an absorbent, non-reactive material (e.g., vermiculite (B1170534) or sand)[5].

  • Carefully sweep the material into the designated hazardous waste container using non-sparking, non-metallic tools (e.g., plastic or glass)[5].

  • Clean the spill area with a pH-adjusted water solution (pH greater than 9.0)[5].

  • For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team[5].

Data Presentation

The following tables summarize the key information for the safe disposal of this compound.

Table 1: Chemical Hazard and Incompatibility Summary

Hazard TypeIncompatible MaterialsResult of Incompatibility
Explosive Compound Formation Acids (e.g., HCl, H₂SO₄)Formation of highly toxic and explosive hydrazoic acid[2][3].
Heavy Metals (e.g., lead, copper, silver)Formation of shock-sensitive and explosive metal azides[2][4].
Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃)Formation of extremely unstable di- and tri-azidomethane[2].
Decomposition Heat, Shock, Friction, LightViolent, potentially explosive decomposition[2].

Table 2: Personal Protective Equipment (PPE) and Disposal Route

ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses or goggles
Primary Disposal Route Collection by a licensed hazardous waste contractor
Drain Disposal Strictly Prohibited [3]
Waste Container Labeled, sealed, plastic or glass container

Experimental Protocols and Visualizations

The following diagrams illustrate the decision-making process and logical flow for handling and disposing of this compound waste.

G cluster_0 Disposal Workflow for this compound start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in Designated, Labeled Plastic Container ppe->collect check_acid Is Waste Mixed with Acids? collect->check_acid check_metal Is Waste Mixed with Heavy Metals or Metal Scraps? check_acid->check_metal No separate_acid STOP! Consult EHS Immediately. Do Not Mix. check_acid->separate_acid Yes separate_metal STOP! Consult EHS Immediately. Do Not Mix. check_metal->separate_metal Yes storage Store Sealed Container in Designated Satellite Area check_metal->storage No disposal Arrange Pickup via EHS for Licensed Hazardous Waste Disposal storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound waste.

G cluster_1 Chemical Incompatibility Relationships compound This compound (Contains -N3 group) acid Acids compound->acid metal Heavy Metals (Pb, Cu, Ag, etc.) compound->metal halogen Halogenated Solvents compound->halogen energy Heat, Shock, Friction compound->energy hazard1 Toxic & Explosive Hydrazoic Acid (HN3) acid->hazard1 hazard2 Shock-Sensitive Explosive Metal Azides metal->hazard2 hazard3 Explosive Di/Tri-azidomethane halogen->hazard3 hazard4 Violent Decomposition energy->hazard4

Caption: Key chemical incompatibilities of the azide group.

References

Personal protective equipment for handling Bis-sulfone-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, logistical, and disposal information for the handling of Bis-sulfone-PEG3-azide (CAS No. 1802908-01-5). Given the presence of an azide (B81097) functional group, this compound requires careful handling to mitigate risks. The following procedures are based on established safety protocols for organic azides and general laboratory chemicals.

Hazard Summary

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] While the polyethylene (B3416737) glycol (PEG) component is generally considered to have low toxicity[4][5][6], the organic azide group presents significant potential hazards. Organic azides are energetic materials that can be sensitive to shock, friction, heat, and light, posing a risk of explosion.[7][8] They are highly reactive and can form dangerously explosive metal azides upon contact with certain metals.[7][9] Mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive.[7]

Precautionary Statements:

  • Wash skin thoroughly after handling.[10]

  • Do not eat, drink or smoke when using this product.[10]

  • Avoid release to the environment.[10]

  • Dispose of contents/container to an approved waste disposal plant.[10]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or splash.[8][9]Protects eyes from chemical splashes and potential explosions.
Hand Protection Double gloving is recommended. Use a chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For azides of high toxicity, Silver Shield™ gloves worn under nitrile gloves are recommended.[9][11] Gloves must be inspected before use and disposed of properly after handling.Provides layered protection against skin contact. Nitrile gloves offer good chemical resistance, while a more robust inner glove provides additional protection.
Body Protection A flame-resistant lab coat must be worn and fully buttoned.[11]Protects skin and clothing from splashes and potential fires.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[9][11] If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed by environmental health and safety personnel.[12]Prevents inhalation of any potentially harmful aerosols or vapors.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number on the label match the order.

  • Store the compound at the recommended temperature, typically -20°C, away from light and incompatible materials.[13]

2. Preparation:

  • Always handle this compound in a properly functioning chemical fume hood.[9][11]

  • Place a blast shield between the user and the experimental setup.[9][14]

  • Ensure an appropriate fire extinguisher (e.g., CO2 or dry chemical) and a spill kit are readily accessible.

  • Remove all unnecessary flammable and reactive materials from the fume hood.[14]

3. Handling and Use:

  • Use the smallest feasible quantities of the material.[9]

  • Crucially, avoid contact with metals. Use plastic, ceramic, or Teflon-coated spatulas and equipment to prevent the formation of explosive metal azides.[7][9]

  • Avoid grinding, scratching, or subjecting the compound to friction or shock.[11]

  • If dissolving the compound, add it slowly to the solvent. Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable products with azides.[7]

  • Do not heat the compound unless specifically required by a validated protocol, and even then, use extreme caution and appropriate safety measures.

4. Post-Handling:

  • Thoroughly decontaminate all non-disposable equipment after use (see disposal plan for decontamination procedures).

  • Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Dispose of all contaminated PPE as hazardous waste.

  • Wash hands and arms thoroughly with soap and water after removing gloves.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Prepare Fume Hood and Blast Shield prep1->prep2 prep3 Assemble Non-Metallic Equipment prep2->prep3 handle1 Weigh Smallest Feasible Quantity prep3->handle1 handle2 Perform Reaction/ Procedure handle1->handle2 post1 Quench Reaction (if applicable) handle2->post1 post2 Segregate Waste post1->post2 post3 Decontaminate Work Area & Equipment post2->post3 post4 Doff PPE post3->post4 post5 Wash Hands post4->post5

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal is critical to ensure safety within the laboratory and to protect the environment.

1. Waste Collection:

  • Never pour azide-containing waste down the drain. This can lead to the formation of highly explosive lead or copper azides in the plumbing.[11][15]

  • Collect all waste containing this compound in a dedicated, clearly labeled, non-metallic waste container.[16]

  • Do not mix azide waste with other chemical waste streams, especially acidic or metallic waste.[7][9]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Decontamination of Glassware:

  • Glassware that has come into contact with this compound should be decontaminated before being returned to general use.

  • A common method for deactivating residual azides involves rinsing the glassware in a fume hood with a freshly prepared 10% sodium nitrite (B80452) solution, followed by a 10% solution of a weak acid (e.g., acetic acid), and then copious amounts of water.[9]

3. Final Disposal:

  • All azide-containing materials must be disposed of through your institution's chemical waste program.[7]

  • Clearly label the waste container with "Azide Waste" and list all components.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal_Plan cluster_collection Waste Collection cluster_decon Decontamination cluster_final Final Disposal coll1 Segregate Azide Waste coll2 Use Non-Metallic Container coll1->coll2 coll3 Label Clearly coll2->coll3 final1 Arrange Pickup with Chemical Waste Program coll3->final1 decon1 Rinse with 10% Sodium Nitrite decon2 Rinse with 10% Dilute Acetic Acid decon1->decon2 decon3 Rinse with Water decon2->decon3 decon3->final1

Caption: Disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-sulfone-PEG3-azide
Reactant of Route 2
Reactant of Route 2
Bis-sulfone-PEG3-azide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。